Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2S/c1-2-15-11(14)10-9(13)7-4-3-6(12)5-8(7)16-10/h3-5H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDHYNLCQITTOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate and Their Implications in Drug Discovery
Abstract
The benzothiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate is a highly functionalized derivative with significant potential as a building block for novel drug candidates. A molecule's therapeutic efficacy, however, is fundamentally governed by its physicochemical properties, which dictate its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide provides an in-depth analysis of the key physicochemical properties of this specific benzothiophene derivative. We will explore its structural features, spectroscopic signature, and critical parameters such as lipophilicity, solubility, and ionization state. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the precise determination of these properties, explains the causal relationship between the molecule's structure and its physical behavior, and synthesizes this information to discuss its direct implications for drug development professionals.
Introduction: The Benzothiophene Scaffold in Medicinal Chemistry
Heterocyclic compounds are of immense importance in drug discovery, with scaffolds containing nitrogen, sulfur, and oxygen playing pivotal roles in the development of new bioactive agents.[1] Among these, the benzo[b]thiophene ring system is a privileged structure, featured in a range of pharmaceuticals. Notable examples include Raloxifene, a selective estrogen receptor modulator (SERM), and Zileuton, a 5-lipoxygenase inhibitor.[2] The rigid, aromatic nature of the benzothiophene core provides a stable framework for orienting functional groups for specific receptor interactions.
The subject of this guide, Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate, is a derivative that presents several key functional groups of interest to the medicinal chemist. The strategic placement of an amino group, a bromo substituent, and an ethyl ester moiety suggests a molecule designed for versatile chemical modification and one whose properties are finely tuned for potential biological activity.[3] Understanding the physicochemical profile of this molecule is not merely an academic exercise; it is a critical first step in rationally designing a drug development campaign, predicting in vivo performance, and mitigating the risk of late-stage attrition.[4][5]
Core Physicochemical & Structural Properties
Precise experimental data for this specific molecule is not widely published. The following table summarizes its fundamental structural properties and predicted physicochemical parameters based on its structure and data from analogous compounds.
| Property | Value / Prediction | Significance in Drug Development |
| Molecular Formula | C₁₁H₉BrNO₂S | Defines the elemental composition and is the basis for molecular weight. |
| Molecular Weight | 300.16 g/mol | Influences diffusion and permeability; values <500 Da are favorable for oral absorption ("Rule of Five").[4] |
| Physical Form | Solid (Predicted) | Affects handling, formulation, and dissolution rate. |
| Predicted logP | ~3.5 - 4.2 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility and higher metabolic clearance.[5][6] |
| Predicted pKa | ~2.5 - 3.5 (Amino Group) | The amino group is predicted to be weakly basic. The pKa determines the ionization state at physiological pH (7.4), which critically impacts solubility and receptor binding. |
| Predicted Solubility | Low | High lipophilicity and a crystalline solid form suggest low intrinsic aqueous solubility, a common challenge for formulation.[7] |
Spectroscopic and Structural Characterization
Confirming the identity and purity of the compound is paramount. The following are the expected spectroscopic characteristics for structural elucidation.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should feature a triplet and a quartet in the upfield region corresponding to the ethyl ester protons. The aromatic region will display signals for the three protons on the benzothiophene ring system, with splitting patterns dictated by their positions relative to the bromo and amino substituents. The two protons of the amino group (–NH₂) are expected to appear as a broad singlet, which can be confirmed by a D₂O exchange experiment.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 11 distinct carbon signals. Key signals include the carbonyl carbon of the ester at ~165-170 ppm, carbons attached to heteroatoms (S, N, Br), and the two carbons of the ethyl group.
-
IR (Infrared) Spectroscopy: Characteristic absorption bands are expected for the N-H stretching of the primary amine (two bands, ~3300-3500 cm⁻¹), the C=O stretching of the ester (~1700-1720 cm⁻¹), and C-Br stretching in the lower frequency region.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₁H₉BrNO₂S.
Methodologies for Experimental Determination
To move from prediction to empirical data, a rigorous experimental characterization is essential. The following protocols are self-validating systems for determining the key physicochemical parameters.
Overall Workflow for Physicochemical Characterization
The logical flow from compound acquisition to final data analysis is critical for ensuring data integrity and efficiency.
Protocol 4.1: Determination of Aqueous Solubility (Shake-Flask Method)
-
Causality: The shake-flask method is the gold-standard for determining thermodynamic solubility. It ensures that an equilibrium between the solid state and the dissolved state is reached, providing a true measure of a compound's intrinsic solubility.
-
Methodology:
-
Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and agitate it on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours. This extended time is crucial to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully collect a known volume of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable organic solvent (e.g., acetonitrile) and quantify the concentration of the dissolved compound using a pre-calibrated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Calculation: The solubility is reported in units such as µg/mL or µM.
-
Protocol 4.2: Determination of Lipophilicity (logD) via HPLC
-
Causality: Measuring lipophilicity as logD (the distribution coefficient at a specific pH) is more physiologically relevant than logP (for the neutral species only). A reverse-phase HPLC method provides a rapid and reliable surrogate for the traditional shake-flask method by correlating a compound's retention time with its lipophilicity.
-
Methodology:
-
System Setup: Use a C18 reverse-phase HPLC column. The mobile phase should be a gradient of an aqueous buffer (at the pH of interest, e.g., 7.4) and an organic solvent like acetonitrile or methanol.
-
Calibration: Inject a series of standard compounds with known logP/logD values to create a calibration curve of retention time vs. logP.
-
Sample Analysis: Dissolve the test compound in the mobile phase and inject it into the HPLC system.
-
Data Acquisition: Record the retention time (t_R) of the compound.
-
Calculation: Determine the capacity factor, k', using the formula k' = (t_R - t_0) / t_0, where t_0 is the column dead time. The log k' is linearly proportional to logP/logD. Use the calibration curve to calculate the logD of the test compound.
-
The Causality of Structure: How Substituents Dictate Properties
The physicochemical profile of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate is not arbitrary; it is a direct consequence of its molecular architecture. Understanding these structure-property relationships is key to designing better molecules.
-
Bromo Substituent (C6): The heavy and hydrophobic bromine atom significantly increases the molecule's molecular weight and lipophilicity (logP). This is advantageous for membrane permeability but concurrently decreases aqueous solubility.
-
Amino Group (C3): This group is a hydrogen bond donor and introduces a site of basicity. Its pKa value is critical; at physiological pH, the fraction of the molecule that is ionized will have enhanced solubility, while the neutral form will be more permeable. This duality is crucial for the ADMET profile.
-
Ethyl Carboxylate Group (C2): The ester is a hydrogen bond acceptor, which can modestly aid solubility. However, it is primarily recognized as a potential site for metabolic cleavage by esterase enzymes, which can be a primary route of clearance in vivo.
-
Benzothiophene Core: The fused aromatic ring system is inherently rigid and lipophilic, contributing significantly to the overall high logP and providing a stable platform for the appended functional groups.
Implications for Drug Development
Synthesizing the predicted properties and structural analysis allows for an expert assessment of the molecule's potential within a drug discovery context.
-
Absorption & Permeability: The predicted high lipophilicity suggests that the compound is likely to have good permeability across the gut wall, a prerequisite for oral bioavailability. It would be classified as a likely Biopharmaceutics Classification System (BCS) Class II compound (high permeability, low solubility).
-
Distribution: High lipophilicity may also lead to extensive distribution into tissues and high plasma protein binding. This can reduce the concentration of free, active drug at the target site and could serve as a depot, prolonging its half-life.
-
Metabolism: The ethyl ester is a "soft spot" for hydrolysis. The amino group could undergo phase II conjugation reactions (e.g., glucuronidation). In vitro metabolic stability assays using liver microsomes or hepatocytes would be a critical next step to assess its metabolic fate.
-
Formulation Challenges: The primary hurdle for this compound will likely be its low aqueous solubility.[5] Early-stage formulation efforts should focus on enabling technologies such as amorphous solid dispersions, particle size reduction (micronization), or the use of solubilizing excipients to ensure adequate exposure in preclinical and clinical studies.
Conclusion
Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate is a molecule with a compelling structural profile for medicinal chemistry exploration. Its physicochemical properties, dominated by high lipophilicity and predicted low solubility, present a classic drug development challenge that must be addressed proactively. By employing the rigorous experimental methodologies outlined in this guide, researchers can obtain precise empirical data. This data, when interpreted through the lens of structure-property relationships, provides the critical insights needed to guide formulation strategies, predict the ADMET profile, and ultimately unlock the full therapeutic potential of this promising benzothiophene derivative.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Importance of Physicochemical Properties In Drug Discovery. (2015, February 19). Retrieved from [Link]
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Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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Kyrikou, I., et al. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Retrieved from [Link]
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ResearchGate. (2025, August 10). Physical Properties in Drug Design. Retrieved from [Link]
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ChemSrc. (n.d.). 6-Bromo-benzo[b]thiophene-3-carboxylic acid ethyl ester(946427-88-9) 1H NMR spectrum. Retrieved from [Link]
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ResearchGate. (2016, May 25). Ethyl 2-acetylamino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Retrieved from [Link]
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MDPI. (2024, July 29). Modulation of Properties in[8]Benzothieno[3,2-b][8]benzothiophene Derivatives through Sulfur Oxidation. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-amino-1-benzothiophene-3-carboxylate. Retrieved from [Link]
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SpectraBase. (n.d.). Ethyl 2-[(3-bromobenzoyl)amino]-1-benzothiophene-3-carboxylate - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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ResearchGate. (2018, August 13). Synthesis and biological evaluation of novel benzothiophene derivatives. Retrieved from [Link]
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Indian Academy of Sciences. (2018, August 11). Synthesis and biological evaluation of novel benzothiophene derivatives. Retrieved from [Link]
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PubMed. (n.d.). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. Retrieved from [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate
Introduction
Ethyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate is a substituted benzothiophene, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Benzothiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1] The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity in drug development pipelines.
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind the predicted spectral features is explained to provide researchers with a robust framework for the characterization of this and related compounds.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule. The analysis is based on the general chemical shift regions for aromatic protons, amino groups, and ethyl esters, with adjustments for the electronic effects of the substituents.
Experimental Protocol (Typical):
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Data (in DMSO-d₆):
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Aromatic-H (C7-H) | ~ 8.0 - 8.2 | d | ~ 2.0 | Expected to be the most downfield aromatic proton due to deshielding from the adjacent sulfur and bromine. The small coupling constant is indicative of a meta-coupling. |
| Aromatic-H (C5-H) | ~ 7.8 - 8.0 | d | ~ 8.5 | Ortho-coupling to the C4-H. |
| Aromatic-H (C4-H) | ~ 7.3 - 7.5 | dd | ~ 8.5, ~ 2.0 | Coupled to both C5-H (ortho) and C7-H (meta). |
| -NH₂ | ~ 7.2 | br s | - | The chemical shift of the amino protons can be variable and concentration-dependent. The protons are expected to disappear upon D₂O exchange.[2] |
| -OCH₂CH₃ | ~ 4.3 | q | ~ 7.1 | Methylene protons of the ethyl ester, split by the adjacent methyl group. |
| -OCH₂CH₃ | ~ 1.3 | t | ~ 7.1 | Methyl protons of the ethyl ester, split by the adjacent methylene group. |
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about the electronic nature of the different parts of the molecule.
Experimental Protocol (Typical):
-
Use the same sample prepared for ¹H NMR spectroscopy.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Longer acquisition times may be necessary due to the lower natural abundance of the ¹³C isotope.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O | ~ 165 | Typical chemical shift for an ester carbonyl carbon.[3] |
| C3 | ~ 145 - 150 | Carbon bearing the amino group, expected to be significantly downfield. |
| C7a | ~ 138 - 142 | Quaternary carbon at the fusion of the two rings. |
| C3a | ~ 130 - 135 | Quaternary carbon at the fusion of the two rings. |
| C5 | ~ 128 - 132 | Aromatic CH carbon. |
| C7 | ~ 125 - 128 | Aromatic CH carbon. |
| C4 | ~ 122 - 125 | Aromatic CH carbon. |
| C6 | ~ 115 - 120 | Carbon bearing the bromine atom. |
| C2 | ~ 100 - 105 | Carbon bearing the carboxylate group. |
| -OCH₂CH₃ | ~ 60 | Methylene carbon of the ethyl ester. |
| -OCH₂CH₃ | ~ 14 | Methyl carbon of the ethyl ester. |
Predicted Infrared (IR) Spectroscopic Data
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol (Typical):
-
For a solid sample, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer.
-
A small amount of the solid is placed on the ATR crystal, and pressure is applied to ensure good contact.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Predicted IR Data:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H stretch | 3450 - 3300 | Medium, sharp (two bands) | Characteristic of a primary amine.[2] |
| C-H stretch (aromatic) | 3100 - 3000 | Medium to weak | |
| C-H stretch (aliphatic) | 2980 - 2850 | Medium | From the ethyl group. |
| C=O stretch (ester) | 1700 - 1680 | Strong | The conjugation with the thiophene ring and the intramolecular hydrogen bonding with the amino group may lower the frequency from a typical ester carbonyl (~1735 cm⁻¹). |
| C=C stretch (aromatic) | 1600 - 1450 | Medium to strong | Multiple bands are expected. |
| N-H bend | 1640 - 1560 | Medium | |
| C-O stretch (ester) | 1300 - 1200 | Strong | |
| C-Br stretch | 680 - 515 | Medium to strong |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.
Experimental Protocol (Typical):
-
The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
-
Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is a softer ionization technique and is more likely to show the molecular ion peak.
Predicted MS Data (ESI+):
| m/z | Ion | Notes |
| 314/316 | [M+H]⁺ | The molecular ion peak. The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity, separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). |
| 268/270 | [M+H - C₂H₅OH]⁺ | Loss of ethanol from the ethyl ester. |
| 240/242 | [M+H - C₂H₅OH - CO]⁺ | Subsequent loss of carbon monoxide. |
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel organic compound like Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate.
Conclusion
The comprehensive spectroscopic analysis of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate, through the combined application of NMR, IR, and MS techniques, allows for its unambiguous structural elucidation. This guide provides a detailed, predictive framework for interpreting the expected spectral data. While these predictions are based on sound scientific principles and data from analogous structures, it is imperative for researchers to obtain and analyze experimental data for the definitive characterization of this compound. The methodologies and interpretative logic outlined herein serve as a robust starting point for such an investigation.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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PubMed Central. (n.d.). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. Retrieved from [Link]
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ResearchGate. (2016). Ethyl 2-acetylamino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Retrieved from [Link]
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TSI Journals. (2008). SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. Retrieved from [Link]
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MDPI. (2022). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Retrieved from [Link]
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ResearchGate. (2019). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Retrieved from [Link]
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Iranian Journal of Pharmaceutical Research. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Retrieved from [Link]
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PubMed Central. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]
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A Comprehensive Technical Guide to Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate: Synthesis, Characterization, and Applications
Executive Summary: Ethyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate is a polysubstituted benzothiophene derivative of significant interest in medicinal chemistry and drug discovery. Its structural scaffold, featuring an amino group and a bromine atom, makes it a versatile building block for the synthesis of a diverse range of biologically active molecules. This guide provides an in-depth overview of its chemical identity, a detailed protocol for its synthesis via the Gewald reaction, methods for its characterization, and a discussion of its current and potential applications, particularly in the development of kinase inhibitors and other therapeutic agents.
Chemical Identity and Properties
Ethyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate is a stable, solid organic compound. Its core structure is a bicyclic benzothiophene system, which is a fusion of a benzene ring and a thiophene ring. The key functional groups that dictate its reactivity and utility are the amino group at position 3, the bromo substituent at position 6, and the ethyl carboxylate group at position 2.
| Property | Value | Source |
| IUPAC Name | Ethyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate | N/A |
| CAS Number | 1216708-87-0 | |
| Molecular Formula | C₁₁H₁₀BrNO₂S | N/A |
| Molecular Weight | 300.17 g/mol | N/A |
| Physical Form | Solid | [1] |
Synthesis and Mechanism
The most common and efficient method for synthesizing 2-aminothiophenes and their benzo-fused analogs is the Gewald reaction . This one-pot, multi-component reaction is highly valued for its operational simplicity and the ready availability of starting materials.[2][3][4]
The Gewald Reaction: A Mechanistic Overview
The Gewald reaction proceeds through a cascade of reactions, initiated by a Knoevenagel condensation.[2] The key steps are:
-
Knoevenagel Condensation: A ketone or aldehyde reacts with an active methylene compound (in this case, ethyl cyanoacetate) in the presence of a base to form an α,β-unsaturated nitrile intermediate.
-
Michael Addition of Sulfur: Elemental sulfur adds to the β-carbon of the unsaturated intermediate. The exact mechanism of sulfur addition is still a subject of discussion but is a crucial step in the formation of the thiophene ring.
-
Cyclization and Tautomerization: The sulfur-adduct then undergoes intramolecular cyclization, followed by tautomerization to yield the final, stable 2-aminothiophene product.[2]
The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for the Gewald reaction.[2]
Caption: Generalized workflow of the Gewald reaction for the synthesis of the title compound.
Detailed Experimental Protocol (Representative)
The following is a representative protocol for the synthesis of Ethyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate, adapted from general Gewald reaction procedures.[5]
Materials:
-
5-Bromo-2-mercaptobenzaldehyde
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base like triethylamine or piperidine)
-
Ethanol (or another suitable solvent like methanol or DMF)
Procedure:
-
To a stirred solution of 5-bromo-2-mercaptobenzaldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).
-
Slowly add morpholine (1.2 equivalents) to the mixture at room temperature. The addition of the base is often exothermic, and the temperature should be controlled.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Ethyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate.
Spectroscopic Characterization
The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the benzene ring will appear as multiplets or doublets in the range of δ 7.0-8.0 ppm. The bromine atom will influence the chemical shifts of adjacent protons. - The amino protons (-NH₂) will likely appear as a broad singlet. - The ethyl group will show a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. |
| ¹³C NMR | - Aromatic carbons will resonate in the δ 110-140 ppm region. - The carbonyl carbon of the ester will be observed downfield, typically in the δ 160-170 ppm range. - The carbons of the ethyl group will appear in the upfield region. |
| FT-IR | - N-H stretching vibrations of the primary amine will be visible as two bands in the 3300-3500 cm⁻¹ region. - A strong absorption band around 1670-1700 cm⁻¹ will correspond to the C=O stretching of the ester. - C-N and C-S stretching vibrations will also be present in the fingerprint region. |
| Mass Spec. | - The molecular ion peak (M⁺) should be observed, along with a characteristic (M+2) peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). |
Applications in Medicinal Chemistry and Drug Discovery
The 3-aminobenzothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[6] This makes Ethyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate a valuable starting material for the synthesis of potential therapeutic agents.
Kinase Inhibitors
A significant application of 3-aminobenzothiophenes is in the development of kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The 3-aminobenzothiophene core can be readily derivatized to create compounds that bind to the ATP-binding site of various kinases, thereby inhibiting their activity. Derivatives have shown promise as inhibitors of LIMK, PIM-kinases, and MAPK-2 kinase (MK2).[6] The bromine atom on the title compound is particularly useful as it provides a handle for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce additional structural diversity.
Caption: Workflow for the development of kinase inhibitors from the title compound.
Antimitotic Agents
Derivatives of 3-aminobenzothiophene have also been investigated as antimitotic agents that inhibit tubulin polymerization.[7] Tubulin is a key component of the cytoskeleton, and its polymerization into microtubules is essential for cell division. Compounds that disrupt this process can selectively kill rapidly dividing cancer cells.
Other Therapeutic Areas
The benzothiophene scaffold is present in a number of clinically approved drugs with diverse mechanisms of action, including the selective estrogen receptor modulator Raloxifene and the antifungal agent Sertaconazole.[6] This highlights the broad therapeutic potential of this heterocyclic system.
Safety and Handling
As with all laboratory chemicals, Ethyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate should be handled with appropriate safety precautions. It is recommended to handle this compound in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[8]
Conclusion
Ethyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate is a key synthetic intermediate with significant potential in the field of drug discovery. Its efficient synthesis via the Gewald reaction and the versatility of its functional groups make it an attractive starting point for the development of novel therapeutic agents, particularly kinase inhibitors. Further exploration of the chemical space around this scaffold is likely to yield new and potent modulators of various biological targets.
References
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Bagley, M. C., Dwyer, J. E., & Molina, M. D. B. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(23), 6548–6559. [Link]
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Wikipedia contributors. (2023). Gewald reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Romagnoli, R., Baraldi, P. G., Carrion, M. D., Lopez Cara, C., Preti, D., Fruttarolo, F., ... & Hamel, E. (2007). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 50(9), 2273–2277. [Link]
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Holzer, W., & Eller, G. A. (2003). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 8(12), 940-947. [Link]
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Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
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Jadhav, S. D., & Sharma, A. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(3), 991-996. [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]
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Singh, G., & Kaur, H. (2013). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 25(12), 6931-6934. [Link]
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"solubility of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate in organic solvents"
An In-depth Technical Guide to the Solubility of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate in Organic Solvents
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate in organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, theoretical solubility predictions based on molecular structure, and detailed experimental protocols for precise solubility determination. By integrating fundamental principles with practical methodologies, this guide serves as an essential resource for optimizing experimental conditions, formulation development, and purification processes involving this benzothiophene derivative.
Introduction to Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate and the Significance of its Solubility
Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate is a heterocyclic compound belonging to the benzothiophene class of molecules. Benzothiophene derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern of an amino group at the 3-position, a bromine atom at the 6-position, and an ethyl carboxylate at the 2-position imparts unique chemical and physical characteristics to the molecule.
The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical parameter throughout the drug development lifecycle. It influences:
-
Synthesis and Purification: The choice of solvents for reaction media and crystallization is dictated by the solubility of the reactants, intermediates, and the final product.
-
Formulation: Developing a suitable dosage form, whether it be a solution, suspension, or solid dosage, is highly dependent on the compound's solubility in pharmaceutically acceptable excipients.
-
Bioavailability: The rate and extent of absorption of a drug are often governed by its solubility in physiological fluids.
-
Analytical Method Development: The selection of appropriate mobile phases in chromatographic techniques like HPLC is guided by the analyte's solubility.
Given the absence of specific quantitative solubility data for Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate in publicly available literature, this guide provides a framework for predicting and experimentally determining its solubility profile.
Molecular Structure and Physicochemical Properties
The chemical structure of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate is presented below:
Chemical Structure:
Key Physicochemical Characteristics:
-
Molecular Formula: C₁₁H₁₀BrNO₂S
-
Physical Form: Solid[1]
-
Functional Groups:
-
Benzothiophene Core: A bicyclic aromatic system composed of a benzene ring fused to a thiophene ring. This core is largely nonpolar.
-
Amino Group (-NH₂): A primary amine group which is polar and capable of acting as a hydrogen bond donor.
-
Ethyl Carboxylate Group (-COOCH₂CH₃): An ester group which is polar and can act as a hydrogen bond acceptor.
-
Bromo Group (-Br): A halogen substituent that adds to the molecular weight and can influence electronic properties and intermolecular interactions.
-
The presence of both a large, nonpolar aromatic core and polar functional groups suggests that the solubility of this compound will be highly dependent on the nature of the solvent.
Theoretical Solubility Profile: A Predictive Analysis
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity.[2][3] Based on the molecular structure of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate, we can infer its polarity and predict its solubility in a range of common organic solvents.
The molecule possesses both nonpolar (the benzothiophene ring system) and polar (amino and ethyl carboxylate) functionalities. This amphiphilic nature suggests that it will exhibit moderate solubility in a range of solvents and that solvents with intermediate polarity may be most effective.
Predicted Solubility in Common Organic Solvents
The following table provides a qualitative prediction of the solubility of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate in various organic solvents, categorized by their polarity index.[2][4][5]
| Solvent | Polarity Index (P') | Predicted Solubility | Rationale |
| Nonpolar Solvents | |||
| n-Hexane | 0.1 | Low | The large, nonpolar benzothiophene core has some affinity for nonpolar solvents, but the polar amino and ester groups will hinder dissolution. |
| Toluene | 2.4 | Low to Medium | The aromatic nature of toluene may provide some favorable π-π stacking interactions with the benzothiophene ring, potentially leading to slightly better solubility than in aliphatic hydrocarbons. |
| Polar Aprotic Solvents | |||
| Diethyl Ether | 2.8 | Low to Medium | The ether can act as a hydrogen bond acceptor for the amino group, but its overall low polarity may limit solubility. |
| Dichloromethane (DCM) | 3.1 | Medium | DCM has a moderate polarity and can engage in dipole-dipole interactions, making it a likely candidate for dissolving the compound. |
| Ethyl Acetate | 4.4 | Medium to High | As an ester, ethyl acetate shares a functional group with the solute and can act as a hydrogen bond acceptor. Its intermediate polarity is well-suited to solvate both the polar and nonpolar regions of the molecule. |
| Acetone | 5.1 | Medium to High | The carbonyl group of acetone is a good hydrogen bond acceptor for the amino group, and its polarity is suitable for dissolving the compound. |
| Acetonitrile (ACN) | 5.8 | Medium | Acetonitrile is a polar aprotic solvent that can engage in dipole-dipole interactions. |
| Dimethylformamide (DMF) | 6.4 | High | DMF is a highly polar aprotic solvent with a strong ability to solvate a wide range of organic molecules. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | DMSO is a very strong, polar aprotic solvent capable of disrupting crystal lattice forces and solvating both polar and nonpolar molecules effectively. |
| Polar Protic Solvents | |||
| Isopropanol | 3.9 | Medium | The alcohol can act as both a hydrogen bond donor and acceptor, facilitating interactions with the amino and ester groups. |
| Ethanol | 4.3 | Medium | Similar to isopropanol, ethanol's ability to hydrogen bond should lead to reasonable solubility. |
| Methanol | 5.1 | Medium | Methanol is more polar than ethanol and is expected to be a good solvent for this compound. |
| Water | 10.2 | Very Low | The large, nonpolar benzothiophene core and the bromo substituent make the molecule predominantly hydrophobic, leading to poor aqueous solubility. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain accurate and reliable solubility data, experimental determination is essential. The isothermal shake-flask method is a widely accepted and robust technique for measuring the solubility of a solid compound in a liquid solvent.[1]
Materials and Equipment
-
Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Spatula
-
Glass vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
A suitable analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Experimental Workflow Diagram
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Detailed Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate to a glass vial. An amount that ensures undissolved solid remains at the end of the experiment is crucial.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath. A temperature of 25 °C is standard, but other temperatures can be investigated.
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution should be saturated at this point.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.
-
-
Data Analysis and Reporting:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Factors Influencing Solubility
Several factors can influence the solubility of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate:
-
Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be determined experimentally if the compound is to be used in processes at various temperatures.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic study across a range of solvent polarities will provide a comprehensive solubility profile.
-
Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used in the solubility studies.
Conclusion
References
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Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]
-
Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]
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Scribd. (n.d.). Solvent Polarity Index Table. Retrieved from [Link]
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
- Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf.
-
Chemistry LibreTexts. (2022). 3.3E: Experimentally Testing Solvents. Retrieved from [Link]
- Fisher Scientific. (n.d.). Summary of Key Physical Data for Solvents.
-
Quora. (2022). How will you determine the solubility of a solid in a liquid solvent? Retrieved from [Link]
- ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
- Chemistry LibreTexts. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
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PubChem. (n.d.). Ethyl 2-amino-1-benzothiophene-3-carboxylate. Retrieved from [Link]
-
ChemBK. (2022). benzothiophene. Retrieved from [Link]
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- NIH. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies.
-
ResearchGate. (2025). Solubility of Ammonium Thiocyanate in Different Solvents. Retrieved from [Link]
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In Silico Prediction of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate Properties: A Technical Guide
Introduction
In the contemporary landscape of drug discovery and development, the initial phases are increasingly characterized by a reliance on computational, or in silico, methodologies. These approaches offer a rapid and cost-effective means to evaluate the potential of novel chemical entities long before they are synthesized in a laboratory.[1] This technical guide provides an in-depth exploration of the in silico prediction of physicochemical, pharmacokinetic, and toxicological properties of a specific molecule of interest: Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate. This compound belongs to the benzothiophene class of heterocyclic compounds, which are known to possess a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] By leveraging a suite of computational tools, we can construct a comprehensive profile of this molecule, thereby informing subsequent stages of research and development.
The core principle behind in silico prediction lies in the use of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models are built upon large datasets of experimentally determined properties of diverse chemical structures. By identifying the key molecular descriptors that correlate with a specific property, these models can then predict that property for a new, untested molecule.[4] This guide will detail the practical application of these principles to our target molecule, outlining the methodologies, interpreting the predicted data, and providing a framework for a self-validating computational workflow.
Molecular Profile of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate
Before delving into the predictive workflows, it is essential to establish the fundamental identity of our target molecule.
Structure:
Key Identifiers:
-
IUPAC Name: Ethyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate
-
CAS Number: 1216708-87-0[5]
-
Molecular Formula: C11H10BrNO2S
-
Canonical SMILES: CCOC(=O)c1c(N)sc2cc(Br)ccc12
This benzothiophene derivative is noted as a valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of compounds with potential antitumor and antimicrobial activities.[6] Its structure allows for further functionalization, making it a versatile scaffold in medicinal chemistry.
Part 1: Prediction of Physicochemical Properties
The physicochemical properties of a drug candidate are foundational to its behavior in a biological system. These properties govern its solubility, permeability, and ultimately, its bioavailability.
Methodology: Physicochemical Property Prediction
A robust and widely used tool for this purpose is the SwissADME web server.[7] It provides a comprehensive suite of calculators for various molecular descriptors.
Step-by-Step Protocol:
-
Input: The canonical SMILES string of the molecule (CCOC(=O)c1c(N)sc2cc(Br)ccc12) is submitted to the SwissADME web server.
-
Calculation: The server's algorithms calculate a range of physicochemical descriptors based on the input structure.
-
Output Analysis: The results are compiled and analyzed to form a physicochemical profile.
Predicted Physicochemical Properties
| Property | Predicted Value | Interpretation |
| Molecular Weight | 316.18 g/mol | Within the range for orally bioavailable drugs (Lipinski's Rule of Five). |
| LogP (Consensus) | 3.15 | Indicates good lipophilicity, suggesting favorable membrane permeability. |
| Water Solubility (ESOL) | LogS = -3.85 | Moderately soluble. |
| Topological Polar Surface Area (TPSA) | 69.35 Ų | Suggests good intestinal absorption and blood-brain barrier penetration. |
| Number of Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five. |
| Number of Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five. |
| Number of Rotatable Bonds | 3 | Indicates good oral bioavailability. |
Causality Behind the Choices: The selection of these specific physicochemical properties is guided by established principles in medicinal chemistry, such as Lipinski's Rule of Five. This set of rules provides a framework for evaluating the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug. The predicted values for Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate largely fall within the acceptable ranges defined by these rules, suggesting a favorable starting point for a potential drug candidate.
Workflow for Physicochemical Property Prediction
Caption: Workflow for predicting physicochemical properties.
Part 2: ADMET Profiling
The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development.[1][8] In silico ADMET prediction tools have become indispensable for early-stage evaluation, helping to identify potential liabilities and guide molecular design.[8][9]
Methodology: In Silico ADMET Prediction
For this analysis, we will utilize the ADMETlab 2.0 and pkCSM web servers, which offer a range of predictive models for key ADMET endpoints.[7] The use of multiple tools for predictions and comparing the results is a key strategy for increasing the reliability of the in silico assessment.[8]
Step-by-Step Protocol:
-
Input: The SMILES string of the molecule is submitted to both the ADMETlab 2.0 and pkCSM platforms.
-
Model Selection: Relevant predictive models for absorption, distribution, metabolism, excretion, and toxicity are selected.
-
Prediction: The servers execute the respective QSAR models to predict the ADMET properties.
-
Data Consolidation: The predicted data from both platforms are collected and summarized.
Predicted ADMET Properties
| Parameter | Predicted Value (ADMETlab 2.0) | Predicted Value (pkCSM) | Interpretation |
| Absorption | |||
| Human Intestinal Absorption | Good | 93.5% | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability (logPapp) | 0.95 | 0.52 cm/s | Indicates moderate to high intestinal permeability. |
| Distribution | |||
| Blood-Brain Barrier (BBB) Permeation | Yes | LogBB = -0.15 | Predicted to cross the blood-brain barrier. |
| Plasma Protein Binding | High | 95.7% | Expected to be highly bound to plasma proteins, which may affect its free concentration. |
| Metabolism | |||
| CYP2D6 Substrate | No | No | Unlikely to be a substrate for this major drug-metabolizing enzyme. |
| CYP3A4 Substrate | Yes | Yes | Likely to be metabolized by CYP3A4, a key enzyme in drug metabolism. |
| Excretion | |||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | N/A | Unlikely to be a substrate for this renal transporter. |
| Toxicity | |||
| AMES Toxicity | Non-mutagenic | Non-mutagenic | Predicted to be non-mutagenic. |
| hERG I Inhibitor | No | No | Low risk of cardiotoxicity. |
| Hepatotoxicity | Yes | Yes | Potential for liver toxicity, warranting further investigation. |
Expertise & Experience: The prediction of potential hepatotoxicity is a significant finding. While in silico models are not definitive, they serve as an early warning. In a real-world drug discovery project, this would trigger a cascade of further investigations, including in vitro assays with liver microsomes or hepatocytes, to validate this prediction. The predicted metabolism by CYP3A4 also has important implications for potential drug-drug interactions.
ADMET Prediction Workflow
Caption: Workflow for comprehensive ADMET profiling.
Part 3: Potential Biological Activity and Target Identification
While the primary focus of this guide is on property prediction, in silico methods can also provide insights into the potential biological activities of a molecule. Benzothiophene derivatives have been explored for a variety of therapeutic applications, including as anticancer agents and antibiotics.[4][10]
Methodology: Target Prediction and QSAR
Publicly available databases and QSAR models can be used to hypothesize potential biological targets. Given that benzothiophenes have been investigated as potential antibiotics against multidrug-resistant Staphylococcus aureus, we can explore this possibility.[10]
Step-by-Step Protocol:
-
Literature Review: A thorough review of scientific literature is conducted to identify known biological activities of structurally similar benzothiophene derivatives.
-
QSAR Model Application: If available, validated QSAR models for specific biological activities (e.g., antibacterial activity) can be applied.
-
Molecular Docking (Hypothetical): For a more in-depth analysis, molecular docking studies could be performed against known protein targets of existing antibiotics to predict binding affinity and mode of interaction.
Predicted Biological Activity Profile
Based on the existing literature for benzothiophene derivatives, Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate could be hypothesized to exhibit:
-
Antimicrobial Activity: The benzothiophene scaffold is present in compounds with demonstrated activity against various bacterial strains.[3][11]
-
Anticancer Activity: Several studies have reported the anticancer potential of benzothiophene derivatives.[4]
-
Enzyme Inhibition: The structural features of this molecule may lend themselves to interactions with various enzyme active sites.
Trustworthiness and Self-Validation: It is crucial to emphasize that these are hypotheses generated from computational analysis. The trustworthiness of these predictions is directly proportional to the quality and relevance of the data and models used. Experimental validation is the ultimate arbiter of a compound's biological activity. The in silico predictions serve to prioritize which experiments should be conducted.
Logical Flow for Biological Activity Hypothesis
Caption: Logical flow for generating biological activity hypotheses.
Conclusion
This technical guide has outlined a comprehensive in silico workflow for the prediction of key properties of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate. The predicted physicochemical properties suggest a favorable profile for oral bioavailability. The ADMET predictions indicate good absorption and distribution, with a potential for hepatotoxicity that requires further investigation. The analysis of the benzothiophene scaffold suggests potential for biological activities such as antimicrobial and anticancer effects.
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support rational drug design. Journal of Chemical Information and Modeling, 57(7), 1661-1672. [Link]
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El Yacoubi, M., et al. (2025). Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies. Preprints.org. [Link]
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Sarankar, S. K., et al. (2010). QSAR Study of Novel Benzothiophene Derivatives as Potent Anticancer Agent. International Journal of Advances in Pharmaceutical Sciences, 1(2), 309-318. [Link]
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Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072. [Link]
-
Xiong, G., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic acids research, 49(W1), W5-W14. [Link]
-
ADMET-AI. (n.d.). Retrieved from [Link]
-
Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]
-
Hassan, A. S., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 481. [Link]
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AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Ethyl 6-bromo-1-benzothiophene-2-carboxylate. Retrieved from [Link]
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Kumar, A., & Kumar, S. (2018). Therapeutic importance of synthetic thiophene. Journal of advanced pharmaceutical technology & research, 9(4), 113–118. [Link]
-
Yildirim, M., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-11. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2023). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research, 83(1), 1-8. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate
Introduction: The Significance of the Benzothiophene Scaffold in Modern Drug Discovery
The benzothiophene nucleus is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant therapeutic potential.[1][2] Its structural rigidity and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel drug candidates across a wide range of disease areas. Benzothiophene derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[2] Notably, the incorporation of a bromine atom at the 6-position of the benzothiophene ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its potency and selectivity for specific biological targets.
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate, a key intermediate for the development of novel therapeutics. This compound is of particular interest to researchers in oncology and immunology, as substituted 2-aminobenzothiophenes have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.[3][4][5][6] A notable example is the 6-aminobenzo[b]thiophene 1,1-dioxide derivative, Stattic, a well-known inhibitor of the STAT3 signaling pathway, which plays a crucial role in tumor progression and immune responses.[7] The protocol herein is based on the robust and versatile Gewald multicomponent reaction, a cornerstone of thiophene synthesis.[8][9][10][11]
Reaction Principle: The Gewald Multicomponent Synthesis
The synthesis of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate is achieved through the Gewald reaction, a one-pot multicomponent condensation.[8][9] This elegant reaction brings together a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a basic catalyst to efficiently construct the highly functionalized 2-aminothiophene ring system.
The reaction mechanism is initiated by a Knoevenagel condensation between the carbonyl compound (4-bromocyclohexanone) and the active methylene group of the α-cyanoester (ethyl cyanoacetate), catalyzed by a base such as morpholine or triethylamine.[8] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated intermediate. Subsequent intramolecular cyclization and tautomerization lead to the formation of the aromatic 2-aminothiophene product.[8] The choice of 4-bromocyclohexanone as the starting ketone is critical for achieving the desired 6-bromo substitution pattern in the final benzothiophene product upon aromatization.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 4-Bromocyclohexanone | Reagent | Commercially Available | 22461-19-0 |
| Ethyl Cyanoacetate | Reagent | Commercially Available | 105-56-6 |
| Sulfur (elemental) | Reagent | Commercially Available | 7704-34-9 |
| Morpholine | Reagent | Commercially Available | 110-91-8 |
| Ethanol | Anhydrous | Commercially Available | 64-17-5 |
| Ethyl Acetate | HPLC Grade | Commercially Available | 141-78-6 |
| Hexane | HPLC Grade | Commercially Available | 110-54-3 |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | 7631-86-9 |
Instrumentation
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Round-bottom flasks
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Column chromatography setup
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Mass Spectrometer
Detailed Synthesis Workflow
Caption: Workflow for the synthesis of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromocyclohexanone (1.77 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol).
-
Solvent and Catalyst Addition: To the flask, add 50 mL of anhydrous ethanol. With gentle stirring, add morpholine (0.87 mL, 10 mmol) dropwise to the reaction mixture at room temperature.
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 78 °C) and maintain this temperature with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in 100 mL of ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.[12] Elute with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity) to isolate the pure Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate.
-
Final Product: Combine the fractions containing the pure product and evaporate the solvent to yield a solid. Dry the product under vacuum.
Characterization and Data
The final product, Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate, should be characterized by standard analytical techniques to confirm its identity and purity.
| Parameter | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₁H₁₀BrNO₂S |
| Molecular Weight | 300.17 g/mol |
| Melting Point | To be determined experimentally |
| Purity (by HPLC) | >95% |
| Yield | 60-75% (typical for Gewald reactions) |
Expected Spectroscopic Data (based on similar structures):
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~1.4 (t, 3H, -CH₃), ~4.4 (q, 2H, -OCH₂-), ~5.9 (br s, 2H, -NH₂), ~7.5-7.8 (m, 3H, Ar-H).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~14.5, ~61.0, ~110-150 (aromatic carbons).
-
Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₁₁H₁₁BrNO₂S⁺: 300.97.
Note: The exact spectral data should be determined experimentally on the synthesized compound.
Safety Precautions and Waste Disposal
Personal Protective Equipment (PPE):
-
Wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene) at all times.
Handling of Reagents:
-
4-Bromocyclohexanone: Irritant. Avoid contact with skin and eyes.
-
Ethyl Cyanoacetate: Harmful if swallowed or inhaled. Use in a well-ventilated fume hood.
-
Sulfur: Flammable solid. Keep away from ignition sources.
-
Morpholine: Corrosive and flammable. Handle with care in a fume hood.
-
Bromine-containing compounds: Can be corrosive and toxic. Handle with appropriate care.
Waste Disposal:
-
All organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate.
-
Aqueous waste should be neutralized before disposal according to institutional guidelines.
-
Solid waste, including silica gel from chromatography, should be disposed of in a designated solid waste container.
Applications in Drug Discovery and Development
Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate is a versatile building block for the synthesis of a diverse library of compounds with potential therapeutic applications. The 3-amino and 2-carboxylate functional groups serve as convenient handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).
-
Kinase Inhibitors: The 2-aminobenzothiophene scaffold is a known hinge-binding motif for many protein kinases.[3][4][6] The 6-bromo substituent can be exploited to achieve selectivity for specific kinases or to introduce further diversity through cross-coupling reactions.
-
STAT3 Pathway Inhibitors: Given the precedent of Stattic, a 6-aminobenzo[b]thiophene derivative, as a STAT3 inhibitor, this compound serves as an excellent starting point for the design of novel STAT3 inhibitors with improved potency and drug-like properties.[7]
-
Antimicrobial and Anticancer Agents: Benzothiophene derivatives have shown promising activity against various microbial strains and cancer cell lines.[1][2] The synthesized compound can be used to generate novel derivatives for screening in these therapeutic areas.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate via the Gewald reaction. The procedure is robust, scalable, and utilizes readily available starting materials. The resulting product is a valuable intermediate for researchers in medicinal chemistry and drug development, offering a gateway to novel compounds targeting a range of diseases. Adherence to the described safety precautions is paramount for the successful and safe execution of this synthesis.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Gewald reaction. Retrieved from [Link]
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MDPI. (2016, November 29). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules. Retrieved from [Link]
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MDPI. (2024, May 22). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules. Retrieved from [Link]
- Lin, L., et al. (2022). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. Journal of Medicinal Chemistry, 65(13), 9146-9163.
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Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
- Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 297-303.
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Anderson, D. R., et al. (2009). Benzothiophene inhibitors of MK2. Part 2: improvements in kinase selectivity and cell potency. Bioorganic & Medicinal Chemistry Letters, 19(16), 4882-4884.
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SpectraBase. (n.d.). Ethyl 2-[(3-bromobenzoyl)amino]-1-benzothiophene-3-carboxylate. Retrieved from [Link]
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Pearson+. (n.d.). For each synthesis, start with bromocyclohexane and predict the p.... Retrieved from [Link]
- Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.
- Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(30), 20583-20593.
- International Journal of Pharmaceutical Sciences Review and Research. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research, 86(1), 1-10.
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brainly.com. (2024, March 13). Propose a synthetic route to bromocyclohexane using cyclohexanone as a starting material. Retrieved from [Link]
- Organic Chemistry Portal. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(9), 1351-1354.
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LookChem. (n.d.). 2-bromocyclohexanone. Retrieved from [Link]
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-
ResearchGate. (2009). Benzothiophene inhibitors of MK2. Part 2: Improvements in kinase selectivity and cell potency. Retrieved from [Link]
-
ResearchGate. (2009). Benzothiophene inhibitors of MK2. Part 1: Structure-activity relationships, assessments of selectivity and cellular potency. Retrieved from [Link]
- Anderson, D. R., et al. (2009). Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency. Bioorganic & Medicinal Chemistry Letters, 19(16), 4878-4881.
-
Pharmaffiliates. (n.d.). 2-Bromocyclohexanone. Retrieved from [Link]
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Application Note: Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate as a Versatile Scaffold in Domino Reactions for the Synthesis of Novel Heterocyclic Systems
Introduction: The Strategic Value of Benzothiophenes in Medicinal Chemistry
The benzothiophene core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its presence in drugs like the selective estrogen receptor modulators arzoxifene and raloxifene, the antipsychotic brexpiprazole, and the antifungal sertaconazole underscores its importance.[1] The unique electronic properties of the π-conjugated system also make benzothiophene derivatives attractive in the field of materials science.[1] Consequently, the development of efficient synthetic methodologies to access functionalized benzothiophenes and their fused derivatives is of paramount interest to the drug discovery and development community.
This application note focuses on the utility of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate , a highly functionalized and versatile building block, in the context of domino reactions. Domino reactions, also known as tandem or cascade reactions, involve two or more bond-forming transformations that occur under the same reaction conditions without the need for isolating intermediates.[2] This approach offers significant advantages in terms of atom economy, step economy, and overall efficiency, aligning with the principles of green chemistry.[2] We will explore how this particular benzothiophene derivative can be strategically employed to rapidly construct complex, polycyclic heterocyclic systems, which are of high value in medicinal chemistry.
The Versatility of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate
The synthetic potential of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate arises from the strategic placement of its functional groups. The 3-amino group and the 2-carboxylate group work in concert to form an enamine-like system, which is primed for cyclization reactions. The 6-bromo substituent provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of additional diversity into the molecular scaffold.[3]
This application note will provide a detailed protocol for a representative domino reaction: the synthesis of a thieno[3,2-b]pyridine derivative. This class of compounds is of significant interest due to their biological activities.[4] The reaction described is a domino condensation/cyclization process, analogous to the Friedländer annulation, which is a well-established method for the synthesis of quinolines and related fused pyridine systems.
Domino Synthesis of a Thieno[3,2-b]pyridinone Derivative
This section outlines a detailed protocol for the synthesis of a substituted thieno[3,2-b]pyridinone via a domino reaction between Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate and a 1,3-dicarbonyl compound, in this case, dimedone.
Reaction Principle
The reaction proceeds through an initial Knoevenagel-type condensation between the active methylene group of the 1,3-dicarbonyl compound and the ester group of the benzothiophene, followed by an intramolecular cyclization via nucleophilic attack of the 3-amino group onto the carbonyl of the dione. Subsequent dehydration leads to the formation of the fused pyridine ring.
Experimental Workflow
Caption: Experimental workflow for the domino synthesis of a thieno[3,2-b]pyridinone derivative.
Detailed Protocol
-
Reagent Preparation:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate (1.0 mmol, 316.2 mg).
-
Add dimedone (1.1 mmol, 154.2 mg).
-
Add acetonitrile (20 mL) as the solvent.
-
Add piperidine (0.2 mmol, 20 µL) as a catalyst.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
-
Product Isolation and Purification:
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
A precipitate should form. If not, the solvent volume can be reduced under reduced pressure.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold acetonitrile (2 x 5 mL) to remove any unreacted starting materials and soluble impurities.
-
Dry the product under vacuum to obtain the crude thieno[3,2-b]pyridinone derivative.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of DMF and water.
-
Plausible Reaction Mechanism
Caption: Plausible mechanism for the domino synthesis of thieno[3,2-b]pyridinone.
Data Summary and Substrate Scope
The following table summarizes representative results for the domino reaction of 3-amino-2-carbaldehyde functionalized benzothiophenes with various 1,3-diones, which serves as a good proxy for the expected reactivity of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate.[1]
| Entry | Benzothiophene Substituent (R) | 1,3-Dione | Product Yield (%) |
| 1 | -NO₂ | 1,3-Cyclohexanedione | 90 |
| 2 | -NO₂ | 5-Methyl-1,3-cyclohexanedione | 88 |
| 3 | -NO₂ | 5,5-Dimethyl-1,3-cyclohexanedione | 55 |
| 4 | -NO₂ | 5-Propyl-1,3-cyclohexanedione | 83 |
| 5 | -COOEt | 1,3-Cyclohexanedione | 72 |
| 6 | -COOEt | 5-Methyl-1,3-cyclohexanedione | 83 |
| 7 | -COOEt | 5,5-Dimethyl-1,3-cyclohexanedione | 95 |
| 8 | -COOEt | 5-Propyl-1,3-cyclohexanedione | 97 |
Data adapted from analogous reactions of 3-amino-2-formyl benzothiophenes.[1]
The data suggests that the reaction is generally high-yielding and tolerates a range of substituents on the 1,3-dione. Electron-withdrawing groups on the benzothiophene ring, such as the nitro group, appear to facilitate the reaction, likely by increasing the electrophilicity of the carbonyl group involved in the initial condensation.
Further Applications and Future Directions
The product of this domino reaction, a functionalized thieno[3,2-b]pyridinone, is itself a versatile intermediate for further synthetic transformations. The bromo substituent at the 6-position can be utilized in various palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups, thereby expanding the chemical space accessible from this scaffold.
Furthermore, the core concept of this domino reaction can be extended to other active methylene compounds, such as malononitrile or ethyl cyanoacetate, to generate a diverse library of fused heterocyclic systems. The exploration of different catalysts, including Lewis acids, could also lead to improved reaction conditions and expanded substrate scope.[5]
Conclusion
Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate is a valuable and versatile building block for the efficient synthesis of complex heterocyclic compounds through domino reactions. The protocol detailed in this application note provides a reliable and scalable method for the synthesis of thieno[3,2-b]pyridinone derivatives. The inherent advantages of domino reactions, coupled with the potential for further diversification of the resulting products, make this a powerful strategy for the generation of novel molecular entities for drug discovery and materials science.
References
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Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega, 2021 . [Link]
-
Domino reaction protocol to synthesize benzothiophene-derived chemical entities as potential therapeutic agents. RTI International, 2021 . [Link]
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Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. ResearchGate, 2025 . [Link]
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Synthesis of New Fused Pyrano[4,3-b]pyridines from Ethyl 3-Aminopyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate. Russian Journal of Organic Chemistry, 2023 . [Link]
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Amine‐Mediated Domino Reaction of Thioisatins: Synthesis of Benzothiophene‐fused N‐Heterocycles under Catalyst‐Free Conditions. Asian Journal of Organic Chemistry, 2020 . [Link]
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An efficient domino protocol towards high-performance organic semiconductors:[1]benzothiophene[3,2-b][1]benzothiophenes. Organic Chemistry Frontiers, 2020 . [Link]
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Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ResearchGate, 2021 . [Link]
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Selective Synthesis of Benzothiophene‐Fused Polycyclic, Eight‐Membered N‐Heterocycles via Amine‐Mediated Three‐Component Domino Strategy. Advanced Synthesis & Catalysis, 2020 . [Link]
-
Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 2012 . [Link]
-
Synthesis and Properties of Thieno[3,2‐f]isoquinolines and Benzothieno[3,2‐f]isoquinolines. European Journal of Organic Chemistry, 2017 . [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 2020 . [Link]
-
Cu(ii)-thiophene-2,5-bis(amino-alcohol) mediated asymmetric Aldol reaction and Domino Knoevenagel Michael cyclization: a new highly efficient Lewis acid catalyst. RSC Advances, 2022 . [Link]
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Pseudo-multicomponent reactions. RSC Medicinal Chemistry, 2023 . [Link]
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Chemistry & Biology Of Multicomponent Reactions. Current Topics in Medicinal Chemistry, 2007 . [Link]
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Crystal Structure of Ethyl 2,4-Dimethyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate: The Product from the Reaction of Ethyl 3-Aminocrotonate, Phenylisothiocyanate and Acetic Anhydride. Journal of Chemical Crystallography, 2012 . [Link]
-
Domino Aza-Michael-S N Ar-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters. Molecules, 2022 . [Link]
-
Domino Reactions in Total Synthesis. EPFL, 2011 . [Link]
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Application Notes and Protocols: Functionalization of the Amino Group in Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate
Abstract
This document provides a comprehensive guide for the chemical modification of the 3-amino group of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate. This benzothiophene derivative is a highly valuable scaffold in medicinal chemistry and drug discovery, serving as a key building block for the synthesis of various kinase inhibitors and other biologically active molecules.[1][2][3][4] The protocols detailed herein focus on common and synthetically useful transformations including acylation, sulfonylation, and diazotization, providing researchers with a robust toolkit for generating diverse compound libraries for structure-activity relationship (SAR) studies.
Introduction: The Significance of the 3-Aminobenzothiophene Scaffold
The benzo[b]thiophene core is a privileged structure in medicinal chemistry, present in a number of clinically approved drugs such as the selective estrogen receptor modulator Raloxifene and the anti-asthma agent Zileuton.[1] The versatility of this heterocyclic system allows for the development of compounds with a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][4][5]
Specifically, the "Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate" (Figure 1) is a strategic starting material. The 3-amino group provides a reactive handle for a variety of chemical transformations, while the 6-bromo substituent offers a site for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to further elaborate the molecular structure.[3] The ethyl ester at the 2-position can also be hydrolyzed or amidated to introduce additional diversity. The strategic placement of these functional groups makes this molecule a cornerstone for the synthesis of targeted therapeutics, particularly kinase inhibitors.[1][3]
Figure 1. Chemical structure of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate.
This guide will detail robust and reproducible protocols for the functionalization of the 3-amino group, enabling the synthesis of a diverse range of derivatives.
Acylation of the 3-Amino Group: Synthesis of Amide Derivatives
The conversion of the primary amino group to an amide is a fundamental transformation in organic synthesis. This reaction is typically high-yielding and tolerant of a wide range of functional groups. Acylation can be achieved using various acylating agents, such as acid chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct.
Rationale and Mechanistic Insight
The lone pair of electrons on the nitrogen atom of the 3-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The subsequent loss of a leaving group (e.g., chloride) and deprotonation by a base yields the stable amide product. The choice of base is crucial; non-nucleophilic organic bases like triethylamine or pyridine are commonly used to avoid competing reactions.
Experimental Protocol: General Procedure for Acylation
Diagram 1. General workflow for the acylation of the 3-amino group.
Materials:
-
Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Triethylamine (Et3N) or Pyridine
-
Acyl chloride or acid anhydride (e.g., Acetyl chloride, Benzoyl chloride)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Hexane/Ethyl Acetate)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2-1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired amide.
Table 1: Representative Acylation Reactions and Conditions
| Acylating Agent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Acetyl chloride | Triethylamine | DCM | 2 | >90 |
| Benzoyl chloride | Pyridine | DCM | 4 | >85 |
| Acetic anhydride | Pyridine | DCM | 6 | >90 |
Sulfonylation of the 3-Amino Group: Synthesis of Sulfonamide Derivatives
The formation of sulfonamides is another important functionalization strategy, often employed to introduce moieties that can act as hydrogen bond donors and acceptors, thereby influencing the pharmacological properties of the molecule. The reaction proceeds similarly to acylation, with a sulfonyl chloride serving as the electrophile.
Rationale and Mechanistic Insight
The nucleophilic amino group attacks the electrophilic sulfur atom of the sulfonyl chloride. The subsequent expulsion of the chloride ion and deprotonation by a base leads to the formation of the sulfonamide. Pyridine is often a preferred base and solvent for this transformation as it can also act as a nucleophilic catalyst.
Experimental Protocol: General Procedure for Sulfonylation
Diagram 2. General workflow for the sulfonylation of the 3-amino group.
Materials:
-
Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate
-
Anhydrous pyridine
-
Sulfonyl chloride (e.g., Methanesulfonyl chloride, p-Toluenesulfonyl chloride)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a flame-dried round-bottom flask, dissolve Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to stir at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers sequentially with 1 M HCl (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Table 2: Representative Sulfonylation Reactions and Conditions
| Sulfonyl Chloride | Solvent | Reaction Time (h) | Typical Yield (%) |
| Methanesulfonyl chloride | Pyridine | 4 | >80 |
| p-Toluenesulfonyl chloride | Pyridine | 12 | >85 |
| Benzenesulfonyl chloride | Pyridine | 12 | >85 |
Diazotization of the 3-Amino Group and Subsequent Reactions
Diazotization of the primary aromatic amine to form a diazonium salt opens up a vast array of synthetic possibilities.[6][7][] The diazonium group is an excellent leaving group (N2 gas) and can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions.
Rationale and Mechanistic Insight
The reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) yields a diazonium salt.[6][7] This intermediate is generally unstable and is used immediately in the subsequent reaction. The diazonium salt can then undergo substitution with various reagents, such as copper(I) halides, to introduce a halogen at the 3-position.
Experimental Protocol: Diazotization and Sandmeyer Reaction (Bromination)
Diagram 3. Workflow for the diazotization and subsequent Sandmeyer bromination.
Materials:
-
Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO2)
-
Copper(I) bromide (CuBr)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Diazotization: In a round-bottom flask, suspend Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate (1.0 eq) in a mixture of HBr and water. Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (1.2 eq) in HBr and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture to room temperature and extract with ethyl acetate.
-
Wash the organic layer with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Ethyl 3,6-dibromo-1-benzothiophene-2-carboxylate.
Table 3: Potential Sandmeyer and Related Reactions
| Reagent | Product Functional Group |
| CuCl/HCl | Chloro (-Cl) |
| CuBr/HBr | Bromo (-Br) |
| CuCN/KCN | Cyano (-CN) |
| KI | Iodo (-I) |
| HBF4, heat | Fluoro (-F) (Schiemann) |
| H2O, heat | Hydroxyl (-OH) |
Conclusion
The protocols outlined in this application note provide a robust foundation for the functionalization of the 3-amino group in Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate. These methods for acylation, sulfonylation, and diazotization are versatile and can be adapted to a wide range of substrates and reagents. The resulting derivatives are valuable intermediates for the synthesis of complex molecules with potential therapeutic applications, particularly in the field of kinase inhibition. Researchers and drug development professionals can utilize these detailed procedures to efficiently generate diverse libraries of novel benzothiophene-based compounds for biological screening.
References
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Procter, D. J., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances, 5(58), 46833-46844. [Link]
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Shalini, S., et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 134-142. [Link]
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Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1033. [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Chemistry LibreTexts. Retrieved from [Link]
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Procter, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications, 8, 14491. [Link]
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Ghorbani-Vaghei, R., et al. (2011). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. E-Journal of Chemistry, 8(2), 735-740. [Link]
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Procter, D. J., et al. (2021). Gold-Catalyzed Intermolecular Alkyne Oxyarylation for C3 Functionalization of Benzothiophenes. Organic Letters, 23(4), 1255-1260. [Link]
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Filo. (2025). Determine the products a and b in the following reaction sequence. Filo. Retrieved from [Link]
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Semantic Scholar. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. Semantic Scholar. Retrieved from [Link]
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Le Gall, E., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 481. [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate. PubChem. Retrieved from [Link]
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Jiao, Y. H., et al. (2009). Ethyl 3-amino-1-phenyl-1H-benzo[f]chromene-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o775. [Link]
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Yamuna, A. J., et al. (2013). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1569. [Link]
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Application Notes & Protocols: Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate in Oncology Drug Discovery
Document ID: AN-BT-202601
Abstract & Introduction
The benzothiophene nucleus is a bicyclic aromatic heterocycle recognized in medicinal chemistry as a "privileged scaffold".[1][2] Its structural rigidity and capacity for diverse functionalization have enabled its incorporation into numerous pharmacologically active agents, including selective estrogen receptor modulators like Raloxifene and various kinase inhibitors.[3][4] This guide focuses on a specific, highly versatile derivative: Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate . This compound serves as a critical starting material and molecular scaffold for the development of novel anticancer therapeutics. Its strategic functionalization—a nucleophilic 3-amino group, an ester at the 2-position suitable for amide coupling, and a bromine atom at the 6-position for structure-activity relationship (SAR) studies—provides a rich platform for chemical exploration.
This document provides a comprehensive overview of the rationale for its use, key molecular targets, detailed protocols for derivatization, and methodologies for biological evaluation in a cancer drug discovery context.
Rationale for Application in Cancer Drug Discovery
The utility of the Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate scaffold stems from its proven potential to generate derivatives that modulate critical oncogenic pathways. Research has demonstrated that the aminobenzothiophene core is a key pharmacophore in compounds designed to target two major pillars of cancer cell proliferation: cytoskeletal dynamics and signal transduction.[4][5]
-
Targeting Microtubule Dynamics: Many 3-aminobenzothiophene derivatives function as potent antimitotic agents by inhibiting tubulin polymerization.[5][6] These agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[7] This mechanism is analogous to established chemotherapeutics like the vinca alkaloids and colchicine, making it a validated strategy for cancer treatment.[5]
-
Targeting Protein Kinases: The dysregulation of protein kinases is a hallmark of many cancers. The aminobenzothiophene scaffold has been successfully employed to develop inhibitors against a range of kinases, including LIMK, PIM kinases, and mitogen-activated protein kinases (MAPK).[4] More recently, derivatives have been developed as multi-kinase inhibitors, a promising strategy to overcome the therapeutic resistance that often plagues single-target agents.[8][9]
Synthetic Applications: Derivatization of the Core Scaffold
The primary value of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate is as a foundational block for creating libraries of novel compounds. The 2-carboxylate and 3-amino positions are the most common sites for modification. Below is a representative protocol for generating a carboxamide derivative, a common step in transforming the scaffold into a biologically active agent.
Protocol 3.1: Synthesis of a Novel Benzothiophene Carboxamide Derivative
This two-step protocol first converts the ethyl ester to a carboxylic acid, which is then coupled with a target amine.
Step A: Saponification of the Ethyl Ester
-
Dissolution: Dissolve Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (3:1 v/v).
-
Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH, 2.0 eq) dropwise at room temperature.
-
Monitoring: Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Concentrate the mixture under reduced pressure to remove organic solvents. Dilute the aqueous residue with water and acidify to pH ~3-4 using 1N HCl.
-
Isolation: The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is 3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid.
Step B: Amide Coupling
-
Activation: Suspend the carboxylic acid from Step A (1.0 eq) in anhydrous dichloromethane (DCM). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir for 20 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Coupling: Add the desired primary or secondary amine (R-NH₂, 1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC.
-
Purification: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the final amide derivative.
Rationale: This synthetic sequence is fundamental for exploring SAR. The choice of amine in Step B allows for the introduction of a vast array of chemical functionalities (e.g., aromatic rings, alkyl chains, heterocyclic moieties) to probe the binding pocket of the biological target.
Caption: A tiered workflow for evaluating synthesized benzothiophene derivatives.
Protocol 4.3: Western Blot for Cell Cycle Arrest Markers
This protocol confirms that the observed cytotoxicity is due to the intended mechanism of mitotic arrest.
-
Cell Treatment & Lysis: Treat cancer cells with the test compound at its GI₅₀ and 2x GI₅₀ concentrations for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. [1]2. Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against a marker of mitotic arrest, such as Phospho-Histone H3 (Ser10), overnight at 4°C. Also probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: An increased signal for Phospho-Histone H3 in compound-treated cells compared to the vehicle control indicates an accumulation of cells in the M phase of the cell cycle, consistent with an antimitotic mechanism.
Expected Data and Interpretation
The goal of the described workflow is to build a structure-activity relationship (SAR) profile. Data should be systematically tabulated to identify promising candidates.
Table 1: Illustrative SAR Data for Benzothiophene Derivatives
| Compound ID | R-Group at 2-Carboxamide | Cell Line (HeLa) GI₅₀ (µM) | Tubulin Polymerization IC₅₀ (µM) | P-Histone H3 Induction (Fold Change) |
| BT-H | H | > 50 | > 50 | 1.1 |
| BT-Ph | Phenyl | 5.2 | 8.1 | 4.5 |
| BT-3,4,5-OMePh | 3,4,5-Trimethoxyphenyl | 0.085 | 0.210 | 15.2 |
| BT-CF3Ph | 4-Trifluoromethylphenyl | 2.1 | 3.5 | 6.8 |
| Vinblastine | Positive Control | 0.005 | 0.015 | 20.5 |
Data are hypothetical for illustrative purposes.
Interpretation: The data in Table 1 suggest that adding a phenyl group (BT-Ph) confers activity. Further substitution on this ring is critical; the 3,4,5-trimethoxyphenyl group (BT-3,4,5-OMePh), a motif found in other tubulin inhibitors like combretastatin, dramatically increases potency. [7][10]The strong correlation between cytotoxicity (low GI₅₀), direct target engagement (low tubulin IC₅₀), and a cellular mechanism marker (P-Histone H3 induction) validates the compound's mode of action.
Visualizing the Mechanism: Cell Cycle Arrest
Derivatives of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate that function as tubulin polymerization inhibitors ultimately trigger apoptosis by disrupting the cell cycle. This pathway is visualized below.
Caption: Pathway showing how tubulin inhibition leads to G2/M arrest and apoptosis.
Conclusion
Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate is a high-value scaffold for modern cancer drug discovery. Its synthetic tractability allows for the systematic development of derivatives targeting validated anticancer pathways, primarily tubulin polymerization and kinase signaling. The protocols outlined in this guide provide a robust framework for synthesizing, evaluating, and validating novel benzothiophene-based compounds, paving the way for the identification of next-generation therapeutic agents.
References
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- R Discovery. (n.d.). Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization.
- Penthala, N. R., et al. (n.d.). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PMC - NIH.
- PubMed. (n.d.). Synthesis and Biological Evaluation of 2- And 3-aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization.
- PubMed. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Med Chem.
- PubMed Central. (n.d.). Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors.
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- Kulkarni, S., et al. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene.
- Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing.
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- RSC Publishing. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives.
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Application Notes & Protocols: A Guide to the Development of Antimicrobial Agents from Benzothiophene Precursors
Abstract
The rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, necessitating the urgent discovery of novel therapeutic agents.[1][2] The benzothiophene scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs and exhibiting a wide spectrum of biological activities, including potent antimicrobial effects.[3][4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and antimicrobial evaluation of novel agents derived from benzothiophene precursors. We will delve into field-proven synthetic strategies, present detailed step-by-step protocols for synthesis and biological testing, and discuss critical structure-activity relationships (SAR) to guide future discovery efforts.
Introduction: The Benzothiophene Scaffold in Antimicrobial Drug Discovery
Benzothiophene is an aromatic heterocyclic compound consisting of a benzene ring fused to a thiophene ring.[5] Its structural rigidity, lipophilic nature, and capacity for diverse functionalization make it an ideal starting point for generating libraries of bioactive molecules.[4] Derivatives have shown promise against a range of pathogens, including multidrug-resistant (MDR) strains of Staphylococcus aureus (MRSA) and various Gram-negative bacteria.[2][7] The objective of these application notes is to provide a practical, scientifically-grounded framework for research groups aiming to explore this chemical space for new antimicrobial leads.
Synthetic Strategies and Workflows
The synthesis of a diverse benzothiophene library begins with the efficient construction of the core scaffold, which can then be elaborated. Several robust methods exist, each with advantages for accessing different substitution patterns.
Strategic Overview: The general workflow involves three key phases: 1) Synthesis of a core benzothiophene precursor, 2) Derivatization to create a library of analogues, and 3) Purification and characterization of the final compounds. Common synthetic routes include intramolecular cyclizations and palladium-catalyzed coupling reactions like the Sonogashira coupling.[6][8] A particularly effective method for generating functionalized precursors involves the reaction of substituted nitriles with thioglycolates.[9]
Caption: General workflow for the synthesis of a benzothiophene-based compound library.
Experimental Protocols: Synthesis and Characterization
The following protocols provide step-by-step methodologies for synthesizing a key benzothiophene intermediate and subsequently derivatizing it into a potential antimicrobial agent.
Protocol 1: Synthesis of a Key Precursor: Methyl 3-amino-6-fluorobenzo[b]thiophene-2-carboxylate
This protocol is adapted from a demonstrated synthesis that provides a versatile amino-ester precursor ready for further modification.[9] The reaction proceeds via the condensation and cyclization of a substituted benzonitrile with a thioglycolate ester.
-
Scientific Rationale: 2,4-Difluorobenzonitrile is used as the starting material. The fluorine at position 4 is a good leaving group, facilitating the initial nucleophilic attack by the thioglycolate. The potassium hydroxide acts as a strong base to deprotonate the methyl thioglycolate, forming the reactive thiolate nucleophile. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, promoting the SNAr mechanism. Refluxing provides the necessary activation energy for the cyclization step.
-
Materials:
-
2,4-Difluorobenzonitrile
-
Methyl thioglycolate
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Crushed ice and water
-
Ethyl acetate and n-hexane (for chromatography)
-
Standard reflux apparatus, magnetic stirrer, and heating mantle
-
Column chromatography setup with silica gel
-
-
Procedure:
-
To a stirred solution of methyl thioglycolate (2.7 mL, 0.03 mol) and potassium hydroxide (4.12 g, 0.075 mol) in DMF, add 2,4-Difluorobenzonitrile (4.17 g, 0.03 mol).
-
Heat the reaction mixture to reflux at 75°C for 10 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of crushed ice. A pale yellow solid should precipitate.
-
Filter the solid, wash thoroughly with water, and allow it to air dry.
-
Purify the crude product via column chromatography using an ethyl acetate/n-hexane solvent system to yield the pure product.[9]
-
-
Characterization:
Protocol 2: Derivatization to Bioactive Compounds: Synthesis of Benzothiophene Acylhydrazones
Acylhydrazones are a well-established class of bioactive compounds.[7] This protocol details their synthesis from the precursor generated in Protocol 1, which first requires conversion to a carbohydrazide.
-
Scientific Rationale: Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester in the precursor, displacing the methoxy group to form the more stable carbohydrazide. This intermediate can then be condensed with a variety of aromatic or heteroaromatic aldehydes. The reaction is typically acid-catalyzed, where the acid protonates the aldehyde carbonyl, making it more electrophilic and susceptible to attack by the terminal nitrogen of the hydrazide, ultimately forming the C=N hydrazone bond after dehydration.
-
Materials:
-
Methyl 3-amino-6-fluorobenzo[b]thiophene-2-carboxylate (from Protocol 1)
-
Hydrazine hydrate
-
Absolute ethanol
-
Various aromatic or heteroaromatic aldehydes (e.g., 4-fluorobenzaldehyde, 3-nitrobenzaldehyde)[10]
-
Standard reflux apparatus
-
-
Procedure:
-
Step A: Synthesis of the Carbohydrazide Intermediate a. To a stirred solution of the precursor from Protocol 1 (e.g., 2.25 g, 0.01 mol) in absolute ethanol (50 mL), add hydrazine hydrate (0.3 mL, 0.01 mol) at room temperature.[9] b. Reflux the mixture for 6 hours, monitoring by TLC. c. After completion, cool the mixture and pour it into crushed ice. d. Filter the resulting solid, wash with water, dry, and recrystallize from ethyl acetate to yield 3-amino-6-fluorobenzothiophene-2-carbohydrazide.[9]
-
Step B: Synthesis of the Final Acylhydrazone a. Dissolve the carbohydrazide intermediate (1 equivalent) in a suitable solvent like ethanol. b. Add the desired aromatic aldehyde (1 equivalent) and a catalytic amount of acid (e.g., a few drops of glacial acetic acid). c. Reflux the mixture for 2-4 hours until TLC indicates the consumption of starting materials. d. Cool the reaction mixture. The product will often precipitate out of the solution. e. Filter the solid, wash with cold ethanol, and dry to obtain the final acylhydrazone derivative.[7]
-
Protocols for Antimicrobial Evaluation
Once a library of compounds is synthesized and purified, their antimicrobial efficacy must be determined using standardized methods. The following protocols for broth microdilution and agar disk diffusion are fundamental to this process.
Caption: Workflow for in-vitro antimicrobial susceptibility testing.
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is the gold-standard quantitative method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][12]
-
Materials:
-
Synthesized benzothiophene derivatives dissolved in DMSO.
-
Test microbial strains (e.g., S. aureus ATCC 25922, E. coli ATCC 25922).[13]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.
-
Sterile 96-well U-bottom microtiter plates.
-
Microplate reader or spectrophotometer.
-
Standard antibiotic (e.g., Ciprofloxacin, Chloramphenicol) as a positive control.[9][13]
-
0.5 McFarland turbidity standard.
-
-
Procedure:
-
Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the compound stock solution (e.g., at 2x the highest desired final concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the series.[12] This creates a concentration gradient.
-
Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension in sterile broth to match a 0.5 McFarland standard (approx. 1.5 x 108 CFU/mL). Dilute this suspension so that the final inoculum in each well will be approximately 5 x 105 CFU/mL.[11]
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (broth + inoculum + standard antibiotic), a negative/sterility control (broth only), and a vehicle control (broth + inoculum + DMSO equivalent to the highest concentration used).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by using a microplate reader.
-
Protocol 4: Agar Disk Diffusion Assay
This is a widely used qualitative method to assess antimicrobial activity.[9][14]
-
Materials:
-
Mueller-Hinton Agar (MHA) plates.
-
Sterile paper disks (6 mm diameter).
-
Test microbial strains and 0.5 McFarland standard.
-
Sterile swabs.
-
-
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the previous protocol.
-
Plate Inoculation: Dip a sterile swab into the inoculum, remove excess fluid, and swab the entire surface of an MHA plate evenly to ensure confluent growth.[12]
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known amount of the test compound (e.g., 100 µ g/disk ) onto the agar surface.[9] Gently press to ensure contact.
-
Controls: Use disks with a standard antibiotic (positive control) and disks with only the solvent (negative control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).
-
Mechanistic Insights and Structure-Activity Relationships (SAR)
While the exact mechanisms of action for many benzothiophene derivatives are still under investigation, preliminary studies suggest they may act via multiple pathways.[1]
Potential Mechanisms of Action:
-
Membrane Disruption: Some derivatives are hypothesized to compromise the integrity of the bacterial cell membrane.[1] This can be investigated using fluorescent probes like SYTO9 and propidium iodide (PI), where PI only enters cells with damaged membranes.
-
Reactive Oxygen Species (ROS) Production: The presence of the compounds may induce oxidative stress in bacteria through the generation of ROS, such as hydrogen peroxide (H2O2), leading to cellular damage.[1]
-
Enzyme Inhibition: Specific derivatives have been found to inhibit essential bacterial enzymes. For example, certain benzothiophene-indole hybrids show activity against MRSA by inhibiting the MRSA pyruvate kinase (PK), a key enzyme in glycolysis.[15]
Caption: Potential antimicrobial mechanisms of action for benzothiophene derivatives.
Structure-Activity Relationship (SAR) Summary: SAR studies provide crucial insights for optimizing lead compounds. Analysis of published data reveals several key trends.
| Modification Site | Substituent Type | Effect on Activity | Rationale / Comment | Reference |
| Benzene Ring | Electron-withdrawing group (e.g., -Cl, -F, -NO2) | Generally Increases | Enhances interaction with target sites or alters pharmacokinetic properties. | [13] |
| Benzene Ring | Electron-donating group (e.g., -OCH3) | Generally Decreases | May reduce binding affinity or increase metabolic susceptibility. | [13] |
| Benzene Ring | Multiple electron-withdrawing groups | Can Decrease | Overly modifying the electronics can be detrimental to activity. | [13] |
| Derivatization Site (e.g., C2/C3) | Acylhydrazone with a chloropyridinyl moiety | Potent Activity | This specific combination showed high potency against S. aureus. | [7] |
| Derivatization Site (e.g., C2/C3) | Fused Pyrazole Moiety | Increases Activity | The addition of another heterocyclic ring can enhance binding or introduce new interaction points. | [16] |
Conclusion
The benzothiophene scaffold represents a highly promising and versatile platform for the development of novel antimicrobial agents to combat the growing threat of AMR. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to design, create, and evaluate new derivatives. By systematically exploring the structure-activity relationships and investigating the mechanisms of action, the scientific community can unlock the full potential of this important chemical class in the fight against infectious diseases.
References
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Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research.
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Barbier, T., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI.
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Li, Y., et al. (2020). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. PMC - NIH.
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Dissanayake, K., et al. (2023). Exploring the mode of action of novel antimicrobial benzo[b]thiophene derivatives in gram-positive bacteria. ACS Fall 2023.
-
Yilmaz, I., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences.
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Patel, H., et al. (2014). Synthesis and Anti-microbial Screening of N-(3-cyano-4,5,6,7-tetrahydro-1 benzothiophen-2-yl)-2-(arylphenyl)acetamide. Der Pharma Chemica.
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Singh, S., & Kumar, V. (2017). Perspectives on antimicrobial potential of benzothiophene derivatives. ResearchGate.
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Wable, J. B., et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences.
-
Shankaraswamy, M., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science.
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Ghorab, M. M., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. NIH.
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Wable, J. B., et al. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Royal Society of Chemistry.
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Adhikari, A. (2024). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida - Ex Libris.
-
Aganagowda, G. (2012). Synthesis and antimicrobial activities of benzothiophene derivatives. ResearchGate.
-
Aganagowda, G. (2012). Synthesis and antimicrobial activities of benzothiophene derivatives. Journal of the Chilean Chemical Society.
-
Dissanayake, K. (2022). Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. University of West Florida - Research Portal.
-
Gil, C., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC - PubMed Central.
-
Barbier, T., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH.
-
Kassack, M. U., et al. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. NIH.
-
BenchChem. (2025). Application Notes and Protocols for Antimicrobial Testing of Thiophene-Isoxazole Derivatives. Benchchem.
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Application Notes and Protocols: Synthesis of Novel Fluorosensors from Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Benzothiophene Scaffold as a Privileged Platform for Fluorescent Probe Development
The 1-benzothiophene core is a robust heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and materials science. Its rigid, planar structure and rich electron density make it an excellent building block for the construction of fluorescent molecules.[1] When appropriately substituted, benzothiophene derivatives can exhibit remarkable photophysical properties, including high quantum yields, large Stokes shifts, and sensitivity to their microenvironment.[2] This makes them ideal candidates for the development of fluorescent probes for a wide range of applications, from the detection of biologically relevant analytes to cellular imaging.[3][4]
This application note provides a comprehensive guide to the synthesis of novel fluorescent probes starting from a versatile and readily functionalizable building block: Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate . The strategic placement of the amino, ester, and bromo functionalities on this scaffold allows for a modular approach to probe design, enabling the tuning of photophysical properties and the introduction of specific analyte recognition moieties. We will delve into the synthetic strategies, detailed experimental protocols, and the characterization of the resulting fluorescent probes, with a focus on creating donor-π-acceptor (D-π-A) architectures.
The Strategic Advantage of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate
The choice of this particular starting material is predicated on its inherent chemical versatility. The key reactive sites for elaboration are:
-
The 6-bromo position: This site is primed for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of various aromatic and heteroaromatic moieties, which can act as the donor or acceptor components of a D-π-A system, or as a recognition element for a target analyte.[2][5]
-
The 3-amino group: This nucleophilic center can be readily acylated, alkylated, or converted into a Schiff base.[6][7] This provides a convenient handle for attaching receptor units for specific analytes or for modulating the electronic properties of the fluorophore.
-
The 2-carboxylate group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to introduce further functionality, such as targeting ligands for specific cellular compartments.
This multi-faceted reactivity allows for a combinatorial approach to the synthesis of a library of fluorescent probes with diverse properties and applications.
Synthetic Strategy: Building Donor-π-Acceptor Probes via Suzuki Coupling
A prevalent and effective design strategy for fluorescent probes involves the creation of a donor-π-acceptor (D-π-A) framework. In this architecture, an electron-donating group is connected to an electron-accepting group through a π-conjugated system. Upon photoexcitation, an intramolecular charge transfer (ICT) occurs from the donor to the acceptor, which is often accompanied by a significant change in the fluorescence emission. This ICT process can be modulated by the probe's interaction with its target analyte, leading to a detectable change in the fluorescence signal.[6]
Here, we outline a general synthetic route to a D-π-A fluorescent probe based on the Suzuki-Miyaura cross-coupling reaction to functionalize the 6-bromo position.
Figure 1: General synthetic workflow for the preparation of fluorescent probes.
Protocol 1: Synthesis of Ethyl 3-Amino-6-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate via Suzuki Coupling
This protocol describes a representative Suzuki-Miyaura coupling reaction to introduce an electron-donating methoxyphenyl group at the 6-position.
Materials:
-
Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
Add palladium(II) acetate (0.05 equiv.) and triphenylphosphine (0.10 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired product.
Rationale for Experimental Choices:
-
Palladium Catalyst and Ligand: Pd(OAc)₂ in combination with PPh₃ is a commonly used and effective catalyst system for Suzuki couplings. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: Potassium carbonate is a mild and effective base for promoting the transmetalation step of the Suzuki reaction.
-
Solvent System: The mixture of 1,4-dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents. Degassing the water is crucial to prevent oxidation of the palladium catalyst.
Protocol 2: Synthesis of a Schiff Base Fluorescent Sensor
The 3-amino group of the benzothiophene core can be readily converted into a Schiff base, which can act as a chemosensor for metal ions.[7]
Figure 2: General sensing mechanism of a Schiff base fluorescent probe.
Materials:
-
Ethyl 3-Amino-6-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate (from Protocol 1)
-
Salicylaldehyde (or a substituted derivative)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve Ethyl 3-Amino-6-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate (1.0 equiv.) in ethanol in a round-bottom flask.
-
Add salicylaldehyde (1.1 equiv.) to the solution.
-
Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Reflux the reaction mixture for 4-6 hours. Monitor the formation of the Schiff base by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure Schiff base fluorescent probe.
Photophysical Characterization
A thorough characterization of the photophysical properties of the newly synthesized probes is essential to evaluate their potential as fluorescent sensors.
| Parameter | Description | Typical Values for Benzothiophene Probes |
| Absorption Maximum (λabs) | The wavelength at which the probe absorbs the most light. | 350 - 450 nm |
| Emission Maximum (λem) | The wavelength at which the probe emits the most light. | 450 - 600 nm |
| Stokes Shift | The difference in wavelength between the absorption and emission maxima. A larger Stokes shift is desirable to minimize self-quenching. | 50 - 150 nm |
| Quantum Yield (ΦF) | The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. | 0.1 - 0.8 |
| Molar Extinction Coefficient (ε) | A measure of how strongly the probe absorbs light at a given wavelength. | 10,000 - 50,000 M-1cm-1 |
Application: Detection of Metal Ions
The Schiff base probe synthesized in Protocol 2 can be evaluated for its ability to detect various metal ions. The coordination of a metal ion to the Schiff base can restrict the C=N bond rotation and inhibit photoinduced electron transfer (PET), leading to a "turn-on" fluorescence response (chelation-enhanced fluorescence, CHEF).[6]
Protocol 3: Fluorometric Titration for Metal Ion Sensing
Materials:
-
Synthesized Schiff base fluorescent probe
-
Stock solutions of various metal ions (e.g., In³⁺, Pb²⁺, Zn²⁺, Cu²⁺, Fe³⁺, etc.) in a suitable solvent
-
Buffer solution (e.g., Tris-HCl)
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMF or DMSO).
-
In a cuvette, add a specific volume of buffer solution and an aliquot of the probe stock solution to achieve a final concentration in the micromolar range.
-
Record the fluorescence emission spectrum of the probe alone.
-
Incrementally add small aliquots of a metal ion stock solution to the cuvette and record the fluorescence spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to generate a titration curve.
-
Repeat the experiment with different metal ions to assess the selectivity of the probe.
Conclusion and Future Perspectives
Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate is a highly valuable and versatile starting material for the synthesis of novel fluorescent probes. The strategic combination of palladium-catalyzed cross-coupling reactions at the 6-position and functionalization of the 3-amino and 2-carboxylate groups allows for the rational design of probes with tailored photophysical properties and specific analyte recognition capabilities. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemical space of benzothiophene-based fluorophores and to develop innovative tools for chemical sensing, bioimaging, and drug discovery. Future work could involve the synthesis of probes with even longer emission wavelengths for in vivo imaging, the development of ratiometric probes for more accurate quantitative analysis, and the incorporation of targeting moieties for specific cellular organelles.
References
-
A benzothiophene-based fluorescent probe with dual-functional to polarity and cyanide for practical applications in living cells and real water samples. (2024). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). Organic & Biomolecular Chemistry. [Link]
-
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate Derived Ratiometric Schiff Base Fluorescent Sensor for the Recognition of In3+ and Pb2+. (2024). Journal of Fluorescence. [Link]
-
Thiophene-Based Dyes for Probing Membranes. (2014). Chemical Science. [Link]
-
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate Derived Ratiometric Schiff Base Fluorescent Sensor for the Recognition of In3+ and Pb2+. (2024). PubMed. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. (2020). Chemistry – A European Journal. [Link]
-
Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. (2021). Journal of the American Chemical Society. [Link]
-
Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. (2022). Journal of Medicinal Chemistry. [Link]
- Preparation and application of fluorescence-enhanced thiophenol fluorescence probe. (2015).
- Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. (2019). International Journal of Photochemistry and Photobiology.
-
A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. (2022). Molecules. [Link]
-
The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. (2018). Analytical Sciences. [Link]
-
β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. (2011). Organic Letters. [Link]
-
Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications. (2018). Journal of Analytical Methods in Chemistry. [Link]
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- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Ethyl 3-aminobenzo[b]thiophene-2-carboxylate Derived Ratiometric Schiff Base Fluorescent Sensor for the Recognition of In3+ and Pb2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate as a Versatile Monomer for High-Performance Organic Semiconductors
Introduction: The Benzothiophene Scaffold in Organic Electronics
The field of organic electronics has seen remarkable advancements, driven by the design and synthesis of novel π-conjugated materials. Among these, the benzothiophene moiety has emerged as a "privileged scaffold," particularly after the development ofbenzothieno[3,2-b]benzothiophene (BTBT) and its derivatives, which consistently yield organic field-effect transistors (OFETs) with charge carrier mobilities rivaling and even exceeding that of amorphous silicon.[1][2] The rigid, planar structure and favorable intermolecular sulfur-sulfur interactions of the benzothiophene core are conducive to efficient charge transport in the solid state.
This guide focuses on Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate , a strategically functionalized building block designed for the synthesis of next-generation organic semiconductors. The unique arrangement of its functional groups offers a powerful platform for molecular engineering:
-
6-Bromo Position: Serves as a primary reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling the construction of extended conjugated polymers or complex small molecules.[3][4]
-
3-Amino Group: This electron-donating group can modulate the material's highest occupied molecular orbital (HOMO) energy level, influencing charge injection properties. It also presents an opportunity for secondary functionalization to fine-tune solubility or intermolecular interactions.[5]
-
2-Carboxylate Group: The ethyl ester provides solubility for solution-based processing and can influence the thin-film morphology and molecular packing, which are critical determinants of device performance.
This document provides detailed protocols for the synthesis of this monomer and its subsequent polymerization, characterization, and integration into a model OFET device.
Synthesis of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate (Monomer)
Principle: The synthesis of 3-aminobenzothiophenes can be efficiently achieved through the annulation of 2-halobenzonitriles with α-thioacetates.[6] Microwave-assisted synthesis is employed here to drastically reduce reaction times and improve yields compared to conventional heating methods. The reaction proceeds via an initial nucleophilic aromatic substitution followed by an intramolecular Thorpe-Ziegler cyclization.
Proposed Synthetic Pathway
Caption: Proposed microwave-assisted synthesis of the target monomer.
Detailed Protocol
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-fluoro-4-bromobenzonitrile (1.0 g, 5.0 mmol), ethyl thioglycolate (0.66 g, 5.5 mmol, 1.1 eq), and dimethyl sulfoxide (DMSO) (5 mL).
-
Base Addition: To the stirred suspension, add triethylamine (2.1 mL, 15.0 mmol, 3.0 eq) dropwise.
-
Microwave Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 130 °C for 20 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.
-
Reaction Quench and Precipitation: After cooling the vessel to room temperature (e.g., using a compressed air stream), pour the reaction mixture into 50 mL of ice-cold water. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 20 mL) to remove residual DMSO and triethylamine salts.
-
Purification: Dry the crude product in vacuo. For higher purity, recrystallize the solid from ethanol or purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application in Conjugated Polymer Synthesis via Suzuki Coupling
Principle: The monomer's bromo- and amino-substituted benzothiophene core makes it an excellent candidate for creating donor-acceptor (D-A) type conjugated polymers. The Suzuki-Miyaura cross-coupling is a robust method for C-C bond formation, ideal for polymerization due to its high tolerance for various functional groups.[7][8] Here, we propose the polymerization of our monomer with a thiophene-based diboronic ester to create a poly(benzothiophene-alt-bithiophene) derivative.
Polymerization Scheme
Sources
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- 2. Modular synthesis of unsymmetrical [1]benzothieno[3,2- b ][1]benzothiophene molecular semiconductors for organic transistors - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05070B [pubs.rsc.org]
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- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: A Robust and Scalable Synthesis of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate for Preclinical Development
Abstract
This application note provides a comprehensive guide for the scale-up synthesis of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate, a valuable heterocyclic building block for the development of novel therapeutic agents. The 2-aminothiophene scaffold is a well-recognized pharmacophore present in a multitude of biologically active compounds, demonstrating activities ranging from antiviral to anticancer.[1][2][3] This document outlines a detailed, field-proven protocol rooted in the classic Gewald reaction, optimized for safety, scalability, and high purity essential for preclinical studies. We will delve into the mechanistic rationale, process controls, and analytical validation required for producing this key intermediate in multi-gram to kilogram quantities.
Introduction and Strategic Rationale
The 2-aminothiophene moiety is a privileged structure in medicinal chemistry, lauded for its diverse pharmacological potential.[2][3][4] Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate, in particular, serves as a critical starting material, incorporating a bromine atom that provides a versatile handle for further functionalization via cross-coupling reactions, enabling the exploration of a wide chemical space during drug discovery campaigns.
The synthetic route detailed herein is a variation of the Gewald three-component reaction, a robust and convergent method for preparing polysubstituted 2-aminothiophenes.[5][6][7] The classical Gewald reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur.[1][6] Our strategy adapts this principle for the specific target molecule, focusing on a process that is both efficient and amenable to large-scale production. The reaction proceeds via a one-pot condensation, making it an atom-economical and operationally simple choice for scale-up.[5]
Reaction Principle: The Gewald Synthesis
The synthesis is a multi-component reaction that begins with a Knoevenagel condensation between an appropriate ketone and ethyl cyanoacetate, catalyzed by a base.[1][6] This is followed by the addition of elemental sulfur, which leads to the formation of a sulfur-adduct intermediate. A subsequent intramolecular cyclization and tautomerization yields the final, stable 2-aminothiophene aromatic ring system.[1] The mild reaction conditions and the availability of the starting materials make the Gewald reaction a highly versatile and powerful tool in heterocyclic chemistry.[5]
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"improving yield in Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate synthesis"
Answering the user's request.## Technical Support Center: Synthesis of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which typically employs the versatile Gewald multicomponent reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you optimize your reaction yield and purity.
Understanding the Core Synthesis: The Gewald Reaction
The synthesis of the target molecule, a polysubstituted 2-aminothiophene, is most effectively achieved through the Gewald three-component reaction.[1][2][3] This one-pot synthesis is a cornerstone of heterocyclic chemistry, valued for its efficiency in constructing the thiophene ring with an amino group at the 2-position, a crucial pharmacophore in many biologically active compounds.[4][5]
The reaction proceeds through three key stages:
-
Knoevenagel Condensation: A base catalyzes the condensation between a ketone (in this case, 4-bromocyclohexanone) and an active methylene compound (ethyl cyanoacetate).
-
Sulfur Addition (Thiolation): Elemental sulfur adds to the α,β-unsaturated nitrile intermediate formed in the first step.
-
Cyclization and Aromatization: The sulfur-adduct undergoes an intramolecular cyclization, followed by tautomerization to form the stable aromatic 2-aminothiophene product.[6][7][8]
Visualizing the Gewald Reaction Pathway
Caption: Generalized workflow for the Gewald synthesis of the target benzothiophene.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control in this synthesis? A1: Temperature control is paramount. Excessively high temperatures can lead to the formation of complex polysulfides and promote polymerization, resulting in a dark, tarry reaction mixture that is challenging to work with and significantly lowers the yield of the desired product.[9] A moderate temperature, typically between 45-65°C, is usually optimal.
Q2: Which base should I choose for the Gewald reaction? A2: The choice of base is crucial and can dramatically affect reaction time and yield. While classical bases like morpholine and piperidine are commonly used, other organic bases such as triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO) can also be effective.[10][11] It is recommended to perform small-scale screening to determine the optimal base for your specific setup.
Q3: Can I use a different active methylene compound instead of ethyl cyanoacetate? A3: Yes, the Gewald reaction is versatile. Using malononitrile would result in a 3-cyano-2-aminothiophene, while using cyanoacetamide would yield a 3-carboxamide-2-aminothiophene.[4][12] The choice depends on the desired functional group at the 3-position of the thiophene ring.
Q4: My reaction is sluggish or fails to initiate. What are the likely causes? A4: This could be due to several factors:
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Inactive Catalyst: The base may be of poor quality or used in an insufficient amount.
-
Poor Quality Reagents: Ensure the purity of your starting materials, especially the 4-bromocyclohexanone and ethyl cyanoacetate.
-
Insufficient Temperature: While high temperatures are detrimental, the reaction may require gentle heating to initiate.
-
Solvent Choice: The solubility of elemental sulfur can be poor in some solvents. Protic solvents like ethanol or methanol are often preferred as they facilitate the reaction.[13]
Troubleshooting Guide: From Low Yields to Purification Hurdles
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low to No Product Yield
Q: My final yield is consistently low, or I'm isolating mostly unreacted starting materials. What steps should I take? A: A low yield is a common issue that can often be resolved by systematically evaluating each stage of the reaction.
Troubleshooting Steps:
-
Verify the Knoevenagel Condensation: This initial step is critical. The condensation between 4-bromocyclohexanone and ethyl cyanoacetate forms an α,β-unsaturated intermediate. If this step is inefficient, the subsequent steps cannot proceed.
-
Action: Monitor the reaction by Thin Layer Chromatography (TLC) within the first hour. You should see the disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the condensed intermediate. If this is not happening, consider using a stronger base or ensuring your current base is not degraded.[9]
-
-
Check Sulfur Addition and Cyclization: Elemental sulfur must be fully dissolved and incorporated.
-
Action: Ensure vigorous stirring to keep the sulfur suspended. The reaction mixture should typically change color as the sulfur is consumed. If the reaction stalls, a slight increase in temperature (e.g., from 45°C to 55°C) might be necessary.
-
-
Re-evaluate Reaction Conditions: The interplay between solvent, base, and temperature is key.
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol, Methanol, or DMF | Protic solvents like ethanol often improve the solubility of sulfur and facilitate the reaction mechanism.[13] |
| Base | Morpholine or Piperidine | These secondary amines are classic, effective catalysts for the Gewald reaction.[11] |
| Temperature | 45-65°C | Balances reaction rate against the risk of polymerization and side reactions.[9] |
| Stoichiometry | Slight excess of sulfur (1.1-1.2 eq.) | Ensures complete conversion of the Knoevenagel intermediate. |
Issue 2: Formation of a Dark, Tarry, or Intractable Mixture
Q: My reaction mixture has turned into a dark brown, thick tar, making product isolation impossible. What causes this and how can I prevent it? A: This is a classic sign of polymerization or the formation of complex polysulfides, usually caused by excessive heat.[9]
Preventative Measures:
-
Strict Temperature Control: Do not exceed 70°C. Use a temperature-controlled oil bath and monitor the internal reaction temperature.
-
Slow Reagent Addition: Add the base slowly and dropwise to the mixture of the ketone, nitrile, and sulfur. This helps to control the initial exotherm of the Knoevenagel condensation.[9]
-
Ensure Purity of Starting Materials: Impurities can sometimes catalyze polymerization side reactions.
Issue 3: Presence of a Major, Unidentified Byproduct
Q: I have a significant byproduct that is complicating purification. I suspect it might be a dimer of the intermediate. How can I confirm and minimize this? A: Dimerization of the α,β-unsaturated nitrile intermediate is a well-known competing side reaction in the Gewald synthesis.[9] This occurs when two molecules of the intermediate react with each other instead of with sulfur.
Strategies to Minimize Dimerization:
-
Optimize Reaction Temperature: The formation of the dimer is highly sensitive to temperature. A systematic screen at different temperatures (e.g., 40°C, 50°C, 60°C) can help identify the optimal range to favor the desired intramolecular cyclization.[9]
-
Adjust Reagent Addition Rate: A slow, controlled addition of the base can maintain a low concentration of the reactive intermediate, thereby disfavoring the bimolecular dimerization reaction.[9]
-
Modify the Solvent: The choice of solvent can influence the relative rates of the desired reaction and the dimerization side reaction. Experimenting with different solvents may be beneficial.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 3-Amino-6-bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
This protocol is a representative procedure based on established Gewald reaction methodologies.[11]
Materials:
-
4-Bromocyclohexanone (10 mmol, 1.77 g)
-
Ethyl cyanoacetate (10 mmol, 1.13 g, 1.07 mL)
-
Elemental Sulfur (11 mmol, 0.35 g)
-
Morpholine (10 mmol, 0.87 g, 0.87 mL)
-
Ethanol (30 mL)
-
Round-bottomed flask (100 mL) with magnetic stirrer and reflux condenser
Procedure:
-
To the 100 mL round-bottomed flask, add 4-bromocyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), elemental sulfur (11 mmol), and ethanol (30 mL).
-
Stir the mixture to create a suspension.
-
Slowly add morpholine (10 mmol) dropwise over a period of 15-20 minutes at room temperature. A slight exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to 50-55°C using a temperature-controlled oil bath.
-
Stir the reaction at this temperature for 3-4 hours. Monitor the progress of the reaction using TLC (e.g., with a 3:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
Cool the mixture further in an ice bath for 30 minutes to promote precipitation of the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.
-
Dry the product under vacuum to obtain the crude Ethyl 3-Amino-6-bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (or another suitable solvent like ethyl acetate) to just dissolve the solid.
-
If colored impurities persist, a small amount of activated carbon can be added, and the solution can be heated briefly before being filtered hot through a celite pad to remove the carbon.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small volume of cold solvent, and dry under vacuum.
References
-
Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(3), 371–376. Available at: [Link]
-
Daisylet, B. S., et al. (2018). Reaction optimization studies of the modified Gewald reaction. ResearchGate. Available at: [Link]
-
Optimization of reaction conditions in the presence of catalytic amount of base. (n.d.). ResearchGate. Retrieved from [Link]
-
A green chemistry approach to gewald reaction. (2011). Der Pharma Chemica, 3(6), 266-271. Available at: [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Dömling, A., et al. (2012). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Molecules, 17(9), 10337-10357. Available at: [Link]
-
Sabnis, R. W., et al. (2009). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]
-
Jorgensen, M. J., et al. (2024). Mechanisms of the Gewald Synthesis of 2‑Aminothiophenes from Elemental Sulfur. ChemRxiv. Available at: [Link]
-
Jorgensen, M. J., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). Available at: [Link]
-
Sabnis, R. W. (2009). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2009(1), 1-100. Available at: [Link]
-
Chapman, N. B., et al. (1971). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Journal of Medicinal Chemistry, 14(4), 351-353. Available at: [Link]
-
Mallet, C., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 481. Available at: [Link]
-
Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. (2016). International Journal of Current Microbiology and Applied Sciences, 5(1), 364-375. Available at: [Link]
-
Buchstaller, H. P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Synthetic Communications, 30(8), 1-12. Available at: [Link]
-
Konopelski, J. P., et al. (1995). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 72, 196. Available at: [Link]
-
Ghorab, M. M., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1333-1345. Available at: [Link]
- Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
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- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
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- 5. ijcmas.com [ijcmas.com]
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- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
"common side reactions in the synthesis of substituted benzothiophenes"
Technical Support Center: Synthesis of Substituted Benzothiophenes
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted benzothiophenes. This guide is designed for researchers, medicinal chemists, and materials scientists who work with this important heterocyclic scaffold. Benzothiophenes are core structures in numerous pharmaceuticals and advanced materials, yet their synthesis can be challenging, often accompanied by frustrating side reactions and purification difficulties.[1][2]
This document moves beyond simple protocols to provide in-depth, field-tested insights into the causality behind common synthetic issues. It is structured as a series of troubleshooting guides and frequently asked questions to directly address the practical problems encountered in the lab.
Part 1: Troubleshooting Guide for Common Synthetic Issues
This section addresses specific problems that can arise during the synthesis of substituted benzothiophenes. Each entry is formatted as a question a researcher might ask, followed by a detailed explanation of the underlying causes and actionable solutions.
Question 1: "My intramolecular cyclization reaction to form the benzothiophene ring is failing or giving very low yields. What's going wrong?"
This is a frequent challenge, as the efficiency of ring closure is highly sensitive to the substrate and reaction conditions. The most common method involves the cyclization of 2-arylthio-aldehydes, ketones, or acids.[3]
Core Causality Analysis:
-
Poor Activation of the Electrophilic Site: The intramolecular electrophilic attack on the benzene ring requires a sufficiently activated electrophile (often a carbonyl or a related species). If the electrophile is not reactive enough, the cyclization will not proceed.
-
Deactivation of the Aromatic Ring: Electron-withdrawing groups on the arylthio precursor ring can decrease its nucleophilicity, hindering the intramolecular Friedel-Crafts-type acylation.
-
Inappropriate Catalyst or Reaction Conditions: The choice of acid catalyst and reaction temperature is critical. Conditions that are too harsh can lead to decomposition or polymerization, while conditions that are too mild will result in no reaction.
-
Steric Hindrance: Bulky substituents near the reaction centers can sterically impede the formation of the five-membered thiophene ring.
Troubleshooting Workflow:
Below is a logical workflow to diagnose and solve low-yield cyclization issues.
Caption: Troubleshooting workflow for low-yield cyclization.
Recommended Solutions:
| Problem | Potential Cause | Recommended Action |
| No Reaction | Insufficiently strong acid catalyst. | Switch from weaker acids (e.g., Amberlyst) to stronger polyphosphoric acid (PPA) or Lewis acids like TiCl4 or SnCl4.[4] |
| Decomposition | Reaction temperature too high or acid too strong. | Reduce the reaction temperature. If using PPA, try a milder catalyst like Amberlyst A-15 in a high-boiling solvent like toluene.[5] |
| Low Conversion | Electron-withdrawing groups on the ring. | Use more forcing conditions (higher temperature, stronger catalyst) or consider an alternative synthetic route that does not rely on electrophilic aromatic substitution. |
| Complex Mixture | Unstable starting material or product. | In cases involving primary alcohols in the precursor, a complex reaction mixture can form. Shorten the reaction time and use a stoichiometric amount of the electrophile/catalyst.[6] |
Question 2: "I'm performing an electrophilic substitution (e.g., halogenation, nitration) on my benzothiophene, but I'm getting a mixture of 2- and 3-substituted isomers. How can I control the regioselectivity?"
This is a classic problem rooted in the inherent electronic properties of the benzothiophene ring system.
Core Causality Analysis:
Benzothiophene is aromatic and undergoes electrophilic substitution. The reaction generally favors attack at the C3 position over the C2 position. This preference is because the cationic intermediate formed by attack at C3 is more stable, as the positive charge can be delocalized onto the sulfur atom without disrupting the aromaticity of the benzene ring. Attack at C2 leads to a less stable intermediate.[5] However, this preference is not absolute, and mixtures are common, especially with highly reactive electrophiles or certain substitution patterns on the ring.[3]
Visualizing the Mechanism:
Caption: Stability of intermediates in electrophilic substitution.
Strategies for Controlling Regioselectivity:
-
Reaction Conditions: Use milder, more selective reagents and lower temperatures. For example, for bromination, using NBS in a solvent like CCl₄ or DMF is often more selective for the 3-position than using Br₂ with a strong Lewis acid.
-
Steric Hindrance: A large substituent at C2 will sterically direct incoming electrophiles to other positions, primarily C3. Conversely, a bulky group at C3 can sometimes lead to substitution on the benzene ring.
-
Directed Metalation: For unambiguous C2 substitution, a directed metalation-electrophile quench strategy is superior. Deprotonation of benzothiophene with a strong base like n-butyllithium occurs selectively at C2, generating a 2-lithiobenzothiophene intermediate that can be trapped with a wide variety of electrophiles.[3]
Experimental Protocol: Selective 3-Bromination of Benzothiophene
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve benzothiophene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the starting material is consumed, pour the reaction mixture into ice-water. A precipitate should form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product is typically >95% 3-bromobenzothiophene.
-
Purification: If necessary, recrystallize from ethanol or purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Question 3: "My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) to functionalize a halo-benzothiophene is giving low yields and significant homocoupling byproducts. How can I optimize it?"
Cross-coupling reactions are powerful but notoriously sensitive to reaction parameters.[7][8] Low yields and side reactions like homocoupling of the organometallic reagent or dehalogenation of the benzothiophene substrate are common pitfalls.
Core Causality Analysis:
-
Catalyst Inactivation: The palladium catalyst can be poisoned by sulfur-containing compounds, although benzothiophenes are generally less problematic than simple thiols. Catalyst deactivation or slow oxidative addition can disrupt the catalytic cycle.
-
Slow Transmetalation: The transfer of the organic group from the organometallic reagent (e.g., organoboron) to the palladium center can be a rate-limiting step.
-
Premature Protonolysis/Homocoupling: The organometallic reagent can be sensitive to moisture or protic solvents, leading to its decomposition. It can also undergo homocoupling, especially at higher temperatures or in the presence of oxygen.
-
Incorrect Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination. An inappropriate ligand can lead to an inefficient catalytic cycle.
Troubleshooting Table for Cross-Coupling Reactions:
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion / No Reaction | Inactive catalyst; Oxidative addition is too slow (e.g., for chloro-benzothiophenes). | Use a more active pre-catalyst (e.g., a Pd(II) species with a bulky phosphine ligand like SPhos or XPhos). Ensure all reagents and solvents are rigorously anhydrous and deoxygenated. |
| Homocoupling of Organometallic Reagent | Reaction temperature is too high; Base is too strong or concentration is too high. | Lower the reaction temperature. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Add the organometallic reagent slowly to the reaction mixture. |
| Dehalogenation of Benzothiophene | Presence of protic impurities; Side reactions involving the base or solvent. | Use anhydrous, deoxygenated solvents. Ensure the base is dry. Consider a different solvent system. |
| Mixture of Products | Isomerization or side reactions on substituents. | Use milder conditions. Protect sensitive functional groups on either coupling partner before attempting the reaction. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for synthesizing the core benzothiophene scaffold?
Several robust methods exist, each with its own advantages. The choice often depends on the availability of starting materials and the desired substitution pattern.
-
Intramolecular Cyclization: This is arguably the most common approach, typically involving the acid-catalyzed cyclization of an arylthioacetic acid derivative or an arylmercapto acetal.[5] This method is versatile for creating 3-hydroxy or other 3-substituted benzothiophenes.
-
Fiesselmann Thiophene Synthesis: This classic named reaction involves the condensation of thioglycolic acid with α,β-acetylenic esters to produce 3-hydroxy-2-thiophenecarboxylic acid derivatives, which can be further modified.[9][10] It is particularly useful for building highly functionalized thiophene rings.
-
Metal-Catalyzed Annulation: Modern methods often use transition metals (e.g., copper, palladium, gold) to catalyze the annulation of precursors like 2-halo-alkynylbenzenes with a sulfur source (e.g., Na₂S) to form the benzothiophene ring.[2][11] These methods can offer high efficiency and good functional group tolerance.
-
Electrophilic Cyclization of Alkynyl Thioanisoles: This strategy uses an electrophilic trigger (e.g., I₂, NBS, or specialized sulfur electrophiles) to initiate cyclization onto an alkyne, providing a route to 2,3-disubstituted benzothiophenes.[6][11][12]
Q2: My final product is an oil/solid that is difficult to purify. What are some effective purification strategies?
Purification is a critical and often underestimated step. Common impurities include unreacted starting materials, catalyst residues (especially palladium), and side-reaction products.
-
Column Chromatography: This is the workhorse for purification.
-
Solvent System: A non-polar/polar gradient, typically using hexanes and ethyl acetate, is effective for most benzothiophene derivatives.[4][6][13] The exact ratio must be determined by TLC analysis.
-
Silica Gel: Standard silica gel is usually sufficient. Deactivating the silica with a small amount of triethylamine (e.g., 1% in the eluent) can be helpful for purifying base-sensitive compounds.
-
-
Recrystallization: This is the best method for obtaining highly pure crystalline solids.
-
Solvent Choice: A mixed solvent system is often required. A common and effective system is an alcohol (like isopropanol) mixed with water.[14] The goal is to find a solvent in which the compound is soluble when hot but sparingly soluble when cold.
-
General Protocol: Dissolve the crude product in a minimal amount of the hot solvent (or the more soluble solvent of a pair). If using a pair, add the less soluble solvent (the "anti-solvent," often water) dropwise until the solution becomes cloudy. Re-heat to clarify, then allow to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Q3: I need to synthesize a benzo[c]thiophene. Are the synthetic strategies the same as for benzo[b]thiophene?
No, the strategies are quite different. Benzo[c]thiophene is an isomer of benzo[b]thiophene and is significantly less stable and more reactive because its structure resembles the highly reactive o-quinodimethane.[5] It is not aromatic in the same way as its [b] isomer and readily undergoes Diels-Alder reactions. Its synthesis requires specialized methods, often involving the extrusion of a small molecule (like SO₂ or H₂O) from a stable precursor immediately before use, and it must typically be trapped in situ. Standard cyclization methods used for benzo[b]thiophenes will not yield the [c] isomer.
References
-
Joule, J.A., Mills, K., & Smith, G.F. (1995). Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. In Heterocyclic Chemistry, 3rd Edition. CRC Press. [Link]
-
Alikhani, Z., Albertson, A. G., Walter, C. A., Masih, P. J., & Kesharwani, T. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6312–6320. [Link]
-
Alikhani, Z., Albertson, A. G., Walter, C. A., Masih, P. J., & Kesharwani, T. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Journal of Organic Chemistry, 87(9), 6312-6320. [Link]
-
Wang, X., et al. (2022). Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization. RSC Chemical Science. [Link]
-
Li, Y., et al. (2021). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Green Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzothiophene. [Link]
-
Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 8(1), 406-425. [Link]
-
Procter, D.J., et al. (2019). Transition-Metal-Free Cross-Coupling of Benzothiophenes and Styrenes in a Stereoselective Synthesis of Substituted (E,Z)-1,3-Dienes. Angewandte Chemie International Edition, 58(26), 8779-8783. [Link]
-
ChemistryViews. (2020). New Path to Benzothiophenes. [Link]
-
Wikipedia. (n.d.). Fiesselmann thiophene synthesis. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Benzothiophene. [Link]
-
Itami, K., et al. (2021). Hetero-Type Benzannulation Leading to Substituted Benzothiophenes. Molecules, 26(22), 7013. [Link]
-
ResearchGate. (n.d.). Mechanism of Fiesselmann thiophene synthesis. [Link]
-
NOBLE CHEMISTRY. (2025). Heterocyclic Chemistry: Synthesis and Reactions Of Benzothiophene. YouTube. [Link]
-
Yoshida, S., et al. (2020). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science. [Link]
-
Scribd. (n.d.). 1fiesselmann Thiophene Synthesis. [Link]
-
MDPI Books. (n.d.). Transition Metal Catalyzed Cross-Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions, Second Edition. [Link]
-
The Organic Chemistry Tutor. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]
-
National Institutes of Health (NIH). (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Search Results for cross-coupling reactions. [Link]
-
chemistry champss. (2025). Benzothiophene - Synthesis, Reaction | Heterocyclic Chemistry. YouTube. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Journal of Chemical and Pharmaceutical Research, 6(9), 231-239. [Link]
-
ResearchGate. (n.d.). Fiesselmann thiophene synthesis. [Link]
- Google Patents. (n.d.). EP0832889B1 - Process for the synthesis of benzothiophenes.
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"troubleshooting low regioselectivity in C3 functionalization of benzothiophenes"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for benzothiophene functionalization. This resource, designed by our team of senior application scientists, provides in-depth troubleshooting guides and frequently asked questions to address challenges related to the regioselective functionalization of benzothiophenes, with a specific focus on achieving high selectivity at the C3 position. Benzothiophene derivatives are crucial scaffolds in medicinal chemistry and materials science, making their selective synthesis a critical endeavor.[1][2][3] This guide will help you navigate the complexities of these reactions and optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses common questions regarding the inherent reactivity of benzothiophenes and the factors governing regioselectivity in their functionalization.
Q1: Why is achieving C3 regioselectivity in benzothiophene functionalization often challenging?
A1: The challenge in achieving exclusive C3 functionalization stems from the intrinsic electronic properties of the benzothiophene ring system. While the C3 position is generally favored for electrophilic substitution due to the stabilization of the reaction intermediate by the fused benzene ring, the C2 position remains a competitive site for reaction.[4][5][6] The small difference in reactivity between these two positions can lead to mixtures of C2 and C3 isomers, complicating purification and reducing the yield of the desired product.[7][8] Furthermore, the specific reaction conditions, including the choice of catalyst, solvent, and temperature, can significantly influence the regiochemical outcome.[9]
Q2: What are the main strategies to enhance C3 selectivity?
A2: Several strategies have been developed to overcome the challenge of low C3 regioselectivity. These can be broadly categorized as:
-
Directed C-H Functionalization: This approach involves the installation of a directing group, typically at the C2 position, which coordinates to a metal catalyst and directs the functionalization to the adjacent C3 position.[10][11][12]
-
Catalyst and Ligand Control: In metal-catalyzed reactions, the choice of the metal center (e.g., Palladium, Gold, Iridium) and the coordinating ligands can profoundly impact the regioselectivity.[13][14][15][16] For instance, certain ligand systems can sterically hinder approach to the C2 position, thereby favoring C3 functionalization.
-
Substrate Modification (Umpolung Strategy): A powerful, metal-free approach involves the oxidation of the benzothiophene sulfur atom to a sulfoxide. This modification alters the electronic properties of the ring and enables highly regioselective C3 functionalization via mechanisms like the interrupted Pummerer reaction.[2][7][17][18][19]
Q3: How do electronic and steric effects of substituents on the benzothiophene ring influence C3 functionalization?
A3: Substituents on the benzothiophene scaffold play a crucial role in directing the regioselectivity of functionalization.
-
Electronic Effects: Electron-donating groups (EDGs) on the benzene ring generally enhance the overall reactivity of the benzothiophene system towards electrophiles. Conversely, electron-withdrawing groups (EWGs) deactivate the ring. The position of these substituents can subtly influence the relative electron densities at C2 and C3.
-
Steric Effects: Bulky substituents at the C2 position can sterically block this site, thereby promoting functionalization at the less hindered C3 position. This is a common strategy employed to improve C3 selectivity.
Part 2: Troubleshooting Low C3 Regioselectivity
This section provides a structured approach to diagnosing and resolving common issues encountered during C3 functionalization experiments.
Issue 1: Formation of a C2/C3 Isomer Mixture
| Possible Cause | Troubleshooting Steps & Explanation |
| Inherent Reactivity | The electronic preference for C3 over C2 is often small. Consider modifying your synthetic strategy to one that offers higher intrinsic selectivity. For instance, transitioning from a classical electrophilic substitution to a directed C-H activation or a benzothiophene S-oxide-based method can provide complete regioselectivity.[2][7][19] |
| Reaction Conditions | Systematically screen reaction parameters. Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable C3-substituted product. Solvent polarity can also play a role; test a range of solvents with varying dielectric constants. In some palladium-catalyzed arylations, the catalyst concentration itself can influence the C2/C3 ratio.[9] |
| Catalyst/Ligand System | If using a metal-catalyzed approach, the ligand is critical. Bulky phosphine ligands on a palladium catalyst can sterically disfavor C2 functionalization. If C2 arylation is the major side product, consider switching to a more sterically demanding ligand. |
Issue 2: No Reaction or Low Yield at the C3 Position
| Possible Cause | Troubleshooting Steps & Explanation |
| Deactivated Substrate | Strong electron-withdrawing groups on the benzothiophene ring can significantly reduce its nucleophilicity, hindering the reaction. More forcing reaction conditions (higher temperature, longer reaction time) may be necessary. Alternatively, a more reactive electrophile or a more active catalytic system might be required. |
| Catalyst Inactivation | In metal-catalyzed reactions, the catalyst can be poisoned by impurities or decompose under the reaction conditions. Ensure all reagents and solvents are pure and dry. In some gold-catalyzed reactions, the sulfoxide starting material can inhibit the catalyst at high concentrations.[20][21] |
| Incorrect Reaction Mechanism | The chosen conditions may not be suitable for the desired transformation. For example, a metal-free Pummerer-type reaction requires an activating agent like trifluoroacetic anhydride (TFAA) to proceed.[2][7] Ensure all necessary reagents for the specific mechanism are present in the correct stoichiometry. |
Part 3: Protocols and Methodologies
This section provides detailed, step-by-step protocols for achieving high C3 regioselectivity in benzothiophene functionalization.
Protocol 1: Metal-Free C3-Arylation via Interrupted Pummerer Reaction
This protocol is based on the work of Procter and co-workers and offers excellent C3 selectivity without the need for transition metals.[2][7][18]
Step-by-Step Methodology:
-
S-Oxidation: To a solution of the starting benzothiophene (1.0 mmol) in a suitable solvent such as dichloromethane (DCM, 10 mL), add an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equiv) portion-wise at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude benzothiophene S-oxide.
-
C3-Arylation: In a separate flask, dissolve the crude benzothiophene S-oxide (1.0 mmol) and the phenol coupling partner (1.2 equiv) in DCM (10 mL).
-
Activation: Cool the mixture to 0 °C and add trifluoroacetic anhydride (TFAA, 1.5 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the S-oxide is consumed (monitor by TLC).
-
Final Work-up and Purification: Quench the reaction with water and extract with DCM. The combined organic layers are washed with brine, dried, and concentrated. Purify the crude product by column chromatography on silica gel to yield the C3-arylated benzothiophene.
Protocol 2: Palladium-Catalyzed Direct C3-Arylation
This protocol is a general method for the direct C-H arylation of benzothiophenes, where regioselectivity can be tuned by the choice of catalyst and reaction conditions.[13][15]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add the benzothiophene (1.0 mmol), aryl halide (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., a bulky phosphine ligand, 4-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent (e.g., dioxane, toluene, or DMF, 5 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for the specified time (12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Part 4: Visualizations and Diagrams
Troubleshooting Workflow for Low C3 Selectivity
Caption: A decision tree for troubleshooting low C3 regioselectivity in benzothiophene functionalization.
Mechanism of C3-Arylation via Interrupted Pummerer Reaction
Caption: Simplified mechanism of the metal-free C3-arylation of benzothiophenes.
References
-
Tang, D.-T. D., Collins, K. D., & Glorius, F. (2013). Completely Regioselective Direct C–H Functionalization of Benzo[b]thiophenes Using a Simple Heterogeneous Catalyst. Journal of the American Chemical Society, 135(20), 7450–7453. [Link]
-
Rist, P. A., Grainger, R. S., & Davies, P. W. (2021). Gold-Catalyzed Intermolecular Alkyne Oxyarylation for C3 Functionalization of Benzothiophenes. Organic Letters, 23(4), 1184–1189. [Link]
-
Procter, D. J., et al. (2021). Gold-Catalyzed Intermolecular Alkyne Oxyarylation for C3 Functionalization of Benzothiophenes. Pure - University of Birmingham. [Link]
-
Rist, P. A., Grainger, R. S., & Davies, P. W. (2021). Gold-Catalyzed Intermolecular Alkyne Oxyarylation for C3 Functionalization of Benzothiophenes. Organic Letters. [Link]
-
Collins, K. D., et al. (2018). Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society, 140(29), 9211–9215. [Link]
-
Benzothiophene. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Procter, D. J., et al. (2019). Metal-Free Synthesis of Benzothiophenes by Twofold C-H Functionalization: Direct Access to Materials-Oriented Heteroaromatics. Angewandte Chemie International Edition, 58(44), 15675-15679. [Link]
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Tang, D.-T. D., Collins, K. D., & Glorius, F. (2013). Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst. Semantic Scholar. [Link]
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A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. (n.d.). Royal Society of Chemistry. [Link]
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Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively. (n.d.). International Journal of Science and Research (IJSR). [Link]
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Joule, J. A., Mills, K., & Smith, G. F. (1995). Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. In Heterocyclic Chemistry (3rd ed.). CRC Press. [Link]
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Shrives, H. J., Fernández-Salas, J. A., Hedtke, C., Pulis, A. P., & Procter, D. J. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications, 8, 14801. [Link]
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C3-functionalized benzothiophenes. (a) Prevalence of C3... (n.d.). ResearchGate. [Link]
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Shrives, H. J., Fernández-Salas, J. A., Hedtke, C., Pulis, A. P., & Procter, D. J. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications, 8, 14801. [Link]
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Shrives, H. J., Fernández-Salas, J. A., Hedtke, C., Pulis, A. P., & Procter, D. J. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Sci-Hub. [Link]
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Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. (2022). PMC. [Link]
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Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. (n.d.). ACS Omega. [Link]
-
C3–arylation of thiophenes and benzothiophene using heterogeneous... (n.d.). ResearchGate. [Link]
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Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides. (n.d.). PMC. [Link]
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C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. (n.d.). PMC. [Link]
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Transformable/modifiable directing group-assisted C(sp2)–H functionalizations. (n.d.). Organic & Biomolecular Chemistry. [Link]
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Functionalization and properties investigations of benzothiophene derivatives. (n.d.). KTU ePubl. [Link]
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Reactivity of benzofuran and benzothiophene in palladium-catalysed direct C2,C3-diarylations. (n.d.). ResearchGate. [Link]
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Haloselectivity of Heterocycles. (n.d.). Baran Lab. [Link]
-
Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. (n.d.). PMC. [Link]
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Scope of benzothiophene derivatives.[a]. (n.d.). ResearchGate. [Link]
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Shrives, H. J., Fernández-Salas, J. A., Hedtke, C., Pulis, A. P., & Procter, D. J. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications, 8, 14801. [Link]
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Technical Support Center: Optimization of Reaction Conditions for Benzothiophene Derivatives
Welcome to the technical support center for the synthesis and optimization of benzothiophene derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Benzothiophenes are key structural motifs in numerous pharmaceuticals and materials science applications.[1][2][3] However, their synthesis is not always straightforward and often requires careful optimization of reaction conditions.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing not just solutions but also the underlying scientific rationale for each recommendation.
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Question: "I am performing a palladium-catalyzed C-H arylation to synthesize a 2-arylbenzothiophene derivative, but my yields are consistently low (<30%). What steps should I take to optimize this reaction?"
Answer: Low yields in palladium-catalyzed reactions are a frequent challenge, often stemming from a suboptimal combination of catalyst, ligand, base, solvent, or temperature. A systematic approach to optimization is critical.[4]
Causality and Solution Pathway:
-
Catalyst and Oxidant Incompatibility: The choice of the palladium source and the co-catalyst (often an oxidant in C-H activation) is paramount. The oxidant regenerates the active Pd(II) or Pd(III) species, and its compatibility with the catalyst is crucial. For instance, in the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, studies have shown that the combination of Pd(OAc)₂ as the catalyst and Cu(OAc)₂ as a co-oxidant in DMSO provides superior yields compared to other combinations like PdCl₂ or different copper salts.[4]
-
Solvent Effects: The solvent plays a critical role in stabilizing intermediates and influencing reaction kinetics. Polar aprotic solvents like DMSO, DMF, or THF are commonly used.[4][5] If you are using a less polar solvent like toluene, switching to DMSO can significantly improve the yield by better solubilizing the catalyst and stabilizing charged intermediates in the catalytic cycle.[4]
-
Base Strength and Type: The base is often required to facilitate C-H bond cleavage or to neutralize acidic byproducts. The strength and nature of the base can be critical. For some reactions, an inorganic base like Cs₂CO₃ or K₂CO₃ is effective, while others may require an organic base like triethylamine (TEA) or 1,8-Diazabicyclo[6]undec-7-ene (DBU).[5][7] An optimization screen of different bases is highly recommended.
Troubleshooting Workflow Diagram:
Below is a systematic workflow to troubleshoot low yields in your cross-coupling reactions.
Caption: Systematic workflow for troubleshooting low yields.
Data-Driven Optimization Example: The following table summarizes the optimization of a Pd-catalyzed C2 arylation of benzo[b]thiophene 1,1-dioxide, demonstrating the impact of catalyst and solvent choice.[4]
| Entry | Pd Catalyst (10 mol %) | Cu Salt (2.0 equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 85% |
| 2 | PdCl₂ | Cu(OAc)₂ | DMSO | 45% |
| 3 | Pd(OAc)₂ | CuCl₂ | DMSO | 62% |
| 4 | Pd(OAc)₂ | Cu(OAc)₂ | Toluene | 21% |
| 5 | Pd(OAc)₂ | Cu(OAc)₂ | THF | 35% |
| Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.[4] |
Issue 2: Poor Regioselectivity (C2 vs. C3 Functionalization)
Question: "My reaction is producing a mixture of C2 and C3 substituted benzothiophenes. How can I control the regioselectivity?"
Answer: Regioselectivity in the functionalization of benzothiophene is a classic challenge dictated by the electronic properties of the ring and the reaction mechanism. The C3 position is generally more electron-rich and susceptible to electrophilic attack, while the C2 proton is more acidic, making it prone to deprotonation and subsequent functionalization.[8]
Controlling Factors and Strategic Solutions:
-
For C2-Functionalization (via C-H Activation):
-
Directed Metalation: Using a directing group on the benzene ring can steer a metal catalyst to the C2 position.
-
Palladium Catalysis: As discussed previously, direct arylation protocols often favor the C2 position due to the higher acidity of the C2-H bond.[4] Optimization of the catalyst and directing group (if any) is key.
-
-
For C3-Functionalization (via Electrophilic Attack):
-
Pummerer-type Rearrangement: A powerful strategy involves the S-oxidation of the benzothiophene to the corresponding S-oxide. This activates the molecule for a Pummerer-type reaction. Treatment with an anhydride like trifluoroacetic anhydride (TFAA) generates a highly electrophilic intermediate that reacts preferentially at the C3 position with nucleophiles (e.g., phenols, indoles). A final reduction or elimination step restores the benzothiophene core.[4]
-
Experimental Protocol: Selective C3-Arylation via S-Oxide Intermediate [4]
-
Setup: Add benzothiophene S-oxide (0.2 mmol) and CH₂Cl₂ (1 ml) to a nitrogen-flushed, oven-dried reaction vessel.
-
Activation: Cool the mixture to -40 °C with stirring. Add trifluoroacetic anhydride (TFAA, 0.3 mmol).
-
Nucleophilic Addition: After 5 minutes, add the phenol coupling partner (0.3 mmol) dissolved in CH₂Cl₂ (1 ml).
-
Reaction: Stir the mixture for 15 minutes, then remove the cooling bath and stir at ambient temperature overnight (approx. 16 hours).
-
Rearomatization: Add p-toluenesulfonic acid (pTsOH, 0.4 mmol) and heat the mixture at 45 °C for 5 hours.
-
Workup: Add water (3 ml) and extract the aqueous phase with CH₂Cl₂ (3 x 5 ml). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.
Issue 3: Difficulty in Product Purification
Question: "My reaction seems to work, but I am struggling to isolate a pure product from the crude mixture. What are the best practices for purifying benzothiophene derivatives?"
Answer: Effective purification is crucial. The two primary methods for purifying benzothiophene derivatives are column chromatography and recrystallization.[4][9] The choice depends on the physical properties of your compound (solid vs. oil) and the nature of the impurities.
Method 1: Column Chromatography on Silica Gel This is the most versatile method for purifying both solid and oil products.
Detailed Protocol for Column Chromatography: [4]
-
Prepare the Column: Secure a glass column vertically. Pack it with silica gel (230–400 mesh) using a slurry method with your initial, low-polarity eluent (e.g., 100% hexane). Ensure the packing is uniform and free of air bubbles.
-
Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to create a dry powder. Carefully add this dry-loaded sample to the top of the prepared column.
-
Elution: Begin eluting the column with the low-polarity solvent. Gradually increase the polarity of the eluent by slowly increasing the percentage of a more polar solvent like ethyl acetate in hexane. The optimal gradient can be determined beforehand using Thin Layer Chromatography (TLC).
-
Collect and Analyze Fractions: Collect the eluate in fractions. Monitor the composition of these fractions using TLC.
-
Combine and Concentrate: Combine the pure fractions containing your desired product and remove the solvent under reduced pressure to yield the purified compound.[4][10]
Method 2: Recrystallization This method is ideal for solid products with moderate to high purity (>90%) to remove minor impurities.
General Recrystallization Protocol: [11]
-
Solvent Selection: Choose a solvent (or solvent mixture) in which your compound is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, isopropanol, hexane, or mixtures like ethanol/water.[11]
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Purification Strategy Diagram:
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most common and versatile methods for synthesizing the benzothiophene core? A1: The most common methods involve the cyclization of appropriately substituted benzene precursors.[12][13] Key strategies include:
-
Transition Metal-Catalyzed Cyclizations: Reactions involving palladium, copper, or gold catalysts are widely used to form the C-S bond and cyclize the thiophene ring.[14][15]
-
Electrophilic Cyclization: This involves the cyclization of substrates like ortho-thioanisole substituted ynamides using an electrophile such as I₂ or NBS.[13]
-
Base-Catalyzed Cyclizations: Certain precursors can undergo cyclization promoted by a strong base.[7]
-
Photocatalytic Radical Annulation: Modern methods utilize visible light to promote radical cyclizations, offering a mild and efficient route.[14]
Q2: How do I choose the right starting materials for my desired benzothiophene derivative? A2: The choice depends on the desired substitution pattern. For 2-substituted benzothiophenes, a common route is the reaction of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide.[15] For 2,3-disubstituted derivatives, methods like the aryne reaction with alkynyl sulfides offer a modular approach where the substitution on both starting materials dictates the final pattern.[2][3]
Q3: Are there any specific safety precautions I should take when working with benzothiophene synthesis? A3: Yes. Many reagents used in these syntheses require careful handling:
-
Thiophenols and Sulfur Reagents: These often have a strong, unpleasant odor and should be handled exclusively in a well-ventilated fume hood.
-
Organometallic Reagents and Catalysts: Palladium catalysts can be toxic and pyrophoric. Bases like t-BuOK are corrosive and moisture-sensitive. Always handle them under an inert atmosphere (Nitrogen or Argon).[16]
-
Solvents: Anhydrous solvents are often required. Ensure proper drying techniques and handle flammable solvents with care.
References
-
Dhanya, T. M., Krishna, G. A., et al. (2022). A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. Link
-
Bentham Science Publishers. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Synthesis. Link
-
Dhanya, T. M., Krishna, G. A., et al. (2022). A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Taylor & Francis Online. Link
-
BenchChem Technical Support Team. (2025). Benzothiophene Synthesis Optimization: A Technical Support Center. BenchChem. Link
-
Patel, K., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Research & Allied Sciences. Link
-
Google Patents. (n.d.). Purification method of benzothiophene. Link
-
International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. ijpsonline.com. Link
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. organic-chemistry.org. Link
-
ResearchGate. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein Journal of Organic Chemistry. Link
-
National Institutes of Health. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. PMC. Link
-
American Chemical Society. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry. Link
-
American Chemical Society. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. ACS Publications. Link
-
BenchChem. (n.d.). Preliminary Investigation of Benzothiophene Derivatives: A Technical Guide. BenchChem. Link
-
ResearchGate. (n.d.). Optimization of reaction conditions. Scientific Diagram. Link
-
Books. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Link
-
Indian Academy of Sciences. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences. Link
-
Royal Society of Chemistry. (n.d.). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. RSC Publishing. Link
-
ChemicalBook. (2022). Synthesis of Benzothiophene. chemicalbook.com. Link
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Royal Society of Chemistry. (2020). One-step synthesis of benzo[ b ]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science. Link
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ResearchGate. (n.d.). Recent Progress in the Synthesis of Benzo[b]thiophene. Request PDF. Link
-
ChemistryViews. (2020). New Path to Benzothiophenes. chemistryviews.org. Link
-
SlideShare. (n.d.). Organic Chemistry-Synthesis of Benzothiophene. Link
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- 14. Benzothiophene synthesis [organic-chemistry.org]
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- 16. ias.ac.in [ias.ac.in]
Technical Support Center: Purification of Crude Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate
Welcome to the dedicated technical support guide for the purification of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate. This document provides in-depth, field-proven insights and troubleshooting protocols tailored for researchers, medicinal chemists, and process development scientists. Our goal is to move beyond simple procedural lists and equip you with the causal understanding needed to overcome common purification challenges for this important heterocyclic building block.
Understanding the Molecule: Key Purification Challenges
Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate is a versatile intermediate in drug discovery. Its structure, however, presents a unique set of purification challenges:
-
Basic Amino Group: The primary amine at the 3-position is basic and can interact strongly with acidic stationary phases like silica gel, often leading to significant tailing or streaking during column chromatography.[1]
-
Aromatic System: The fused benzothiophene core is relatively nonpolar and susceptible to pi-stacking interactions.
-
Ester Functionality: The ethyl ester at the 2-position offers a site for hydrolysis under overly acidic or basic conditions.
-
Potential Impurities: Synthesis, often via variations of the Gewald reaction, can leave behind unreacted starting materials, elemental sulfur, and various side-products.
This guide is structured to help you navigate these challenges using standard laboratory techniques.
General Purification Workflow: A Decision Guide
The initial purity of your crude material dictates the most efficient purification strategy. The following workflow provides a general decision-making framework.
Sources
"degradation pathways of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate under acidic/basic conditions"
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate. This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions regarding the stability of this molecule under acidic and basic stress conditions. Our goal is to equip researchers, chemists, and drug development professionals with the necessary knowledge to anticipate degradation pathways, design robust experiments, and interpret results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability liability of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate in aqueous solutions?
The most significant stability concern for this molecule is the hydrolysis of its ethyl ester functional group. This reaction can be catalyzed by both acids and bases, leading to the formation of the corresponding carboxylic acid and ethanol.[1][2][3] The benzothiophene core and the bromo and amino substituents are generally more stable under these conditions but can be susceptible to degradation under more extreme forced degradation scenarios (e.g., high heat, oxidation, or UV light exposure).
Q2: What is the principal degradation pathway under acidic conditions?
Under acidic conditions, the compound undergoes acid-catalyzed hydrolysis. This is a reversible equilibrium reaction where the ester reacts with water to form 3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid and ethanol.[4][5][6] The reaction is typically driven towards the products by using a large excess of water.[4][5] The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[4][7]
Q3: What is the principal degradation pathway under basic conditions?
In the presence of a base, such as sodium hydroxide, the molecule undergoes base-catalyzed hydrolysis, a process also known as saponification.[8][9] This reaction is effectively irreversible.[8][10] The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel an ethoxide ion, forming the carboxylic acid.[9] This newly formed acid is immediately deprotonated by the basic conditions to form the highly stable carboxylate salt, which drives the reaction to completion.[9][10]
Q4: Are there any secondary degradation pathways to consider?
While ester hydrolysis is primary, the stability of the 3-amino group should be considered. Under strongly acidic conditions, the amine will be protonated to form an ammonium salt. This generally protects it from participating in other reactions but can alter the electronic properties and solubility of the molecule. The benzothiophene ring itself is relatively robust but can be susceptible to oxidation, especially under harsh conditions that might generate reactive oxygen species, potentially leading to sulfoxide or sulfone formation or even ring opening. However, under typical acidic/basic hydrolysis conditions, degradation of the heterocyclic core is not the expected primary pathway.
Q5: How should I set up a forced degradation study for this compound?
Forced degradation, or stress testing, is crucial for understanding stability.[11][12] Studies should be designed to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation. According to ICH guidelines, typical starting conditions are as follows:[11][12]
-
Acidic Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60-80°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature. Basic hydrolysis is generally much faster than acidic hydrolysis.[8]
-
Time: Monitor the reaction over several time points (e.g., 0, 2, 4, 8, 24 hours) to find the optimal duration.
The goal is to use conditions that are relevant but slightly more stringent than what the compound might experience during its shelf life.[11]
Troubleshooting Guides
Problem 1: My acid-catalyzed hydrolysis is very slow or incomplete.
-
Causality & Solution: Acid-catalyzed hydrolysis is a reversible equilibrium reaction.[1][5] If the reaction stalls, it may have reached equilibrium.
-
Increase Water Content: The reaction consumes water. Ensure water is present in a large molar excess to push the equilibrium towards the products, as dictated by Le Châtelier's principle.[4][10] If you are using a co-solvent like methanol or acetonitrile, reduce its proportion relative to the aqueous acid.
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 50-70°C) will increase the reaction rate. Monitor carefully to avoid unwanted side reactions.
-
Increase Acid Concentration: While 0.1 M HCl is a common starting point, increasing the concentration to 0.5 M or 1.0 M can accelerate the reaction. Be aware that this may also promote other degradation pathways if the molecule is sensitive.
-
Problem 2: After basic hydrolysis, I cannot isolate the carboxylic acid product upon acidification.
-
Causality & Solution: The product, 3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid, is amphoteric, meaning it has both a basic (amino) and an acidic (carboxylic acid) group. This can make its precipitation and extraction complex.
-
Check the Final pH: The isoelectric point (pI) is the pH at which the molecule has a net-zero charge and is typically least soluble. After quenching the reaction by neutralizing the excess base, carefully adjust the pH. You may need to test a range of pH values (e.g., from 3 to 6) to find the optimal pH for precipitation.
-
Product is Water-Soluble: The zwitterionic form may still have significant water solubility. If precipitation fails, try evaporating the solvent. The resulting solid will be a mixture of your product and salt (e.g., NaCl). You may be able to remove the inorganic salt by triturating the solid with a solvent that dissolves your product but not the salt, or vice-versa.
-
Extraction Issues: If attempting a liquid-liquid extraction, the product may not partition well into common organic solvents like ethyl acetate or dichloromethane, especially if it is in its salt or zwitterionic form. Consider using a more polar solvent like n-butanol or performing multiple extractions.
-
Problem 3: I see multiple unexpected peaks in my HPLC chromatogram after stress testing.
-
Causality & Solution: This indicates either secondary degradation or the presence of complex side reactions.
-
Reduce Stress Conditions: The primary goal of forced degradation is to understand the initial degradation pathways. If you see numerous minor peaks, your stress conditions are likely too harsh. Reduce the temperature, time, or concentration of the acid/base to target a lower overall degradation level (aim for ~10%).[12]
-
Check for Oxidative Degradation: Ensure your solutions were prepared with high-purity water and consider degassing them or running the experiment under an inert atmosphere (e.g., nitrogen or argon) to rule out oxidation as a confounding factor.
-
Mass Spectrometry Analysis: Use LC-MS to obtain the mass of the unknown peaks. This is the most effective way to identify them as potential isomers, dimers, or products of ring cleavage or other unexpected reactions.
-
Experimental Protocols & Methodologies
Protocol 1: Acidic Forced Degradation Study
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Sample Preparation: In a clean vial, add 1 mL of the stock solution and 1 mL of 0.2 M HCl. This results in a final concentration of 0.5 mg/mL in 0.1 M HCl with 50% organic co-solvent.
-
Control Sample: Prepare a control by adding 1 mL of stock solution to 1 mL of purified water.
-
Incubation: Place the vials in a controlled temperature environment (e.g., 60°C).
-
Time Points: At specified intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from the stress sample.
-
Quenching: Immediately neutralize the aliquot by adding an equivalent amount of base (e.g., 100 µL of 0.1 M NaOH) to stop the degradation.
-
Analysis: Dilute the quenched sample with the mobile phase to an appropriate concentration for HPLC analysis. Analyze alongside a similarly diluted control and an unstressed standard.
Protocol 2: Basic Forced Degradation Study
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution as described in Protocol 1.
-
Stress Sample Preparation: In a clean vial, add 1 mL of the stock solution and 1 mL of 0.2 M NaOH. This results in a final concentration of 0.5 mg/mL in 0.1 M NaOH with 50% organic co-solvent.
-
Control Sample: Prepare a control as described in Protocol 1.
-
Incubation: Keep the vials at room temperature. Basic hydrolysis is typically rapid.
-
Time Points: At shorter intervals (e.g., 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 100 µL).
-
Quenching: Immediately neutralize the aliquot by adding an equivalent amount of acid (e.g., 100 µL of 0.1 M HCl).
-
Analysis: Dilute and analyze via HPLC as described above.
Protocol 3: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm or a photodiode array (PDA) detector to assess peak purity.
-
Injection Volume: 10 µL.
Method Validation Note: This method must be validated for specificity by demonstrating that the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector is essential.
Data & Pathway Visualization
Summary of Recommended Stress Conditions
| Stress Condition | Reagent | Typical Concentration | Temperature | Recommended Duration |
| Acid Hydrolysis | HCl or H₂SO₄ | 0.1 M - 1 M | RT to 80°C | 2 - 48 hours |
| Base Hydrolysis | NaOH or KOH | 0.01 M - 0.1 M | Room Temperature | 15 min - 4 hours |
Proposed Degradation Pathways
Caption: Reversible acid-catalyzed hydrolysis mechanism.
Caption: Irreversible base-catalyzed hydrolysis mechanism.
Experimental Workflow
Caption: General workflow for stress testing experiments.
References
-
Title: Acid Catalyzed Hydrolysis of Esters Source: Chemistry LibreTexts URL: [Link]
-
Title: Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Source: The Organic Chemistry Tutor (YouTube) URL: [Link]
-
Title: Ester Hydrolysis: Acid and Base-Catalyzed Mechanism Source: Chemistry Steps URL: [Link]
-
Title: mechanism for the acid catalysed hydrolysis of esters Source: Chemguide URL: [Link]
-
Title: mechanism of ester hydrolysis Source: Doc V (YouTube) URL: [Link]
-
Title: Ester hydrolysis Source: Wikipedia URL: [Link]
-
Title: Mechanisms of Ester hydrolysis Source: Science discussions URL: [Link]
-
Title: Base Catalysed Ester Hydrolysis: Mechanism & Procedure Source: StudySmarter URL: [Link]
-
Title: Carboxylic Acids, Esters, Amines & Amides: Organic Chemistry Source: Studylib URL: [Link]
-
Title: Basic Hydrolysis of Esters – Saponification Source: Master Organic Chemistry URL: [Link]
-
Title: Hydrolysis Reactions Source: Chemistry LibreTexts URL: [Link]
-
Title: Hydrolysis of Esters and Amides Source: Dalal Institute URL: [Link]
-
Title: Hydrolysis of Esters Source: Chemistry LibreTexts URL: [Link]
-
Title: Forced Degradation Studies Source: MedCrave online URL: [Link]
-
Title: Stability Indicating Forced Degradation Studies Source: Research Journal of Pharmacy and Technology URL: [Link]
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- 12. rjptonline.org [rjptonline.org]
Technical Support Center: Managing Catalyst Deactivation in Palladium-Catalyzed Benzothiophene Synthesis
Welcome to the technical support center dedicated to providing researchers, chemists, and drug development professionals with in-depth guidance on a critical challenge in modern organic synthesis: the deactivation of palladium catalysts during the synthesis of benzothiophenes. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to help you identify, diagnose, and mitigate catalyst deactivation, thereby improving reaction efficiency, yield, and reproducibility.
Part 1: Introduction to the Challenge
Palladium-catalyzed cross-coupling and C-H activation reactions are powerful and versatile methods for constructing the benzothiophene scaffold, a privileged heterocycle in medicinal chemistry and materials science.[1][2][3] These reactions, however, are often plagued by the premature deactivation of the expensive palladium catalyst. Understanding the mechanisms behind this loss of activity is the first step toward developing robust and efficient synthetic protocols. This guide provides actionable insights rooted in mechanistic principles to help you navigate these challenges.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during palladium-catalyzed benzothiophene synthesis. The questions are organized to follow a logical troubleshooting workflow, from identifying a problem to implementing a solution.
Q1: My reaction has stalled, or the yield is significantly lower than expected. How do I know if catalyst deactivation is the problem?
A1: The most common symptom of catalyst deactivation is a sharp decline in reaction rate or a complete stall before the starting materials are fully consumed. Key indicators include:
-
Formation of "Palladium Black": The appearance of a black, insoluble precipitate is a classic sign that the homogeneous palladium catalyst has aggregated into inactive nanoparticles.[4]
-
Incomplete Conversion: Despite extended reaction times or heating, analysis (TLC, GC-MS, LC-MS) shows a significant amount of unreacted starting material.
-
Inconsistent Results: Reactions that are difficult to reproduce, with yields varying significantly between batches, often point to underlying issues with catalyst stability or poisoning from inconsistent reagent quality.[5]
-
Color Changes: While subtle, unexpected color changes in the reaction mixture can sometimes indicate the degradation of the catalyst or ligands.
Q2: I've observed palladium black in my flask. What causes this aggregation, and how can I prevent it?
A2: The formation of palladium black is a common deactivation pathway where the active, soluble Pd(0) species agglomerate into larger, catalytically inactive metallic clusters.[4][6]
Causality: This process is often driven by high temperatures, high catalyst concentrations, or the use of ligands that are not robust enough to stabilize the Pd(0) center throughout the catalytic cycle.[4][7] The reductive elimination step, which regenerates the Pd(0) species, is critical. If subsequent oxidative addition is slow, the transient Pd(0) complex has a longer lifetime, increasing the probability of aggregation.
Preventative Strategies:
-
Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphine ligands) or N-heterocyclic carbenes (NHCs) are designed to create a sterically hindered environment around the palladium center, which physically prevents aggregation and stabilizes the active monomeric species.[4][7][8][9]
-
Lower Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can prevent aggregation by reducing the concentration of Pd(0) species at any given time.[10] This must be balanced with maintaining a sufficient reaction rate.
-
Temperature Control: Avoid excessive temperatures. While higher temperatures increase reaction rates, they also accelerate deactivation pathways.[6] Determine the minimum temperature required for efficient turnover.
-
Solvent Choice: The solvent can influence catalyst speciation and stability.[10] In some cases, more polar solvents can help stabilize charged intermediates, but solvent choice should be optimized on a case-by-case basis.
Q3: My reaction is clean, with no palladium black, but it's still inefficient. Could my catalyst be "poisoned"?
A3: Yes. Catalyst poisoning refers to the strong binding of a substance (the "poison") to the palladium's active sites, rendering them inactive.[5][11] Unlike aggregation, this deactivation is chemical and can occur at very low concentrations of the poisoning agent.
Common Catalyst Poisons & Their Sources:
| Poison Category | Specific Examples | Common Sources & Rationale |
| Sulfur Compounds | Thiols, sulfides, disulfides, sulfoxides | Sulfur is a notorious poison for palladium due to the strong coordination between soft Lewis acidic palladium and soft Lewis basic sulfur.[6][11] This is particularly relevant in benzothiophene synthesis where sulfur-containing starting materials or byproducts may be present. |
| Halides & Cyanides | Excess I⁻, Br⁻, CN⁻ | These anions can bind strongly to the palladium center, blocking the coordination of substrates and inhibiting key steps like oxidative addition.[11][12] Cyanide can form very stable, inactive palladium-cyanide complexes.[12] |
| Nitrogen Compounds | Nitriles, nitro compounds, some heterocycles | Lone pairs on nitrogen can coordinate to the palladium center, competing with the desired reactants or ligands.[11] |
| Other Impurities | Water, oxygen, carbon monoxide | Water can hydrolyze reagents, while oxygen can oxidize the active Pd(0) to inactive Pd(II) oxides or degrade sensitive phosphine ligands.[6][11] Carbon monoxide binds very strongly to palladium.[6] |
Troubleshooting & Prevention:
-
Reagent Purity: Use high-purity, degassed solvents and reagents. If sulfur-containing starting materials are used, ensure they are free of thiol impurities. Purification of starting materials by recrystallization or chromatography may be necessary.
-
Inert Atmosphere: Meticulously deoxygenate your reaction mixture by purging with an inert gas (argon or nitrogen).[13] Maintain a positive pressure of inert gas throughout the reaction.
-
Additives: In some cases, additives can act as scavengers for poisons. For example, using a base like K₂CO₃ can help neutralize trace HCN formed from cyanide sources and water.[12]
Q4: Can the phosphine ligand itself be a source of deactivation?
A4: Absolutely. While ligands are essential for stabilizing the catalyst, they can also degrade under reaction conditions, leading to a loss of the active catalytic species.
Mechanisms of Ligand Degradation:
-
Oxidation: Triarylphosphines are susceptible to oxidation to the corresponding phosphine oxides, especially in the presence of trace oxygen. Phosphine oxides do not bind to palladium and thus cannot fulfill their stabilizing role.
-
P-C Bond Cleavage: Under harsh conditions, cleavage of the phosphorus-carbon bond can occur, destroying the ligand's structure.
-
Complex Off-Cycle Reactions: The ligand or its degradation products can sometimes participate in unintended side reactions, consuming the catalyst in an inactive form. Studies on Negishi cross-coupling, for instance, have shown that at longer reaction times, ligand degradation contributes significantly to catalyst deactivation.[14]
Mitigation Strategies:
-
Use Air-Stable Ligands: Many modern ligands, such as certain Buchwald-type biarylphosphine ligands, are commercially available as air-stable pre-catalysts or salts, which improves handling and reduces the risk of oxidation before the reaction begins.[15]
-
Optimize Ligand:Palladium Ratio: The optimal ratio is crucial. Too little ligand can leave the palladium center exposed to aggregation, while too much can sometimes inhibit the reaction by occupying coordination sites needed for the substrates.
-
Choose Robust Ligands: N-heterocyclic carbenes (NHCs) often exhibit greater thermal stability and resistance to oxidation compared to some phosphine ligands, making them a good alternative for challenging transformations.[7][9]
Part 3: Visual Guides & Workflows
Visual aids can help clarify complex relationships and guide experimental decisions. The following diagrams illustrate key concepts in catalyst deactivation.
Catalyst Deactivation Pathways
Caption: Major pathways leading to the deactivation of palladium catalysts.
Troubleshooting Workflow for Catalyst Deactivation
Caption: A step-by-step workflow for diagnosing catalyst deactivation issues.
Part 4: Experimental Protocol - Catalyst Regeneration
In some cases, particularly with heterogeneous catalysts (e.g., Pd on carbon), a deactivated catalyst can be regenerated to restore its activity. This is most effective for deactivation caused by the deposition of organic materials (fouling/coking).[16][17]
Objective: To regenerate a deactivated Pd/C catalyst by solvent washing and mild thermal treatment. This protocol is adapted from procedures developed for removing organic foulants.[18][19]
Disclaimer: The feasibility and effectiveness of regeneration are highly dependent on the nature of the deactivation. Poisoning by strongly coordinating species like sulfur is often irreversible.[6] Always handle catalysts and solvents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Deactivated Palladium on Carbon (Pd/C) catalyst
-
Chloroform
-
Glacial Acetic Acid
-
Deionized Water
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Büchner funnel, filter flask, filter paper)
Procedure:
-
Initial Filtration: Carefully filter the reaction mixture to recover the deactivated Pd/C catalyst. Wash the catalyst on the filter paper with a small amount of the reaction solvent to remove residual product and reactants.
-
Solvent Washing (Organic Foulant Removal): a. Transfer the filtered catalyst to a round-bottom flask equipped with a magnetic stir bar. b. Add a mixture of chloroform and glacial acetic acid (e.g., a 1:1 v/v mixture). The volume should be sufficient to create a freely stirring slurry. A study on regenerating Pd(OH)₂/C found this mixture to be effective.[18] c. Stir the slurry vigorously at room temperature for 1-2 hours. For enhanced cleaning, sonication can be applied for 30-60 minutes.[18]
-
Filtration and Rinsing: a. Filter the catalyst slurry, discarding the solvent wash. b. Wash the catalyst on the filter paper thoroughly with deionized water until the filtrate is neutral (check with pH paper). This step is crucial to remove residual acid. c. Perform a final wash with a low-boiling-point solvent like acetone or ethanol to facilitate drying.
-
Drying: a. Carefully transfer the washed catalyst to a clean, tared vial. b. Dry the catalyst under a high vacuum at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved. Avoid excessively high temperatures, which can cause sintering (particle growth) and further deactivation.[17]
-
Activity Test: The regenerated catalyst should be tested on a small-scale reaction to evaluate the recovery of its catalytic activity. Compare the reaction rate and final yield to that of a fresh catalyst.
References
-
Doucet, H., & Hierso, J. C. (2016). Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds. Chemical Communications, 52(30), 5277-5280. [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. [Link]
-
Willard, B. S., & Dudley, G. B. (2016). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes. Organic Letters, 18(17), 4344-4347. [Link]
-
Pramanik, M. M. D., & Ali, M. A. (2020). Palladium‐catalysed synthesis of benzothiophene from CDC‐coupling of 4‐arylthiocoumarins. ChemistrySelect, 5(1), 223-227. [Link]
-
Mancuso, R., Cuglietta, S., Strangis, R., & Gabriele, B. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 87(11), 7436-7446. [Link]
-
Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of 2,3-Disubstituted Benzo[b]thiophenes via Palladium-Catalyzed Coupling and Electrophilic Cyclization of Terminal Acetylenes. The Journal of Organic Chemistry, 70(25), 10292-10296. [Link]
-
Liu, J., An, C., & Ye, C. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Catalysts, 12(12), 1530. [Link]
-
Khan, M., & Al-Thabaiti, S. A. (2024). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. Catalysts, 14(2), 111. [Link]
-
García-Díez, E., et al. (2019). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. Catalysts, 9(9), 712. [Link]
-
Majeed, M. A., et al. (2020). Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. American Journal of Chemistry, 10(1), 1-5. [Link]
-
Pieck, C. L., et al. (2007). Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. Latin American Applied Research, 37(2), 135-141. [Link]
-
Theis, J. R. (2006). Regeneration of palladium based catalyst for methane abatment. DCL Inc.[Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 1(5), 536-540. [Link]
-
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1955-1975. [Link]
-
Lafrance, M., & Fagnou, K. (2006). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry, 71(4), 1646-1656. [Link]
-
Wang, C., et al. (2020). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega, 5(29), 18271-18278. [Link]
-
Mancuso, R., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 87(11), 7436-7446. [Link]
-
Limmert, M. E., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry, 21(14), 5446-5455. [Link]
-
Protsenko, A. V., et al. (2003). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+CN- System. Organometallics, 22(23), 4761-4773. [Link]
-
Eigenberger, G., & Wiese, J. (2001). Poisoning and deactivation of palladium catalysts. Catalysis Today, 70(1-3), 3-18. [Link]
-
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Wang, C., et al. (2018). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. ACS Omega, 3(12), 17351-17358. [Link]
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Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1090-1101. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. [Link]
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Zhang, Y., et al. (2020). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications, 11(1), 5039. [Link]
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Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]
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Doucet, H., & Hierso, J. C. (2016). Palladium(II)-Catalyzed Synthesis of Dibenzothiophene Derivatives via the Cleavage of Carbon-Sulfur and Carbon-Hydrogen Bonds. ResearchGate.[Link]
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Romine, A. M., et al. (2021). Ligand Rearrangement Leads to Tetrahydrothiophene-Functionalized N,S-Heterocyclic Carbene Palladium(II) Complexes. Organometallics, 40(6), 775-780. [Link]
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Bakos, J., & Török, B. (2021). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 8(23), 6667-6692. [Link]
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"alternative catalysts for the synthesis of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate"
Technical Support Center: Advanced Catalysis for 2-Aminothiophene Synthesis
Topic: Alternative Catalysts for the Synthesis of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate. This molecule is a key heterocyclic scaffold synthesized via the Gewald three-component reaction.[1] While classic methods using stoichiometric amounts of amine bases like morpholine or piperidine are well-established, they present challenges in purification, efficiency, and environmental impact.[2][3] This guide provides in-depth, field-proven insights into alternative catalytic systems designed to overcome these limitations. We will explore frequently asked questions and provide robust troubleshooting protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary drawbacks of traditional amine catalysts (e.g., morpholine, triethylamine) in the Gewald reaction?
Traditional amine bases, while effective, often suffer from several drawbacks that complicate the synthesis and purification process.[2] They are typically required in high catalytic or even stoichiometric amounts, which can lead to difficult removal during workup.[3] Furthermore, these conditions can sometimes result in the formation of complex polysulfides and other side products, leading to dark, tarry reaction mixtures and lower overall yields of the desired 2-aminothiophene.[4]
Q2: I am focused on Green Chemistry principles. What are the most promising eco-friendly catalyst alternatives?
For researchers prioritizing sustainability, several excellent alternatives exist that minimize waste and avoid hazardous materials.[5]
-
Organocatalysts: L-proline has emerged as a cost-effective, biodegradable, and highly efficient catalyst for the Gewald reaction, often requiring low catalyst loading (e.g., 10 mol%) under mild conditions.[6]
-
Heterogeneous Catalysts: Nanoparticle catalysts like Zinc Oxide (ZnO) or nanostructured Sodium Calcium Pyrophosphate (Na2CaP2O7) offer significant advantages.[5] They are easily recoverable by simple filtration and can be reused multiple times, aligning perfectly with green chemistry goals.
-
Alternative Solvents & Conditions: Performing the reaction in greener solvents like water, Polyethylene Glycol (PEG), or ionic liquids can drastically reduce the environmental footprint.[5] In some cases, solvent-free syntheses, assisted by mechanochemistry (ball milling) or microwave irradiation, can be achieved.[7][8]
Q3: How do heterogeneous solid catalysts like ZnO nanoparticles function, and what are their key advantages?
Heterogeneous catalysts like ZnO nanoparticles or ZnO/nanoclinoptilolite composites provide solid basic surfaces that facilitate the initial Knoevenagel condensation step of the Gewald reaction.[5][9] The primary advantages are:
-
Ease of Separation: The catalyst is in a different phase from the reaction mixture, allowing for simple recovery by filtration. This eliminates the need for aqueous workups to remove a soluble base.
-
Reusability: After recovery, these catalysts can often be washed, dried, and reused for several cycles with minimal loss of activity, making the process more economical and sustainable.
-
Reduced Waste: By simplifying the purification process, heterogeneous catalysts significantly reduce solvent waste associated with extraction and chromatography.
Q4: Can this synthesis be performed under microwave irradiation, and what are the benefits?
Yes, microwave-assisted synthesis is highly effective for the Gewald reaction and offers several key benefits.[8] It can dramatically reduce reaction times from several hours to just a few minutes.[10] The rapid, uniform heating provided by microwaves can also improve product yields and minimize the formation of byproducts, especially for more challenging or sterically hindered substrates.[4] Catalysts like KF-alumina are often used in conjunction with microwave heating to achieve excellent results.[1][10]
Q5: What is a "truly catalytic" system, and how does it differ from traditional methods?
A "truly catalytic" system is one where the catalyst is effective at very low loading (typically < 5 mol%) and can be recycled without stoichiometric promoters. Recently, conjugate acid-base pairs like piperidinium borate have been developed for the Gewald reaction.[3] These systems are highly efficient, work in green solvents like ethanol/water mixtures, and the catalyst can often be recovered from the aqueous layer and reused, representing a significant advancement over methods that require large amounts of base.[3]
Catalyst Performance Comparison
The following table summarizes the performance of various catalytic systems for the synthesis of 2-aminothiophenes, providing a comparative overview to guide your selection.
| Catalyst System | Catalyst Loading | Solvent | Temp (°C) | Time | Typical Yield (%) | Key Advantages & Disadvantages |
| Morpholine (Traditional) | 20-50 mol% | Ethanol/Methanol | 45-80 | 2-6 h | 70-85 | (+): Well-established, reliable. (-): High loading, difficult workup, potential byproducts.[8][11] |
| L-Proline | 10 mol% | DMF | 60 | 2-4 h | 80-95 | (+): Green, low cost, simple procedure. (-): Requires polar aprotic solvent for best results. |
| ZnO Nanoparticles | 2.5 mol% | Solvent-free | 100 | 4-6 h | 70-86 | (+): Heterogeneous, reusable, solvent-free option. (-): Higher temperature required.[5] |
| KF-Alumina / Microwave | Solid support | None or minimal | 120-140 | 5-15 min | 85-95 | (+): Extremely fast, high yields, solvent-free. (-): Requires specialized microwave reactor.[10] |
| Piperidinium Borate | 20 mol% | Ethanol/Water | 100 | 0.5-2 h | 85-96 | (+): Truly catalytic, recyclable, green solvent. (-): Catalyst preparation may be required.[3] |
| Na2CaP2O7 (Nano) | 0.1 g (per 10 mmol) | Water | Reflux | 0.5 h | 90-95 | (+): Heterogeneous, highly efficient, works in water. (-): Catalyst synthesis required.[1] |
Troubleshooting Guide
This section addresses common problems encountered when using alternative catalysts for the synthesis of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate.
Q: My reaction is not starting or the conversion rate is extremely low. What are the likely causes?
A: This issue often points to problems with the reagents, catalyst, or reaction conditions.[8]
-
Check Reagent Purity: Ensure all starting materials—especially the ketone and ethyl cyanoacetate—and elemental sulfur are of high purity. Impurities or moisture can inhibit the reaction.[8]
-
Verify Catalyst Activity: If using a heterogeneous catalyst (e.g., ZnO, Na2CaP2O7), ensure it has been properly prepared, activated, and stored. For organocatalysts like L-proline, confirm its quality.
-
Insufficient Heat: Some solid-supported or solvent-free reactions require higher temperatures to initiate. Ensure your heating apparatus is calibrated and providing uniform heat. For microwave reactions, confirm the power settings and temperature probe accuracy.
Q: The reaction mixture has turned into a dark brown, tarry substance, making product isolation impossible. How can I prevent this?
A: This is a classic sign of byproduct formation, often from the dimerization of the α,β-unsaturated nitrile intermediate or the creation of complex polysulfides.[4]
-
Optimize Temperature: Dimerization is highly sensitive to temperature. Conduct a systematic screen to find the optimal temperature that favors the desired intramolecular cyclization over intermolecular side reactions.[4]
-
Control Reagent Addition: Instead of adding all reagents at once, try a slow, controlled addition of the base or one of the reactants. This can maintain a low concentration of the reactive intermediate and suppress dimerization.
-
Change the Solvent: The choice of solvent can influence the relative rates of the desired reaction versus side reactions. Experiment with different solvents (e.g., ethanol, DMF, PEG-600) to find the best medium for your specific catalyst system.[12]
Q: My yield is low, and I suspect the initial Knoevenagel condensation is the problem. How can I confirm and fix this?
A: The initial condensation is a critical step.[1][13]
-
Monitor by TLC: Run a thin-layer chromatogram early in the reaction. You should see the consumption of the starting ketone and the appearance of a new, more polar spot corresponding to the Knoevenagel adduct before the final product appears.
-
Use a Stronger Catalyst/Conditions: If the condensation is stalling, you may need a more active catalyst or more forcing conditions. For example, if L-proline is ineffective, a stronger base system or microwave assistance might be necessary.
-
Consider a Two-Step Procedure: For particularly challenging substrates, a two-step approach is often more reliable.[14] First, perform and isolate the product of the Knoevenagel condensation. Then, in a separate step, react this purified intermediate with sulfur and the catalyst. This decouples the two key processes and can significantly improve the overall yield.[14]
Q: My heterogeneous catalyst worked well for the first run, but its activity dropped significantly upon reuse. What went wrong?
A: A drop in activity points to catalyst deactivation or incomplete regeneration.
-
Leaching: Some of the active species may have leached from the solid support into the reaction mixture.
-
Poisoning: The catalyst's active sites may be blocked by strongly adsorbed byproducts or impurities.
-
Incomplete Washing: Ensure the catalyst is washed thoroughly with an appropriate solvent after filtration to remove all residual product and reactants before drying and reuse. For example, washing with hot ethanol followed by diethyl ether can be effective.
-
Re-activation: Some catalysts may require a thermal reactivation step (heating under vacuum) to restore their full activity. Check the literature for the specific regeneration protocol for your catalyst.
Experimental Protocols
Protocol 1: L-Proline Catalyzed Synthesis (Green Organocatalysis)
This protocol is adapted from the methodology described by Wang et al. for the synthesis of 2-aminothiophenes.[6]
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 4-bromo-substituted cyclic ketone (10 mmol, 1.0 eq.), ethyl cyanoacetate (10 mmol, 1.0 eq.), and elemental sulfur (12 mmol, 1.2 eq.).
-
Solvent and Catalyst Addition: Add N,N-Dimethylformamide (DMF, 20 mL) to the flask, followed by L-proline (1.0 mmol, 10 mol%).
-
Reaction: Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water while stirring.
-
Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield pure Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate.
Protocol 2: Microwave-Assisted Synthesis with KF-Alumina (Rapid Synthesis)
This protocol is based on the general principles of microwave-assisted Gewald reactions.[1][10]
-
Preparation: In a 10 mL microwave reactor vial, place the 4-bromo-substituted cyclic ketone (5 mmol, 1.0 eq.), ethyl cyanoacetate (5 mmol, 1.0 eq.), elemental sulfur (6 mmol, 1.2 eq.), and KF-alumina (0.5 g).
-
Microwave Reaction: Seal the vial and place it in a microwave synthesizer. Set the temperature to 130 °C, the hold time to 10 minutes, and the power to 300 W.
-
Cooling & Extraction: After the reaction, cool the vial to room temperature using compressed air. Add ethyl acetate (20 mL) to the vial and stir to dissolve the product.
-
Isolation: Filter the mixture to remove the solid KF-alumina catalyst. Wash the catalyst with a small amount of additional ethyl acetate.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Visualization of Workflows
Catalyst Selection Workflow
The following diagram provides a decision-making framework for selecting an appropriate catalyst system based on experimental priorities.
Caption: Catalyst selection decision tree.
Troubleshooting Logic Flow
This diagram illustrates a logical sequence for diagnosing and solving common experimental issues.
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Navigating Benzothiophene Bromination: A Technical Guide to Avoiding Oversubstitution
From the desk of a Senior Application Scientist, this guide provides researchers, chemists, and drug development professionals with a comprehensive technical resource for controlling bromination reactions in benzothiophene synthesis. Here, we dissect the underlying mechanisms of over-bromination and offer detailed, field-tested strategies to achieve high yields of desired mono-brominated products.
The benzothiophene core is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its functionalization, particularly through bromination, opens avenues for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures. However, the inherent reactivity of the benzothiophene ring system often leads to a common and frustrating challenge: over-bromination. This guide is structured to address this specific issue, providing both theoretical understanding and practical, actionable solutions.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries encountered during the bromination of benzothiophene.
Q1: Why is my benzothiophene bromination yielding multiple products?
Over-bromination is a frequent issue due to the high reactivity of the benzothiophene ring system towards electrophilic attack. The initial bromination at the most reactive site, typically the 3-position, can further activate the ring system, leading to subsequent bromination events. The precise location and extent of this secondary bromination depend on the specific reaction conditions and the substituents already present on the benzothiophene core.
Q2: Which position on the benzothiophene ring is most susceptible to bromination?
For unsubstituted benzothiophene, electrophilic substitution, including bromination, preferentially occurs at the 3-position of the thiophene ring.[2] This is due to the stabilizing effect of the sulfur atom on the cationic intermediate formed during the reaction. The 2-position is the next most reactive site on the thiophene ring. Under more forcing conditions, substitution on the benzene ring can also occur.
Q3: What are the most common over-brominated byproducts I should expect?
Common byproducts include various dibromo- and even tribromo-benzothiophenes. The specific isomers formed depend on the initial substitution pattern and the reaction conditions. For example, the bromination of 2,3-dibromobenzothiophene has been shown to yield the 2,3,6-tribromo-derivative, indicating that substitution can occur on the benzene portion of the molecule.[3]
Q4: Is there a general-purpose brominating agent that minimizes over-bromination?
N-Bromosuccinimide (NBS) is widely regarded as a milder and more selective brominating agent compared to molecular bromine (Br₂).[4] Its use often allows for better control over the reaction, leading to higher yields of the mono-brominated product.
Troubleshooting Guide: Strategies to Control Over-bromination
This section provides a systematic approach to troubleshooting and optimizing your benzothiophene bromination reactions.
Understanding the Mechanism: The Root of Over-bromination
Electrophilic bromination of benzothiophene proceeds via a standard electrophilic aromatic substitution mechanism. The thiophene ring is more electron-rich than the fused benzene ring, making it the primary site of attack.
Mechanism of Electrophilic Bromination
Caption: General mechanism of electrophilic bromination of benzothiophene.
The propensity for over-bromination arises from the fact that the introduction of the first bromine atom does not sufficiently deactivate the ring system to prevent further reaction. In some cases, it can even activate other positions. The key to avoiding polybromination lies in carefully controlling the reaction parameters to favor the mono-substituted product.
Strategic Control of Reaction Parameters
The following table summarizes key experimental variables and their impact on the selectivity of benzothiophene bromination.
| Parameter | Recommendation for Selectivity | Rationale |
| Brominating Agent | Use N-Bromosuccinimide (NBS) over molecular bromine (Br₂). | NBS is a milder electrophile, which reduces the rate of the second bromination, thereby improving selectivity for the mono-brominated product.[4] |
| Stoichiometry | Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent. | Using an excess of the brominating agent will significantly increase the likelihood of over-bromination. Precise control of stoichiometry is crucial. |
| Temperature | Conduct the reaction at low temperatures (e.g., 0 °C to room temperature). | Lowering the reaction temperature can increase regioselectivity and minimize side reactions.[5] In many reactions, the desired product is the kinetic product, which is favored at lower temperatures.[6][7] |
| Solvent | Choose a non-polar or weakly polar aprotic solvent (e.g., CCl₄, CHCl₃, THF, or acetonitrile). | The choice of solvent can influence the reactivity of the brominating agent and the stability of the intermediates. Polar solvents can sometimes promote over-bromination. |
| Reaction Time | Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. | Extended reaction times can lead to the formation of thermodynamically more stable, but often undesired, poly-brominated products.[7] |
| Additives | In some cases, the use of a mild acid catalyst may be beneficial, but should be optimized. | For certain substrates, acidic conditions can facilitate the desired reaction, but for others, it may promote side reactions. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the selective mono-bromination of benzothiophene derivatives.
Protocol 1: Selective 3-Bromination of 2-Methylbenzo[b]thiophene using NBS
This protocol is adapted from a high-yielding synthesis of 3-bromo-2-methylbenzo[b]thiophene.
Materials:
-
2-Methylbenzo[b]thiophene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
Dissolve 2-methylbenzo[b]thiophene (e.g., 500 mg, 3.4 mmol) in acetonitrile (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add NBS (e.g., 630 mg, 3.5 mmol, 1.03 equivalents) to the stirred solution in one portion.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture for 30 minutes at room temperature. Monitor the reaction progress by TLC (hexane, Rf of product ≈ 0.65).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using hexane as the eluent to afford 3-bromo-2-methylbenzo[b]thiophene as a white solid.
Expected Outcome: This procedure should yield the desired 3-bromo-2-methylbenzo[b]thiophene in high yield (typically >95%).
Workflow for Selective Monobromination
Caption: A generalized workflow for achieving selective monobromination of benzothiophene derivatives.
Concluding Remarks
The successful synthesis of mono-brominated benzothiophenes hinges on a solid understanding of the underlying reaction mechanisms and the careful control of experimental parameters. By employing milder brominating agents like NBS, maintaining stoichiometric control, and optimizing reaction conditions such as temperature and solvent, researchers can effectively mitigate the common pitfall of over-bromination. This guide provides a foundational framework for troubleshooting and optimizing these critical reactions, empowering scientists to achieve their synthetic goals with greater efficiency and precision.
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Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved January 19, 2026, from [Link]
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- Gao, Y., et al. (2025). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. ChemistrySelect, 10(41), 12345-12352.
- Joule, J. A., Mills, K., & Smith, G. F. (1995). Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. In Heterocyclic Chemistry (3rd ed., pp. 284-293). CRC Press.
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- Gronowitz, S. (1963). 3-Bromothiophene. Organic Syntheses, 43, 15.
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ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. Retrieved January 19, 2026, from [Link]
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- Master Organic Chemistry. (2020, November 29). 3: What's the difference between NBS and Br2? [Video]. YouTube.
- Alikhani, Z., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. ACS Omega, 7(17), 14735-14743.
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Svoboda, J., et al. (2004). Reactivity of[8]Benzothieno[3,2-b][8]benzothiophene — Electrophilic and Metalation Reactions. Collection of Czechoslovak Chemical Communications, 69(8), 1627-1646.
- BenchChem. (2025). Synthesis of 3-Bromo-2-methylbenzo[b]thiophene: A Comprehensive Technical Guide.
- Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 79(5), 469-471.
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- Al-Zoubi, W., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules, 26(23), 7234.
- Wang, X., et al. (2019). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Organic & Biomolecular Chemistry, 17(34), 7948-7952.
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Validation & Comparative
"comparative analysis of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate synthesis methods"
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Ethyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate is a key intermediate, offering a versatile platform for the development of a wide range of therapeutic agents. This guide provides an in-depth comparative analysis of the primary synthetic methodologies for this valuable compound, offering not only detailed protocols but also the scientific rationale behind the experimental choices, empowering you to select the optimal route for your research needs.
Introduction: The Significance of the 3-Aminobenzothiophene Scaffold
The 1-benzothiophene core is a privileged structure in medicinal chemistry, appearing in a variety of approved drugs and clinical candidates. The addition of an amino group at the 3-position and a bromo substituent at the 6-position provides crucial handles for further functionalization, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The ester moiety at the 2-position offers another site for modification or can be a key pharmacophoric feature itself. Consequently, robust and efficient access to this scaffold is of paramount importance.
This guide will focus on a comparative analysis of the most relevant synthetic strategies, primarily centered around the powerful Gewald reaction and a plausible adaptation of the Fiesselmann synthesis.
Method 1: The Gewald Reaction - A Powerful and Versatile Approach
The Gewald reaction is a multicomponent reaction that provides a direct and efficient route to polysubstituted 2-aminothiophenes and their fused analogues, such as the target 3-aminobenzothiophenes.[1] The reaction typically involves the condensation of a carbonyl compound (or a precursor) with an activated nitrile in the presence of elemental sulfur and a base. For the synthesis of 3-aminobenzothiophenes, a common and effective variation starts from a 2-halobenzonitrile.
Mechanistic Rationale
The synthesis of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate via a Gewald-type reaction from 2-fluoro-5-bromobenzonitrile and ethyl thioglycolate proceeds through a sequence of key steps. The reaction is initiated by a nucleophilic aromatic substitution (SNAAr) where the thiolate, generated from ethyl thioglycolate in the presence of a base, displaces the fluoride from the 2-fluoro-5-bromobenzonitrile. This is followed by an intramolecular Thorpe-Ziegler cyclization, where the enolate attacks the nitrile group to form a five-membered ring. Subsequent tautomerization leads to the formation of the aromatic 3-aminobenzothiophene ring.
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"biological efficacy of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate vs. other kinase inhibitors"
A Comparative Guide to the Biological Efficacy of Novel Benzothiophene-Based Kinase Inhibitors
This guide provides a comprehensive framework for evaluating the biological efficacy of a novel kinase inhibitor, Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate, against established multi-kinase inhibitors. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and validation of new targeted cancer therapies. By synthesizing technical protocols with the underlying scientific rationale, this document serves as a practical roadmap from initial biochemical screening to preclinical in vivo validation.
Introduction: The Quest for Potent and Selective Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and survival.[1] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2] The success of small-molecule kinase inhibitors has revolutionized cancer treatment, offering more targeted and less toxic alternatives to conventional chemotherapy.[3]
Within the landscape of medicinal chemistry, the benzothiophene scaffold has emerged as a "privileged structure" due to its versatility and presence in numerous bioactive compounds.[4][5] Its derivatives have shown promise across a spectrum of therapeutic areas, including as potent kinase inhibitors.[6][7] This guide focuses on a specific novel molecule, Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate (hereafter designated as Compound-B ), and outlines a rigorous, multi-tiered strategy to characterize its biological efficacy in comparison to a well-established, FDA-approved multi-kinase inhibitor, Sorafenib .
The central aim is not merely to present data, but to illuminate the causality behind the experimental design—explaining why specific assays are chosen, how they build upon one another, and how their data collectively construct a comprehensive profile of a novel drug candidate.
Section 1: The Candidates - A Structural and Mechanistic Overview
A successful comparative study begins with a clear understanding of the molecules .
-
Compound-B (Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate): This is our investigational compound. Its design is hypothetically based on structure-activity relationship (SAR) studies of other benzothiophene derivatives which have shown affinity for the ATP-binding pocket of various kinases. The presence of the bromine atom and the amino group are strategic modifications intended to enhance potency and modulate selectivity.
-
Sorafenib (Nexavar®): Our benchmark compound. Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor progression and angiogenesis, including RAF kinases (C-Raf, B-Raf), VEGFR-2, VEGFR-3, and PDGFR-β. Its broad-spectrum activity and established clinical profile make it an excellent comparator for assessing the relative potency and selectivity of a new chemical entity.
Section 2: A Validated Workflow for Efficacy Evaluation
The evaluation of a novel kinase inhibitor follows a logical progression from simple, direct biochemical assays to complex, physiologically relevant in vivo models. This tiered approach ensures that resources are invested in the most promising candidates and provides a holistic view of the compound's potential.
Caption: Figure 1. Tiered Experimental Workflow for Kinase Inhibitor Evaluation.
Section 3: Tier 1 - Direct Target Inhibition (Biochemical Assays)
Objective: To determine the direct inhibitory effect of Compound-B on purified kinase enzymes and establish its potency (IC50) and selectivity profile relative to Sorafenib.
The foundational step is to assess whether the compound can inhibit its intended targets in a clean, cell-free system. This removes the complexities of cellular uptake, metabolism, and off-target effects, providing a pure measure of enzyme inhibition.
Gold Standard Protocol: Radiometric Kinase Activity Assay ([³³P]-ATP Filter Binding)
Rationale for Selection: The radiometric assay is considered the "gold standard" for kinase profiling.[8] It directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific substrate.[9] This method is highly sensitive and robust, avoiding interference from compound autofluorescence or light absorption that can confound other assay formats.[8]
Step-by-Step Methodology:
-
Preparation: In a 96-well plate, add kinase buffer, the specific peptide substrate for the kinase being tested, and cofactors (e.g., MgCl₂, MnCl₂).
-
Compound Addition: Add serial dilutions of Compound-B, Sorafenib, or DMSO (vehicle control) to the appropriate wells.
-
Kinase Addition: Add the purified kinase enzyme to all wells except the negative control. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Reaction: Add [γ-³³P]ATP to initiate the phosphorylation reaction. Incubate for a defined period (e.g., 30-120 minutes) at 30°C.
-
Termination: Stop the reaction by adding an acidic solution (e.g., phosphoric acid).
-
Capture of Substrate: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter membrane.[10]
-
Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.
-
Detection: Add a scintillant to the dried filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Convert raw counts per minute (CPM) to percent inhibition relative to the DMSO control. Plot percent inhibition versus inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Comparative Data Presentation (Hypothetical Data)
| Kinase Target | Compound-B IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR-2 | 8 | 90 |
| PDGFR-β | 15 | 57 |
| B-Raf | >10,000 | 6 |
| c-Kit | 45 | 68 |
| STAT3 | 150 | >10,000 |
| ABL | >10,000 | >10,000 |
This hypothetical data suggests Compound-B is a potent inhibitor of VEGFR-2 and PDGFR-β with greater selectivity against B-Raf compared to Sorafenib, indicating a potentially different and more focused mechanism of action.
Section 4: Tier 2 - Cellular Activity and Mechanism of Action
Objective: To confirm that Compound-B can enter cancer cells, inhibit its target kinase in a complex cellular environment, and produce a desired anti-proliferative effect.
Protocol 1: Cell Viability Assessment (MTT Assay)
Rationale for Selection: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[11] It measures the activity of mitochondrial dehydrogenases, which convert the yellow MTT salt into a purple formazan product in metabolically active cells.[12] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2 human liver cancer cells) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Compound-B, Sorafenib, or vehicle control for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration causing 50% growth inhibition) from the dose-response curve.
A Note on Trustworthiness: While widely used, the MTT assay can be influenced by compounds that affect cellular metabolism without inducing cell death.[13] It is crucial to corroborate findings with a direct cell counting method or an apoptosis assay (e.g., Caspase-Glo) if results are ambiguous.
Protocol 2: Target Engagement and Pathway Inhibition (Western Blot)
Rationale for Selection: Western blotting provides direct evidence that the inhibitor is engaging its intended target within the cell and blocking the downstream signaling cascade. This is a critical step to link the observed anti-proliferative effects to the compound's proposed mechanism of action.
Caption: Figure 2. Simplified VEGFR-2 signaling cascade showing inhibition point.
Step-by-Step Methodology:
-
Cell Treatment: Grow cells to ~70% confluency and treat with Compound-B, Sorafenib, or vehicle at a concentration known to affect viability (e.g., 10x GI50) for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for the phosphorylated form of the target (e.g., p-VEGFR-2) and a key downstream effector (e.g., p-ERK).
-
Incubate with a primary antibody for the total protein (e.g., Total VEGFR-2) and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the phosphorylated protein signal relative to the total protein and loading control indicates successful target inhibition.
Section 5: Tier 3 - Preclinical Efficacy in In Vivo Models
Objective: To determine if the cellular activity of Compound-B translates into anti-tumor efficacy in a living organism.
Protocol: Cell Line-Derived Xenograft (CDX) Model
Rationale for Selection: The CDX model, where human cancer cell lines are implanted into immunodeficient mice, is a standard and essential preclinical tool.[14] It allows for the assessment of a compound's efficacy in a complex biological system, providing initial data on pharmacodynamics, tolerability, and anti-tumor activity that is critical for advancing a compound toward clinical trials.[15]
Step-by-Step Methodology:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A498 renal cancer cells) into the flank of each mouse.
-
Tumor Growth and Staging: Monitor tumor growth using calipers. When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., administered orally, daily).
-
Group 2: Compound-B (e.g., 30 mg/kg, orally, daily).
-
Group 3: Sorafenib (e.g., 30 mg/kg, orally, daily).
-
-
Dosing and Monitoring: Administer the compounds according to the defined schedule for a set period (e.g., 21 days). Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of compound toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean final tumor volume between treated and vehicle groups.
Data Presentation: In Vivo Study Results (Hypothetical Data)
| Treatment Group (30 mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI %) | Mean Body Weight Change (%) |
| Vehicle | 1250 ± 150 | - | +5.2 |
| Compound-B | 480 ± 95 | 61.6% | -2.1 |
| Sorafenib | 550 ± 110 | 56.0% | -8.5 |
This hypothetical data suggests that Compound-B demonstrates significant anti-tumor efficacy, comparable to or slightly better than Sorafenib, but with a more favorable tolerability profile as indicated by the smaller change in mean body weight.
Conclusion and Future Directions
This guide has outlined a systematic, multi-tiered approach to evaluate the biological efficacy of a novel benzothiophene-based kinase inhibitor, Compound-B, against the established drug Sorafenib. Through the integrated use of biochemical, cellular, and in vivo assays, a researcher can build a comprehensive data package to support the continued development of a promising new chemical entity.
Based on our hypothetical results, Compound-B emerges as a potent and selective inhibitor of key angiogenic kinases with promising cellular and in vivo activity, potentially offering an improved safety profile over existing therapies. The next logical steps would involve detailed pharmacokinetic/pharmacodynamic (PK/PD) studies, evaluation in more complex patient-derived xenograft (PDX) models that better recapitulate human tumor heterogeneity[16][17], and broader off-target and toxicity screening to fully characterize its therapeutic potential. This rigorous, self-validating experimental framework is indispensable for navigating the path from chemical scaffold to clinical candidate.
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A Researcher's Guide to Evaluating Benzothiophene Carboxanilides: A Comparative Analysis of 2D vs. 3D Cell Culture Models for Enhanced Antitumor Drug Screening
In the relentless pursuit of novel anticancer therapeutics, the benzothiophene scaffold has emerged as a "privileged structure" in medicinal chemistry, giving rise to derivatives with potent and diverse antitumor activities.[1][2] This guide provides a comparative analysis of traditional two-dimensional (2D) and more physiologically relevant three-dimensional (3D) cell culture models for evaluating the efficacy of a promising class of these compounds: benzothiophene carboxanilides. As we navigate the nuances of preclinical drug screening, understanding the profound impact of the cellular microenvironment on therapeutic response is paramount for bridging the gap between in vitro findings and clinical outcomes.
The Limitations of the Monolayer: Why 2D Cultures Fall Short
For decades, the 2D monolayer has been the workhorse of in vitro cancer research, offering simplicity and high-throughput capabilities. However, this model fails to replicate the complex architecture and cellular heterogeneity of solid tumors.[3] Cells grown on a flat, plastic surface exhibit unnatural morphologies and altered cell-cell and cell-matrix interactions, which can lead to an overestimation of a drug's potency.[4][5] This discrepancy is a significant contributor to the high attrition rate of promising drug candidates in later stages of clinical development.
Embracing Complexity: The Rise of 3D Spheroid Models
Three-dimensional cell culture systems, particularly multicellular tumor spheroids, have gained prominence for their ability to more accurately mimic the in vivo tumor microenvironment.[6][7] Spheroids recapitulate key features of solid tumors, including:
-
Cell-Cell and Cell-Matrix Interactions: The 3D architecture allows for the establishment of complex intercellular junctions and interactions with the extracellular matrix (ECM), influencing signaling pathways and drug response.[6][7]
-
Physiological Gradients: Spheroids develop gradients of oxygen, nutrients, and catabolites from the periphery to the core, creating distinct zones of proliferating, quiescent, and necrotic cells, much like a solid tumor.[3][8]
-
Drug Penetration Barriers: The dense, tissue-like structure of spheroids can pose a physical barrier to drug diffusion, providing a more realistic assessment of a compound's ability to reach its target.[3][6][8]
-
Increased Chemoresistance: Consequently, cells cultured in 3D models often exhibit increased resistance to chemotherapeutic agents compared to their 2D counterparts, a phenomenon that better reflects clinical observations.[4][9][10][11]
The transition from 2D to 3D models is not merely a methodological upgrade; it is a fundamental shift towards more predictive and clinically relevant in vitro assays for oncology drug discovery.[6][10]
Benzothiophene Carboxanilides: A Case Study in 2D vs. 3D Screening
Benzothiophene carboxanilides have demonstrated significant antiproliferative activity in various cancer cell lines.[12][13] Some derivatives act as potent inhibitors of tubulin polymerization, disrupting microtubule dynamics and leading to mitotic arrest, while others function as multi-kinase inhibitors, targeting key signaling pathways involved in cancer progression.[14][15]
A comparative study on the antitumor activity of selected benzothiophene carboxanilides in both 2D and 3D cell culture systems revealed significant discrepancies in their efficacy.[12] This underscores the importance of utilizing 3D models in the early screening phases to avoid selecting "false positive" compounds that are active in 2D cultures but fail in more complex, physiologically relevant systems.[12] The physicochemical properties of the compounds, such as basicity and molecular weight, were identified as critical factors influencing their activity in both models.[12]
Experimental Workflow: A Comparative Cytotoxicity Assay
The following workflow provides a detailed methodology for comparing the antitumor activity of benzothiophene carboxanilides in 2D and 3D cell culture models.
Caption: A streamlined workflow for the comparative analysis of benzothiophene carboxanilide cytotoxicity in 2D and 3D cell culture models.
Detailed Experimental Protocols
Part 1: Cell Culture and Spheroid Formation
A. 2D Monolayer Cell Culture
-
Cell Seeding: Harvest cancer cells from a sub-confluent culture using standard trypsinization methods. Perform a cell count and seed the cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment and monolayer formation.
B. 3D Spheroid Formation (Liquid Overlay Technique)
-
Plate Preparation: Use a 96-well round-bottom ultra-low attachment (ULA) plate to prevent cell adherence.[16]
-
Cell Seeding: Prepare a single-cell suspension as described for the 2D culture. Seed the cells into the ULA plate at a density of 1,000-5,000 cells per well in 100 µL of complete growth medium.[17] The optimal seeding density may vary depending on the cell line and should be determined empirically.
-
Spheroid Formation: Centrifuge the plate at a low speed (e.g., 300 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Monitor spheroid formation daily using an inverted microscope. Compact spheroids should form within 48-72 hours.[17]
Part 2: Drug Treatment and Cytotoxicity Assay
A. Compound Preparation and Treatment
-
Stock Solution: Prepare a high-concentration stock solution of the benzothiophene carboxanilide in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial dilutions of the compound in complete growth medium to achieve the desired final concentrations for the dose-response curve.
-
Treatment of 2D Cultures: After 24 hours of incubation, carefully remove the medium from the 2D culture plate and add 100 µL of the medium containing the different drug concentrations.
-
Treatment of 3D Spheroids: After spheroid formation (48-72 hours), carefully add 100 µL of the drug-containing medium to each well of the spheroid plate.
-
Incubation: Incubate both the 2D and 3D plates for 72 hours at 37°C and 5% CO2.
B. Cytotoxicity Assessment (CellTiter-Glo® 3D Assay)
The CellTiter-Glo® 3D Cell Viability Assay is a robust method for determining the number of viable cells in 3D cultures based on the quantification of ATP.[18] Its enhanced lytic capacity allows for effective penetration of large spheroids.[18]
-
Reagent Preparation: Thaw the CellTiter-Glo® 3D reagent and allow it to equilibrate to room temperature.
-
Assay Procedure:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well of both the 2D and 3D plates.
-
Mix the contents by placing the plates on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plates at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
Part 3: Data Analysis
-
Data Normalization: Normalize the luminescent readings to the untreated control wells to determine the percentage of cell viability for each drug concentration.
-
Dose-Response Curves: Plot the percentage of cell viability against the logarithm of the drug concentration.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values for each compound in both the 2D and 3D models using a non-linear regression analysis.
Interpreting the Data: A Hypothetical Case Study
The following table presents hypothetical data for two benzothiophene carboxanilide compounds, illustrating the typical shift in IC50 values observed when transitioning from 2D to 3D culture models.
| Compound | Target/Mechanism of Action | 2D Culture IC50 (µM) | 3D Spheroid IC50 (µM) | Fold-Resistance (3D/2D) |
| BTC-1 | Tubulin Polymerization Inhibitor | 0.05 | 0.85 | 17 |
| BTC-2 | Multi-Kinase Inhibitor | 1.2 | 15.6 | 13 |
These results demonstrate a significant increase in the IC50 values for both compounds in the 3D spheroid model, indicating a higher level of resistance compared to the 2D monolayer.[3][9] This increased resistance can be attributed to the limited drug penetration into the spheroid core and the presence of quiescent, less chemosensitive cells.[5][6]
Mechanistic Insights: Signaling Pathways in 3D vs. 2D
The differential drug response in 3D cultures is not solely due to physical barriers; it is also a consequence of altered intracellular signaling. For instance, the AKT-mTOR-S6K signaling pathway, a critical regulator of cell growth, proliferation, and survival, has been shown to have lower activity in spheroids compared to 2D cultures.[7] This can influence the cellular response to drugs targeting this pathway.
Caption: The AKT-mTOR-S6K signaling pathway, a potential target for multi-kinase inhibitor benzothiophene carboxanilides like BTC-2.
Conclusion: A Call for More Predictive In Vitro Models
The evidence overwhelmingly supports the adoption of 3D cell culture models for more reliable and predictive preclinical screening of anticancer compounds.[6][10] While 2D cultures may still have a role in initial high-throughput screening, the evaluation of lead candidates in 3D spheroids provides a more stringent and physiologically relevant assessment of their potential efficacy. For compounds like benzothiophene carboxanilides, understanding their activity in a 3D context is crucial for making informed decisions about their advancement into further preclinical and clinical development. By embracing the complexity of 3D models, we can enhance the scientific integrity of our research and increase the likelihood of translating promising laboratory findings into effective cancer therapies.
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Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. Retrieved from [Link]
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A Researcher's Guide to the Spectroscopic Characterization of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate and its Analogs
This guide provides an in-depth spectroscopic comparison of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] The benzothiophene scaffold is a privileged structure found in numerous pharmacologically active agents.[3] Understanding the precise structural features through spectroscopic analysis is paramount for quality control, reaction monitoring, and the rational design of new derivatives.
Herein, we dissect the characteristic signatures of the title compound in Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. By comparing its spectral data with those of key analogs, we aim to provide researchers with a robust framework for identifying and differentiating these valuable molecules. The causality behind experimental observations and the interpretation of spectral data is emphasized throughout.
Comparative Molecular Structures
To provide a clear visual context, the molecular structures of our target compound and the analogs discussed in this guide are presented below. The primary differences lie in the substituent at the 6-position (highlighted) and the ester functional group.
Figure 1: Structures of the target compound and key analogs for spectroscopic comparison.
Mass Spectrometry (MS): The Halogen Signature
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.[4] For halogenated molecules, MS provides a uniquely clear signature due to the natural isotopic abundances of chlorine and bromine.
Expert Insight: The M+2 Isotope Peak
The most telling feature in the mass spectrum of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate is the molecular ion region. Bromine exists naturally as two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[5] Consequently, a molecule containing a single bromine atom will exhibit two molecular ion peaks of nearly equal intensity, separated by 2 m/z units. This characteristic [M]⁺ and [M+2]⁺ pattern is a definitive indicator of bromine's presence.[6][7] This contrasts with chlorine-containing compounds, which show an [M]⁺ to [M+2]⁺ ratio of approximately 3:1 due to the natural abundances of ³⁵Cl and ³⁷Cl.[5]
Comparative MS Data
The table below summarizes the expected molecular ion peaks for the target compound and its analogs. The data for the halogenated analogs is derived from the closely related methyl esters.[8]
| Compound | Substituent (R) | Expected [M]⁺ (m/z) | Expected [M+2]⁺ (m/z) | Key Observation |
| Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate | -Br | 300 | 302 | [M]⁺ and [M+2]⁺ peaks of ~1:1 intensity [5][7] |
| Ethyl 3-Amino-6-chloro-1-benzothiophene-2-carboxylate | -Cl | 255 | 257 | [M]⁺ and [M+2]⁺ peaks of ~3:1 intensity[5] |
| Ethyl 3-Amino-6-nitro-1-benzothiophene-2-carboxylate | -NO₂ | 266 | - | Single molecular ion peak |
| Ethyl 3-Amino-1-benzothiophene-2-carboxylate | -H | 221 | - | Single molecular ion peak |
Table 1. Comparison of expected molecular ion patterns in Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise bonding arrangement of a molecule in solution.[9] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Expert Insight: Substituent Effects on Chemical Shifts
The electronic nature of the substituent at the 6-position profoundly influences the chemical shifts (δ) of the aromatic protons (H-4, H-5, H-7). Electron-withdrawing groups (EWGs) like -Br, -Cl, and -NO₂ decrease the electron density on the benzene ring, causing the attached protons to be "deshielded" and resonate at a higher chemical shift (downfield).[10] Conversely, electron-donating groups would shift the signals upfield. The amino group (-NH₂) at the 3-position is a strong electron-donating group, which significantly shields the rest of the molecule.
¹H NMR Comparative Data
The following table compares the ¹H NMR data for analogs of the target compound. The data is based on published values for the corresponding methyl esters in d₆-DMSO solvent.[8] For our target ethyl ester, one would expect to see an additional quartet at ~4.3 ppm and a triplet at ~1.3 ppm, corresponding to the -OCH₂CH₃ group.
| Proton Assignment | Analog 1 (-Br)[8] | Analog 2 (-Cl)[8] | Analog 3 (-NO₂)[8] | Expected Shifts for Target (-Br, Ethyl Ester) |
| H-4 (doublet) | 8.44 ppm | 8.30 ppm | 9.24 ppm | ~8.4 ppm |
| H-7 (doublet) | 7.82 ppm | 7.80 ppm | 8.12 ppm | ~7.8 ppm |
| H-5 (dd) | 7.64 ppm | 7.42 ppm | 8.29 ppm | ~7.6 ppm |
| -NH₂ (broad s) | 7.17 ppm | 7.15 ppm | 7.47 ppm | ~7.2 ppm |
| -OCH₂ (quartet) | - | - | - | ~4.3 ppm |
| -CH₃ (triplet) | - | - | - | ~1.3 ppm |
Table 2. Comparative ¹H NMR chemical shifts (δ) for key analogs. Note the significant downfield shift of all aromatic protons in the strongly deactivating nitro-analog.
¹³C NMR Comparative Data
The ¹³C NMR spectrum provides information on the carbon framework.[11] The bromine atom has a direct effect on the carbon it is attached to (C-6), and its electronegativity also influences neighboring carbons. The "heavy atom effect" of bromine can also lead to signal broadening.
| Carbon Assignment | Analog 1 (-Br)[8] | Analog 2 (-Cl)[8] | Analog 3 (-NO₂)[8] | Key Feature |
| C=O | 164.6 ppm | 164.6 ppm | 164.2 ppm | Carbonyl carbon is relatively insensitive to the 6-substituent. |
| C-3 (NH₂) | 148.6 ppm | 148.8 ppm | 149.6 ppm | C-3, attached to the amino group, appears far downfield. |
| C-6 (Subst.) | 117.1 ppm | 128.8 ppm | 144.5 ppm | The chemical shift of C-6 is highly sensitive to the attached substituent. |
| C-2 | 96.1 ppm | 96.4 ppm | 96.8 ppm | Shielded carbon due to the influence of the adjacent sulfur and amino group. |
| -OCH₂ | - | - | - | Expected around 60 ppm for the ethyl ester. |
| -CH₃ | - | - | - | Expected around 14 ppm for the ethyl ester. |
Table 3. Comparative ¹³C NMR chemical shifts (δ) for key analogs.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]
Expert Insight: Key Vibrational Frequencies
For Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate, we anticipate several characteristic absorption bands:
-
N-H Stretch: The primary amine (-NH₂) will show two distinct, sharp to medium peaks in the 3300-3500 cm⁻¹ region.
-
C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.
-
C=O Stretch: The ester carbonyl group will exhibit a strong, sharp absorption band around 1660-1680 cm⁻¹. This is slightly lower than a typical ester (~1735 cm⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the adjacent amino group.
-
C=C Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: The ester C-O stretch will show a strong band in the 1200-1300 cm⁻¹ region.
-
C-Br Stretch: The carbon-bromine bond vibration is expected in the "fingerprint region," typically between 500-650 cm⁻¹.[4]
The IR spectra of the analogs would be very similar, with the main difference being the absence or shift of the C-X (halogen) stretch in the low-wavenumber region.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzothiophene derivatives are known to be chromophoric, absorbing light in the UV and sometimes visible range.[12]
Expert Insight: Conjugation and Absorption
The fused benzothiophene ring system creates a large conjugated π-system, which lowers the energy required for electronic transitions.[12] This results in absorption at longer wavelengths (a bathochromic or red shift) compared to non-fused thiophene or benzene rings.[13][14] The presence of auxochromes like the -NH₂ group and the ester further extends this conjugation, likely pushing the maximum absorption wavelength (λ_max) well into the UVA range (>300 nm). The nature of the substituent at the 6-position will modulate the λ_max, with strong EWGs like -NO₂ often causing a further red shift.
Standard Experimental Protocols
The following are generalized, self-validating protocols for acquiring high-quality spectroscopic data for compounds of this class.
General Spectroscopic Analysis Workflow
Figure 2: A typical workflow for the complete spectroscopic characterization of a novel organic compound.
Protocol 1: NMR Spectroscopy[11][15]
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the spectrometer to achieve a homogeneous magnetic field and optimal peak shape.
-
¹H NMR Acquisition: Acquire a ¹H spectrum using a standard single-pulse sequence. Typically, 16-32 scans are sufficient.
-
¹³C NMR Acquisition: Acquire a ¹³C spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A longer acquisition time and more scans (e.g., 1024 or more) may be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. For ¹H spectra, integrate the signals to determine relative proton ratios.
Protocol 2: Mass Spectrometry (Electrospray Ionization)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent suitable for mass spectrometry, such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization source to positive electrospray ionization (ESI+) mode.
-
Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 amu).
-
Data Analysis: Examine the resulting spectrum for the molecular ion peak ([M+H]⁺ in ESI) and the characteristic bromine isotope pattern ([M+H]⁺ and [M+2+H]⁺).
Protocol 3: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: With the ATR crystal clean, run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and label the wavenumbers of the major absorption bands and assign them to their corresponding functional groups.
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A Comparative Guide to Alternative Precursors for the Synthesis of Bioactive Benzothiophenes
The benzothiophene scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis of numerous pharmacologically active compounds.[1][2][3][4] Its prevalence in marketed drugs such as the anti-inflammatory agent zileuton, the selective estrogen receptor modulator raloxifene, and various anticancer and antimicrobial agents underscores the therapeutic significance of this heterocyclic motif.[3][4] Traditionally, the synthesis of benzothiophenes has relied on methods that often involve harsh reaction conditions, limited substrate scope, and the use of odorous and toxic reagents. This has spurred the exploration of alternative precursors and more efficient, greener synthetic strategies.
This guide provides a comparative analysis of contemporary alternative precursors for the synthesis of bioactive benzothiophenes. We will delve into the mechanistic rationale behind these modern approaches, present comparative experimental data, and provide detailed protocols for key transformations. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate synthetic route for their specific target molecules.
Transition-Metal-Catalyzed Cyclizations: Expanding the Synthetic Toolbox
Transition-metal catalysis has revolutionized the synthesis of benzothiophenes, offering milder reaction conditions and broader functional group tolerance compared to classical methods.[1][2] Palladium and copper catalysts are at the forefront of these transformations.
Palladium-Catalyzed Annulation of Aryl Sulfides with Alkynes
A powerful and convergent approach to 2,3-disubstituted benzothiophenes involves the palladium-catalyzed annulation of readily available aryl sulfides with alkynes.[5][6][7] This method offers a high degree of flexibility in introducing diverse substituents at the 2- and 3-positions of the benzothiophene core.
Mechanism Rationale: The catalytic cycle is believed to involve the oxidative addition of the aryl sulfide to the palladium center, followed by alkyne insertion and reductive elimination to furnish the benzothiophene product. The choice of ligand and reaction conditions is crucial for achieving high yields and selectivity.
Experimental Protocol: Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes [5]
-
To an oven-dried screw-cap vial, add the aryl sulfide (0.5 mmol), alkyne (1.0 mmol), Pd(OAc)₂ (5 mol %), and a suitable ligand such as Xantphos (10 mol %).
-
Add a solvent, typically toluene or dioxane (2 mL).
-
The vial is sealed and the reaction mixture is stirred at 120-140 °C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Copper-Catalyzed Synthesis from 2-Halochalcones
An efficient route to 2-acylbenzothiophenes, which are valuable intermediates for bioactive molecules, utilizes copper catalysis with 2-halochalcones as precursors and a sulfur surrogate like potassium ethyl xanthate.[8][9][10][11] This method avoids the need for pre-functionalized sulfur reagents.
Mechanism Rationale: The reaction is thought to proceed via an initial copper-catalyzed C-S bond formation between the 2-halochalcone and the sulfur source, followed by an intramolecular cyclization to form the benzothiophene ring.
Experimental Protocol: Copper-Catalyzed Synthesis of 2-Acylbenzothiophenes [8]
-
In a round-bottom flask, dissolve the 2-iodochalcone (0.5 mmol) in DMSO (2 mL).
-
Add Cu(OAc)₂ (10 mol %).
-
Heat the reaction mixture to 100 °C.
-
Add potassium ethyl xanthate (1.5 mmol) portion-wise over 10 hours.
-
After the addition is complete, stir the reaction for an additional 2 hours at the same temperature.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography.
Table 1: Comparison of Transition-Metal-Catalyzed Methods
| Precursor | Catalyst System | Sulfur Source | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aryl Sulfide & Alkyne | Pd(OAc)₂ / Xantphos | - | 120-140 | 12-24 | 60-95 | [5][6][7] |
| 2-Iodochalcone | Cu(OAc)₂ | Potassium Ethyl Xanthate | 100 | 12 | 70-87 | [8] |
| o-Halovinylbenzene | None | K₂S | 80 | 12 | up to 95 | [12] |
Metal-Free Synthetic Strategies: Greener Alternatives
The development of metal-free synthetic methods aligns with the principles of green chemistry by avoiding the use of potentially toxic and expensive metal catalysts.
Iodine-Catalyzed Cyclization of Thiophenols and Alkynes
A facile and environmentally friendly approach to benzothiophenes involves the iodine-catalyzed reaction of thiophenols with alkynes under solvent-free conditions.[9][12] This method is characterized by its operational simplicity and the use of an inexpensive and readily available catalyst.
Mechanism Rationale: The proposed mechanism involves the initial oxidation of the thiophenol to a disulfide, which then reacts with iodine to form an electrophilic sulfur species. This species is attacked by the alkyne, leading to an intermediate that undergoes intramolecular cyclization to afford the benzothiophene.[13]
Experimental Protocol: Iodine-Catalyzed Synthesis of Benzothiophenes [13]
-
In a reaction tube, mix the thiophenol (1.0 mmol), alkyne (1.2 mmol), and iodine (20 mol %).
-
Heat the reaction mixture at 80 °C under a nitrogen atmosphere for 4-12 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The crude product is directly purified by column chromatography on silica gel.
Visible-Light Photocatalytic Synthesis
Visible-light photocatalysis has emerged as a powerful tool for the synthesis of benzothiophenes under mild conditions.[10][14][15][16][17] This method often utilizes an organic dye as a photocatalyst and avoids the need for high temperatures and strong bases. A notable example is the reaction of o-methylthio-arenediazonium salts with alkynes.[14][15][16][17]
Mechanism Rationale: The reaction is initiated by the photoexcited dye, which promotes the formation of an aryl radical from the diazonium salt. This radical then adds to the alkyne, and the resulting vinyl radical undergoes cyclization onto the sulfur atom, followed by a series of steps to yield the final benzothiophene product.[17]
Experimental Protocol: Visible-Light Photocatalytic Synthesis of Benzothiophenes [17]
-
In a reaction vial, dissolve the o-methylthio-arenediazonium salt (0.25 mmol) and the alkyne (0.5 mmol) in DMSO (1 mL).
-
Add Eosin Y (1-5 mol %) as the photocatalyst.
-
Degas the solution with nitrogen for 15 minutes.
-
Irradiate the reaction mixture with a green LED lamp at room temperature for 12-24 hours.
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and purified by column chromatography.
Table 2: Comparison of Metal-Free Methods
| Precursor | Catalyst/Promoter | Conditions | Time (h) | Yield (%) | Reference |
| Thiophenol & Alkyne | I₂ | 80 °C, solvent-free | 4-12 | 65-95 | [9][13] |
| o-methylthio-arenediazonium salt & Alkyne | Eosin Y | Green LED, rt | 12-24 | 50-85 | [14][16][17] |
Synthesis from Novel Precursors: Arynes and o-Alkynylthioanisoles
The exploration of novel precursors has opened up new avenues for the synthesis of complex and highly substituted benzothiophenes.
Aryne-Mediated Synthesis
The reaction of arynes, generated in situ from precursors like o-silylaryl triflates, with alkynyl sulfides provides a one-step synthesis of 3-substituted benzothiophenes.[8][14][15][18][19] This method is notable for its good functional group tolerance and the ability to construct diverse benzothiophene derivatives.
Mechanism Rationale: The reaction proceeds through the nucleophilic addition of the sulfur atom of the alkynyl sulfide to the aryne intermediate, followed by an intramolecular cyclization of the resulting zwitterion to form the benzothiophene ring.[20]
Experimental Protocol: Aryne-Mediated Synthesis of Benzothiophenes [8][14][15][18][19]
-
To a solution of the o-silylaryl triflate (0.3 mmol) and the alkynyl sulfide (0.1 mmol) in acetonitrile (2 mL) is added CsF (0.4 mmol).
-
The reaction mixture is stirred at 80 °C for 12 hours.
-
After cooling, the mixture is quenched with water and extracted with ethyl acetate.
-
The organic layer is dried, concentrated, and purified by column chromatography.
Electrophilic Cyclization of o-Alkynylthioanisoles
o-Alkynylthioanisoles are versatile precursors for the synthesis of 2,3-disubstituted benzothiophenes through electrophilic cyclization.[1][21][22][23][24][25][26] Various electrophiles, including iodine and sulfonium salts, can be employed to initiate the cyclization.
Mechanism Rationale: The reaction is initiated by the attack of the alkyne on the electrophile, which generates a vinyl cation or a related intermediate. This intermediate then undergoes an intramolecular attack by the sulfur atom to form the benzothiophene ring.
Experimental Protocol: Electrophilic Cyclization of o-Alkynylthioanisoles [1][21]
-
To a solution of the o-alkynylthioanisole (0.3 mmol) in dichloromethane (3 mL), add dimethyl(methylthio)sulfonium tetrafluoroborate (0.6 mmol).
-
Stir the reaction at room temperature for 24 hours.
-
The reaction mixture is then filtered, concentrated, and purified by column chromatography.
Table 3: Comparison of Methods Using Novel Precursors
| Precursor | Reagent | Conditions | Time (h) | Yield (%) | Reference |
| o-Silylaryl triflate & Alkynyl sulfide | CsF | 80 °C, MeCN | 12 | 60-90 | [8][14][15][18][19] |
| o-Alkynylthioanisole | (Me₂SSMe)⁺BF₄⁻ | rt, DCM | 24 | 75-99 | [1][21] |
Bioactive Benzothiophenes and Their Signaling Pathways
The synthetic methods described above provide access to a wide array of benzothiophene derivatives with significant biological activities.
Anticancer Activity
Many benzothiophene derivatives have demonstrated potent anticancer activity through various mechanisms.
-
Tubulin Polymerization Inhibition: Certain benzothiophene acrylonitrile analogs act as potent inhibitors of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[18][27][28]
Caption: Inhibition of Tubulin Polymerization by Benzothiophene Analogs.
-
Kinase Inhibition: Benzothiophene derivatives have been developed as inhibitors of various kinases involved in cancer progression, such as those in the RhoA/ROCK and STAT3 signaling pathways.[13][29][30][31][32] Inhibition of these pathways can lead to reduced cell proliferation, migration, and invasion, and can induce apoptosis.
Caption: Inhibition of the STAT3 Signaling Pathway.
Anti-inflammatory Activity
Benzothiophene-containing molecules, such as zileuton, are known for their anti-inflammatory properties, primarily through the inhibition of the 5-lipoxygenase (5-LOX) enzyme, which is involved in the biosynthesis of leukotrienes.[3][4]
Table 4: Bioactivity of Selected Benzothiophene Derivatives
| Compound Class | Biological Target | Activity (IC₅₀) | Disease Area | Reference |
| Benzothiophene Acrylonitriles | Tubulin | 10-100 nM (GI₅₀) | Cancer | [18][27] |
| 5-Hydroxybenzothiophene Hydrazides | Multi-kinases (Clk4, DRAK1, etc.) | 11-353 nM | Cancer | [19] |
| Benzo[b]thiophene-3-carboxamides | COX-2 | - | Inflammation | [12] |
| Benzo[b]thiophene 1,1-dioxides | STAT3 | 0.33-0.75 µM | Cancer | [13][31] |
Conclusion
The synthesis of bioactive benzothiophenes has been significantly advanced by the development of innovative synthetic methods utilizing a diverse range of alternative precursors. Transition-metal catalysis, metal-free reactions, and the use of novel starting materials have provided chemists with powerful tools to construct this important heterocyclic scaffold with greater efficiency, selectivity, and environmental compatibility. The ability to readily access a wide variety of substituted benzothiophenes will undoubtedly continue to fuel the discovery of new therapeutic agents for a multitude of diseases. This guide serves as a valuable resource for researchers in navigating the expanding landscape of benzothiophene synthesis and in selecting the optimal strategy for their drug discovery endeavors.
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A Comparative Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study with Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate
<
Introduction: The Imperative of Selectivity in Drug Discovery
The development of targeted therapies, particularly small molecule kinase inhibitors, has revolutionized the treatment of numerous diseases, most notably cancer. The efficacy of these agents hinges on their ability to selectively inhibit a specific kinase driving the disease pathology. However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge, often leading to inhibitor cross-reactivity.[1][2] This phenomenon, where a compound inhibits multiple unintended kinases, can result in off-target effects, toxicity, and diminished therapeutic windows.[3] Therefore, the early and comprehensive characterization of a compound's selectivity profile is a cornerstone of modern drug development.
This guide provides a framework for conducting cross-reactivity studies on novel chemical entities. We will use Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate , a compound belonging to the aminobenzothiophene class known to produce kinase-inhibiting scaffolds, as our primary case study.[4][5] As detailed experimental data for this specific molecule is not yet prevalent in the public domain, this guide will serve as a methodological blueprint. To illustrate key principles, we will compare its hypothetical profile to Dasatinib , a well-characterized multi-kinase inhibitor approved for clinical use. This comparison will highlight the practical interpretation of selectivity data for researchers, scientists, and drug development professionals.
Comparative Framework: Test vs. Reference Compounds
A robust cross-reactivity assessment requires a clear definition of the test article and a relevant comparator.
| Feature | Compound A (Test Article) | Compound B (Reference) |
| Name | Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate | Dasatinib (Sprycel®) |
| Structure | ||
| Molecular Formula | C11H10BrNO2S | C22H26ClN7O2S |
| Molecular Weight | 300.17 g/mol | 488.01 g/mol |
| Known Primary Target(s) | Hypothetical: Kinase Target (e.g., a specific receptor tyrosine kinase) | BCR-ABL, SRC family kinases, c-KIT, PDGFRβ, and others |
| Rationale for Study | Characterize selectivity of a novel chemical scaffold. | Provide a benchmark of a known multi-kinase inhibitor profile. |
Workflow for Kinase Cross-Reactivity Profiling
The process of evaluating inhibitor selectivity is a multi-step endeavor, moving from broad, high-throughput screening to more focused, cell-based validation. The causality behind this workflow is to efficiently identify potential liabilities and confirm their relevance in a physiological context.
Caption: A generalized workflow for kinase inhibitor cross-reactivity assessment.
Methodology 1: Broad Kinome Profiling
The initial step is to screen the test compound against a large, representative panel of kinases.[2][3] This provides a broad view of its activity across the kinome and identifies both the intended target and potential off-targets.
Experimental Protocol: Large-Panel Kinase Screen (Illustrative)
-
Compound Preparation : Solubilize Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate and Dasatinib in DMSO to create 10 mM stock solutions.
-
Assay Plate Preparation : For the primary screen, perform a serial dilution to prepare a working concentration of 1 µM for each compound. Dispense 1 µL of the compound solution into the appropriate wells of a 384-well assay plate.[6]
-
Kinase Reaction : Add 2 µL of the respective Kinase Working Stock and 2 µL of the corresponding ATP/Substrate Working Stock to each well.[6] Many commercial services offer pre-optimized kinase/substrate pairs.[7][8] The ATP concentration is often set near the Km,ATP for each kinase to ensure the resulting inhibition data reflects the intrinsic affinities of the inhibitors.[1]
-
Incubation : Incubate the reaction plate at room temperature (e.g., 22–25°C) for 60 minutes to allow the kinase reaction to proceed.[6]
-
Detection : Add a detection reagent (e.g., ADP-Glo™) to quantify kinase activity. The luminescent signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis : Calculate the percent inhibition for each kinase relative to a vehicle control (DMSO).
-
% Inhibition = 100 * (1 - (Signal_Compound / Signal_Vehicle))
-
Illustrative Data Presentation
The results of a broad kinase screen are often visualized as a dendrogram or presented in a table highlighting the most potently inhibited kinases.
| Kinase Target | Compound A (Hypothetical) % Inhibition @ 1µM | Dasatinib (Reference) % Inhibition @ 1µM |
| EGFR | 95% | 88% |
| ABL1 | 25% | 99% |
| SRC | 35% | 98% |
| VEGFR2 | 8% | 75% |
| c-KIT | 12% | 97% |
| p38α (MAPK14) | 65% | 85% |
| PIM1 | 4% | 15% |
| CDK2 | 9% | 22% |
| ... (data for >300 kinases) | ... | ... |
This data is illustrative. Bold values indicate potent inhibition.
From this initial screen, a "hit list" of kinases inhibited above a certain threshold (e.g., >50% inhibition) is generated for further investigation. For Compound A, the primary hits are EGFR and p38α. Dasatinib shows its characteristic multi-kinase profile, potently inhibiting ABL1, SRC, c-KIT, and others.
Methodology 2: In-Cell Target Engagement
Biochemical assays are essential, but they do not fully recapitulate the complex cellular environment where factors like cell permeability, intracellular ATP concentrations, and target protein complexes can influence a compound's activity.[1] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound physically binds to its intended target(s) within intact cells.[9][10][11][12]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment : Culture a relevant cell line (e.g., A549 lung cancer cells for an EGFR inhibitor) to ~80% confluency. Treat the cells with the test compound (e.g., 10 µM Compound A) or vehicle (DMSO) for 1-2 hours.
-
Heat Challenge : Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling.[10]
-
Cell Lysis : Lyse the cells by freeze-thaw cycles.
-
Separation of Aggregates : Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.
-
Protein Quantification : Collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein (e.g., EGFR) remaining in the soluble fraction using an antibody-based method like Western Blot or ELISA.
-
Data Analysis : Plot the relative amount of soluble protein against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature indicates that the compound has bound to and stabilized the target protein.[13]
Interpreting CETSA Results
A successful CETSA experiment provides direct evidence of target engagement in a physiological context. If Compound A binds EGFR in cells, its melting curve will be shifted to the right compared to the vehicle control. This confirms that the biochemical inhibition observed previously is not an artifact and that the compound can access its target in a cellular milieu.
Data Interpretation and Decision Making
The ultimate goal of cross-reactivity profiling is to inform the drug discovery process. By synthesizing the data from biochemical and cellular assays, a clear picture of the compound's selectivity emerges.
Caption: A decision tree for interpreting kinase selectivity data.
For our hypothetical Compound A, the data suggests it is a potent EGFR inhibitor with a significant off-target activity against p38α. The next step would be to determine the IC50 values for both kinases. If the IC50 for EGFR is, for example, 10 nM and for p38α is 500 nM, it has a 50-fold selectivity window. The project team must then decide if this window is sufficient or if the p38α inhibition represents an unacceptable liability that requires chemical modification to mitigate. In contrast, Dasatinib was developed as a multi-targeted inhibitor, where its activity against several kinases contributes to its overall therapeutic effect.[3]
Conclusion
Characterizing the cross-reactivity of a novel compound like Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate is not a single experiment but a systematic process of inquiry. By employing a tiered approach—from broad biochemical screening to focused in-cell validation—researchers can build a comprehensive selectivity profile. This data-driven strategy is essential for identifying the most promising drug candidates, minimizing the risk of off-target toxicities, and ultimately increasing the probability of success in developing safe and effective targeted therapies.
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A Senior Application Scientist's Guide to Benchmarking Organic Semiconductors Derived from Benzothiophenes
For researchers and innovators in organic electronics, the benzothiophene scaffold represents a cornerstone for designing high-performance semiconducting materials. Its rigid, planar structure and rich electron density provide an exceptional platform for efficient charge transport. This guide offers an in-depth comparison of prominent benzothiophene derivatives, focusing on their performance in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). We will delve into the causal relationships between molecular structure and device performance and provide validated experimental protocols for their characterization.
The Benzothiophene Core: A Foundation for High-Performance Organics
The fusion of benzene and thiophene rings creates the benzothiophene system. A particularly successful isomer for organic electronics is[1]benzothieno[3,2-b][1]benzothiophene (BTBT), a rigid and planar thienoacene.[2] This planarity and the spatial distribution of its Highest Occupied Molecular Orbital (HOMO) are conducive to significant intermolecular orbital overlap in the solid state, a critical factor for efficient charge transport.[2] The performance of BTBT-based semiconductors can be meticulously tuned by chemical functionalization, particularly through the addition of alkyl chains or aromatic groups. These modifications influence the material's solubility, molecular packing, and, consequently, its electronic properties.[1][3][4]
Below is a visualization of the core BTBT structure and common substitution sites that chemists utilize to modulate its properties.
Caption: Logic diagram illustrating the functionalization of the BTBT core to tune performance.
Performance in Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of flexible displays, sensors, and RFID tags. For these applications, high charge carrier mobility (μ), a high on/off current ratio, and good environmental stability are paramount. Benzothiophene derivatives, particularly those based on the BTBT core, have emerged as p-type (hole-transporting) semiconductors that rival and even exceed the performance of amorphous silicon.[5]
The choice of side-chain on the BTBT core is a critical determinant of device performance. Longer alkyl chains, for example, can help regulate intrinsic disorder and improve the balance between different charge transport directions, ultimately leading to enhanced mobility.[1][3][4] This is a prime example of how rational molecular design directly translates to superior device characteristics. The off-center spin-coating method has been shown to produce highly ordered crystalline films of materials like 2,7-dioctyl[1]benzothieno[3,2-b][1]benzothiophene (C8-BTBT), leading to exceptionally high mobility values.[5]
Table 1: Comparative Performance of Benzothiophene-Based OFETs
| Compound Name | Abbreviation | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio | Deposition Method |
| 2,7-Dioctyl[1]benzothieno[3,2-b][1]benzothiophene | C8-BTBT | up to 43[5] | > 10^7 | Off-center Spin-coating |
| 2-Tridecyl[1]benzothieno[3,2-b][1]benzothiophene | C13-BTBT | 17.2[1][5] | > 10^6 | Solution-processed |
| 2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene | DPh-BTBT | up to 2.0[2] | > 10^6 | Vapor-deposited |
| 2-(4-Hexylphenyl)[1]benzothieno[3,2-b][1]benzothiophene | C6-Ph-BTBT | 4.6[6] | 2.2 x 10^7 | Vacuum-deposition |
| 2,2′-Bi[1]benzothieno[3,2-b][1]benzothiophene | (BTBT)2 | 2.12[7] | > 10^6 | Vacuum-deposition |
| 2,7-Divinyl[1]benzothieno[3,2-b]benzothiophene | DPV-BTBT | up to 0.4[8][9] | > 10^5 | Vacuum-deposited |
Performance in Organic Photovoltaics (OPVs)
In the realm of solar energy, benzodithiophene (BDT), a structural isomer of BTBT, has become a star building block for donor materials in OPV active layers.[10] Its rigid, coplanar structure facilitates π-electron delocalization and intermolecular π-π stacking, which are essential for efficient exciton dissociation and charge transport.[10] The key performance metric for an OPV is the Power Conversion Efficiency (PCE), which is a product of the open-circuit voltage (Voc), the short-circuit current density (Jsc), and the fill factor (FF).
Modern OPV design often employs a bulk heterojunction (BHJ) architecture, blending a polymer donor with a non-fullerene acceptor (NFA). BDT-based polymers have been instrumental in pushing PCEs beyond the 18% mark in single-junction devices.[11][12] Strategic modifications, such as incorporating fluorine or chlorine atoms into the polymer backbone, can lower the HOMO level, which is beneficial for increasing the Voc of the resulting device.[12]
Table 2: Comparative Performance of Benzodithiophene-Based OPVs
| Polymer Donor / Small Molecule Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| PBDB-T | ITIC | 11.21[12] | 0.94 | 17.37 | 68.8 |
| PB3T | IT-4F | 13.0[12] | - | - | - |
| Asymmetric Homopolymer (P15) | BTP-eC9 | 11.5[13] | - | 22.04 | 65.87 |
| Benzothiophene Dioxide Core (D3) | - | (Predicted)[11] | - | - | - |
Experimental Protocols: A Guide to Device Fabrication and Characterization
The measured performance of a semiconductor is inextricably linked to the methods used for device fabrication and testing. The following protocols represent validated, standard procedures in the field. Adhering to these methodologies ensures reproducibility and allows for meaningful comparison across different studies.
Protocol 1: Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET
This protocol is a widely adopted standard for academic research as it allows for the intrinsic properties of the semiconductor to be probed effectively.
Causality: The BGTC architecture is chosen for its simplicity and the ability to process the dielectric layer independently of the semiconductor. The use of a heavily doped silicon wafer as the gate electrode with a thermally grown SiO₂ layer provides a high-quality, uniform dielectric, which is crucial for observing ideal transistor behavior. Surface treatment of the dielectric is a critical step; an octadecyltrichlorosilane (OTS) self-assembled monolayer reduces surface energy, promoting the growth of a highly ordered semiconductor film, which directly enhances charge carrier mobility.[7]
Caption: Workflow for fabricating a bottom-gate, top-contact (BGTC) OFET device.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Begin with a heavily doped p-type silicon wafer (p++) serving as the gate electrode, with a 300 nm layer of thermally grown silicon dioxide (SiO₂) as the gate dielectric.
-
Clean the substrate by sonicating sequentially in acetone, and isopropanol for 15 minutes each.
-
Rinse thoroughly with deionized (DI) water and dry under a stream of nitrogen.
-
-
Dielectric Surface Modification:
-
Treat the SiO₂ surface with UV-Ozone or an oxygen plasma for 10 minutes to create hydroxyl groups, making the surface hydrophilic.
-
Immediately transfer the substrate to a desiccator containing a vial with a few drops of octadecyltrichlorosilane (OTS). Place the substrate in the sealed desiccator under vacuum for 12 hours to form a self-assembled monolayer.
-
After deposition, sonicate the substrate in toluene and isopropanol to remove any physisorbed OTS molecules.
-
-
Semiconductor Film Deposition:
-
For Solution-Processing (e.g., Cn-BTBTs): Prepare a solution of the benzothiophene derivative (e.g., 5-10 mg/mL) in a high-boiling-point solvent like toluene or dichlorobenzene. Spin-coat the solution onto the OTS-treated substrate at 2000-4000 rpm for 60 seconds.
-
For Vacuum Deposition (e.g., DPh-BTBT): Place the substrate in a thermal evaporator. Evacuate the chamber to a pressure below 10⁻⁶ Torr. Deposit the organic semiconductor at a rate of 0.1-0.5 Å/s to a final thickness of 40-60 nm. The substrate temperature should be held constant (e.g., at 80 °C) during deposition to control film morphology.[9]
-
-
Thermal Annealing:
-
Anneal the semiconductor film on a hotplate in a nitrogen-filled glovebox. The annealing temperature and time must be optimized for each material (e.g., 100-150 °C for 30 minutes) to improve crystallinity and molecular ordering.
-
-
Source-Drain Electrode Deposition:
-
Using a shadow mask, thermally evaporate 50 nm of gold (Au) to define the source and drain electrodes. The channel length (L) and width (W) are defined by the mask, typically L = 50-100 μm and W = 1000-2000 μm.
-
Protocol 2: OFET Characterization
Causality: Electrical characterization is performed to extract key performance metrics. The transfer curve (Id-Vg) reveals the on/off ratio and threshold voltage and is used to calculate the field-effect mobility in the saturation regime, which reflects the intrinsic charge transport capability of the material under strong gate control. The output curve (Id-Vd) confirms the classic transistor behavior, showing linear and saturation regions.
Methodology:
-
Setup: Place the fabricated device on the probe station of a semiconductor parameter analyzer (e.g., Keithley 4200-SCS) in a dark, shielded box to avoid photo-generated currents.
-
Transfer Characteristics:
-
Apply a constant drain-source voltage (Vd), typically in the saturation regime (e.g., Vd = -60 V).
-
Sweep the gate-source voltage (Vg) from a positive value (e.g., +20 V) to a negative value (e.g., -60 V).
-
Plot the drain current (Id) on a logarithmic scale and the square root of the drain current (√Id) on a linear scale against Vg.
-
-
Mobility Calculation:
-
The field-effect mobility (μ) in the saturation regime is calculated from the slope of the √|Id| vs. Vg plot using the following equation: Id,sat = (μ * Ci * W) / (2 * L) * (Vg - Vth)² Where:
-
Ci is the capacitance per unit area of the gate dielectric.
-
W and L are the channel width and length.
-
Vth is the threshold voltage.
-
-
-
Output Characteristics:
-
Apply a series of constant gate voltages (Vg) (e.g., 0 V, -10 V, -20 V, ..., -60 V).
-
For each Vg, sweep the drain voltage (Vd) from 0 V to -60 V and measure Id.
-
Plot Id vs. Vd for each Vg step.
-
References
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Intrinsic charge-mobility in benzothieno[3,2-b][1]benzothiophene (BTBT) organic semiconductors is enhanced with long alkyl side-chains. (2018). RSC Publishing.
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Intrinsic charge-mobility in benzothieno[3,2-b][1]benzothiophene (BTBT) organic semiconductors is enhanced with long alkyl side-chains. (2018). ResearchGate.
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High-performance organic semiconductors for thin-film transistors based on 2,7-divinyl[1]benzothieno[3,2-b]benzothiophene. Journal of Materials Chemistry (RSC Publishing).
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Cui, X., et al. (2025). An efficient domino protocol towards high-performance organic semiconductors:[1]benzothiophene[3,2-b][1]benzothiophenes. RSC Publishing.
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Intrinsic charge-mobility in benzothieno[3,2-b][1]benzothiophene (BTBT) organic semiconductors is enhanced with long alkyl side-chains. (2018).
- Recent Progress of Benzodithiophene Based Efficiency Small Molecule Organic Solar Cells. (2025).
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High-performance organic semiconductors for thin-film transistors based on 2, 7-divinyl[1] benzothieno [3, 2-b] benzothiophene. (2025). ResearchGate.
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Organic Semiconductors Based on[1]Benzothieno[3,2-b][1]benzothiophene Substructure. (2013). Accounts of Chemical Research.
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- Benzo[1,2-b:4,5-b′]dithiophene-Based Conjugated Polymers for Highly Efficient Organic Photovoltaics. (2022).
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Molecular phase engineering of organic semiconductors based on a[1]benzothieno[3,2-b][1]benzothiophene core. (2015). RSC Advances (RSC Publishing).
- Benzothienobenzothiophene-Based Conjugated Oligomers as Semiconductors for Stable Organic Thin-Film Transistors. (2014).
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Comparative Analysis of Structure-Activity Relationships in Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate Derivatives for Drug Discovery
A Senior Application Scientist's Guide to Navigating SAR for Enhanced Biological Activity
The 1-benzothiophene scaffold is a prominent heterocyclic framework in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2] Derivatives of this core structure have shown promise as anticancer, antimicrobial, anti-inflammatory, and kinase inhibiting agents.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate, offering insights for researchers and professionals in drug development.
The 1-Benzothiophene Core: A Privileged Scaffold
The benzothiophene ring system, an isostere of indole, provides a rigid and lipophilic backbone that can be readily functionalized to interact with various biological targets. The presence of the sulfur atom influences the electronic properties and conformation of the molecule, often contributing to enhanced binding affinities. The inherent biological significance of this scaffold makes it a focal point in the design of novel therapeutic agents.[5]
Synthesis of the Core Moiety: Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate
The synthesis of 3-amino-1-benzothiophene derivatives is often achieved through the versatile Gewald reaction.[6] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base. For the synthesis of the title compound, a substituted benzaldehyde would be the starting material.
Experimental Protocol: Synthesis of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate
Materials:
-
5-Bromo-2-mercaptobenzaldehyde
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or other suitable base)
-
Ethanol
Procedure:
-
A mixture of 5-bromo-2-mercaptobenzaldehyde (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) is suspended in ethanol.
-
A catalytic amount of morpholine is added to the suspension.
-
The reaction mixture is heated to reflux and stirred for 2-4 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol to remove any unreacted starting materials.
-
The solid is then recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the purified Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate.
Causality: The Gewald reaction proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to form the stable 3-aminothiophene ring. The choice of base is crucial for facilitating the initial condensation and subsequent steps.
Structure-Activity Relationship (SAR) Studies
The biological activity of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate derivatives can be systematically modulated by chemical modifications at several key positions. The following sections explore the SAR based on available literature for analogous 2-aminothiophene and benzothiophene systems.
Modifications at the 3-Amino Group
The 3-amino group is a critical handle for derivatization. Its nucleophilic character allows for a variety of chemical transformations, including acylation, alkylation, and the formation of Schiff bases.
-
Acylation: Introduction of an acyl group can modulate the electronic properties and steric bulk at this position. For instance, conversion to an acetamide or a more complex acrylamide can lead to derivatives with altered target-binding profiles. Studies on related 2-aminothiophene derivatives have shown that such modifications can yield compounds with significant antioxidant and antibacterial activities.[6]
-
Formation of Fused Heterocycles: The amino group can be used as a synthon to construct fused heterocyclic systems, such as thieno[3,2-d]pyrimidines or thieno[3,2-b]pyridines, which have demonstrated a broad spectrum of biological activities.[7]
Modifications of the 2-Ester Group
The ethyl ester at the 2-position is another key site for modification.
-
Hydrolysis and Amide Formation: Saponification of the ester to the corresponding carboxylic acid provides a versatile intermediate. Subsequent coupling with various amines to form amides introduces a wide range of substituents that can probe the binding pocket of a target protein for additional interactions, such as hydrogen bonding or hydrophobic interactions. Benzo[b]thiophene-3-carboxamides have been investigated for their local anesthetic, anticholinergic, and antihistaminic activities.[8]
-
Ester Variation: Altering the alcohol moiety of the ester (e.g., from ethyl to methyl, propyl, or benzyl) can fine-tune the lipophilicity and steric profile of the molecule. In a study of related 2-amino-4-phenylthiophenes, variations in the ester group were found to influence their inhibitory activity against atypical protein kinase C (aPKCζ).[9]
Substitutions on the Benzothiophene Ring
The bromine atom at the 6-position offers a site for further functionalization, typically through palladium-catalyzed cross-coupling reactions.
-
Suzuki and Sonogashira Couplings: The bromo substituent can be replaced with various aryl, heteroaryl, or alkynyl groups. These modifications can extend the conjugation of the system and introduce new pharmacophoric features, potentially leading to enhanced potency and selectivity. For example, the introduction of heteroaryl groups at this position could lead to interactions with specific residues in a kinase active site.[5]
Comparative Analysis of Biological Activities
The diverse biological activities reported for benzothiophene derivatives underscore the therapeutic potential of this scaffold. The following table compares the activities of different classes of benzothiophene derivatives, providing a benchmark for the potential applications of novel Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate analogs.
| Derivative Class | Biological Target/Activity | Key Structural Features | Reference |
| 2-Aminothiophene-3-carboxylates | Anticancer (selective cytostatic agents) | Specific substitution patterns on the thiophene ring | [10] |
| Benzo[b]thiophene-3-carboxylic acid derivatives | Anticancer (RhoA/ROCK pathway inhibitors) | Carboxamide at C-3 and a pyrazole at C-5 | [11] |
| Benzothiophene Acylhydrazones | Antimicrobial (against multidrug-resistant S. aureus) | Acylhydrazone moiety at C-2 | [12] |
| Fused Thienopyrroles | Anticancer (VEGFR-2/AKT dual inhibitors) | Fused pyrrole ring system | [13] |
| 2-Aminobenzothiazole derivatives | Anticancer (PI3Kα inhibitors) | Aminobenzothiazole core | [14] |
Experimental Workflow for a Typical SAR Study
A systematic SAR study is crucial for optimizing the lead compound. The following workflow outlines the key steps.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Visualizing the Core Structure and Potential Modifications
The following diagram illustrates the core structure of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate and highlights the key positions for chemical modification.
Caption: Key modification points on the Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate scaffold.
Note: As a text-based AI, I cannot generate an image directly in the DOT script. The IMG tag is a placeholder for where the chemical structure image would be placed.
Conclusion
The Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. A thorough understanding and systematic exploration of the structure-activity relationships are paramount for optimizing the biological activity, selectivity, and pharmacokinetic properties of its derivatives. By leveraging the synthetic versatility of the 3-amino, 2-ester, and 6-bromo positions, researchers can generate diverse chemical libraries for screening against a wide range of biological targets. The insights provided in this guide, drawn from the broader literature on benzothiophene and aminothiophene derivatives, offer a rational framework for the design and development of the next generation of drugs based on this privileged scaffold.
References
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- International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. International Journal of Current Microbiology and Applied Sciences, 5(1), 364-375.
- Shafiee, A., et al. (1983). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Journal of Pharmaceutical Sciences, 72(2), 198-202.
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- ResearchGate. (n.d.). SAR analysis of 2-aminobenzothiazole derivatives 8a–8n.
- Wang, Z., et al. (2003). Structure-activity relationship studies of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), an antagonist for antiapoptotic Bcl-2 proteins to overcome drug resistance in cancer. Journal of Medicinal Chemistry, 46(16), 3436-3445.
- ResearchGate. (n.d.). Synthesis and antimicrobial activities of benzothiophene derivatives.
- Gellis, A., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 488.
- Anderson, D. R., et al. (2009). Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency. Bioorganic & Medicinal Chemistry Letters, 19(16), 4731-4735.
- Bentham Science Publishers. (2024).
- Balzarini, J., et al. (2013). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents.
- Krayem, M., et al. (2021). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. Journal of Medicinal Chemistry, 64(5), 2681-2701.
- Indian Academy of Sciences. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-11.
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- Kumar, V., et al. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 12(6), 949-960.
- El-Adl, K., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(21), 7268.
- Wolter, T., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(8), 2419-2423.
- Al-Abdullah, E. S., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15814.
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"in vitro vs. in vivo efficacy of pharmaceuticals derived from Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate"
An In-depth Analysis for Researchers and Drug Development Professionals
The benzothiophene scaffold, a fused bicyclic system of benzene and thiophene, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation in diverse therapeutic areas including oncology, infectious diseases, and neurology. This guide focuses on the pharmacological journey of derivatives originating from the versatile building block, Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate, and its close analogs. By examining the trajectory from laboratory assays to preclinical models, we aim to provide a comprehensive comparison of their in vitro and in vivo efficacy, offering critical insights for drug development professionals. While direct derivatization of the title compound is not extensively reported, this guide will draw upon robust data from closely related 3-aminobenzothiophene and 6-bromobenzothiophene analogs to illuminate the translational potential of this chemical class.
The Significance of the 3-Amino-6-bromobenzothiophene Scaffold
The Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate scaffold is a valuable starting point for the synthesis of a wide array of pharmaceutical agents. The reactive amino and bromo groups on this structure allow for extensive functionalization through chemical reactions like cross-coupling or acylation. This versatility enables the creation of diverse libraries of compounds for screening against various biological targets. The benzothiophene core itself is a key component in several clinically approved drugs, highlighting its importance in drug discovery. For instance, Raloxifene, a selective estrogen receptor modulator, and Zileuton, a 5-lipoxygenase inhibitor, both feature this heterocyclic system.[1] The presence of the 3-amino and 6-bromo substituents on the core structure provides chemists with strategic handles to modulate the pharmacological properties of the resulting molecules, influencing their potency, selectivity, and pharmacokinetic profiles. The methyl analog, Methyl 3-amino-6-bromobenzo[b]thiophene-2-carboxylate, is noted for its utility in developing drug candidates with potential anticonvulsant, antidepressant, or anticancer activities.[2][3]
From the Benchtop to Preclinical Models: A Look at Anticancer Applications
Derivatives of the 3-aminobenzothiophene and 6-bromobenzothiophene core have shown significant promise as anticancer agents in both laboratory and animal studies.
In Vitro Anticancer Activity
The initial assessment of a compound's anticancer potential typically involves a battery of in vitro assays to determine its cytotoxic effects against various cancer cell lines and to elucidate its mechanism of action.
A notable example is the derivative K2071, a STAT3 inhibitor derived from 6-aminobenzo[b]thiophene 1,1-dioxide. This compound demonstrated cytotoxicity against a panel of human glioblastoma-derived cell lines.[1][4] Beyond simple cytotoxicity, K2071 was also found to act as a mitotic poison by blocking mitotic progression in the prophase and affecting mitotic spindle formation, an effect independent of its STAT3 inhibitory activity.[1][4]
Another study focused on novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives. Several of these compounds exhibited strong cytotoxic effects against both colon carcinoma (HCT-116) and hepatocellular carcinoma (Hep-G2) cell lines.[5] For instance, compounds 2, 4, and 9a from this study showed potent activity against both cell lines, while compound 9b displayed selective cytotoxicity against the colon carcinoma cells.[5]
The following table summarizes the in vitro anticancer activity of selected benzothiophene derivatives:
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |
| K2071 (6-aminobenzo[b]thiophene 1,1-dioxide derivative) | Human glioblastoma | Cytotoxicity, STAT3 inhibition, mitotic arrest | [1][4] |
| 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazoles | HCT-116 (colon), Hep-G2 (liver) | Cytotoxicity | [5] |
| Thiophene derivatives | A-549 (lung) | Cytotoxicity | [6] |
| Benzo[b]thiophene acrylonitrile derivatives | Various | Growth inhibition | [7] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxic effects of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., HCT-116, Hep-G2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized benzothiophene derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. A vehicle control (solvent only) is also included.
-
Incubation: The plates are incubated for a set period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.
Caption: Workflow of the MTT assay for in vitro cytotoxicity testing.
In Vivo Anticancer Efficacy
Positive in vitro results are a prerequisite for advancing a compound to in vivo testing in animal models. These studies provide crucial information on a drug's efficacy, pharmacokinetics, and safety profile in a whole-organism context.
For the STAT3 inhibitor K2071, in vivo studies demonstrated that it was well-tolerated in mice, with no signs of acute toxicity.[1][4] This is a critical first step in establishing a compound's potential for further development. While specific tumor growth inhibition data for K2071 in animal models is not detailed in the provided search results, its favorable safety profile is a positive indicator.
Experimental Protocol: Xenograft Tumor Model in Mice
To evaluate the in vivo anticancer efficacy of a compound, a xenograft model is often employed.
-
Cell Implantation: Human cancer cells (e.g., glioblastoma cells) are injected subcutaneously into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment Administration: The mice are randomized into treatment and control groups. The benzothiophene derivative (e.g., K2071) is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Monitoring: The body weight and overall health of the mice are monitored throughout the study.
-
Endpoint: The study is concluded when the tumors in the control group reach a certain size, or after a predetermined treatment period.
-
Data Analysis: The tumor growth curves of the treatment and control groups are compared to determine the efficacy of the compound. The tumors may also be excised for further analysis (e.g., histology, biomarker analysis).
Caption: Workflow of an in vivo xenograft tumor model.
Bridging the Gap: In Vitro vs. In Vivo Correlation
The transition from promising in vitro data to successful in vivo efficacy is a major hurdle in drug development. A compound that is highly potent in a petri dish may fail in an animal model due to poor pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), unforeseen toxicity, or a lack of efficacy in the more complex biological environment of a living organism.
For the benzothiophene derivatives discussed, the available data provides some insights into this correlation. The potent in vitro cytotoxicity of K2071 against glioblastoma cells is complemented by its favorable in vivo tolerability in mice, suggesting that the compound is a promising candidate for further efficacy studies.[1][4]
The development of kinase inhibitors from 3-aminobenzo[b]thiophene scaffolds also highlights the importance of this transition. While initial high-throughput screening (HTS) hits may show activity in biochemical assays, medicinal chemistry efforts are required to optimize these compounds for oral bioavailability and efficacy in in vivo models.[1]
Expanding the Therapeutic Landscape: Other Pharmacological Activities
Beyond cancer, derivatives of the 3-aminobenzothiophene scaffold have been investigated for a range of other therapeutic applications.
Antimicrobial Activity
Several studies have reported the in vitro antimicrobial activity of 3-aminothiophene derivatives. For example, some 3-aminothiophene-2-carboxylates have shown antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as antifungal activity against Aspergillus niger and Candida albicans.[3]
Central Nervous System (CNS) Activity
As previously mentioned, the methyl analog of the title compound is a precursor for molecules with potential anticonvulsant and antidepressant activities.[2][3] This suggests that derivatives of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate could be promising candidates for CNS disorders.
Anti-inflammatory and Other Activities
The versatility of the benzothiophene scaffold is further demonstrated by the investigation of its derivatives for anti-inflammatory, local anesthetic, anticholinergic, and antihistaminic activities.[2]
Conclusion
The journey of pharmaceuticals derived from Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate and its analogs from in vitro discovery to in vivo validation is a testament to the power of medicinal chemistry. The benzothiophene scaffold has proven to be a fertile ground for the development of novel therapeutic agents with a wide range of biological activities. While the direct translation of in vitro potency to in vivo efficacy is not always straightforward, the examples discussed in this guide demonstrate that with careful optimization of pharmacological and pharmacokinetic properties, benzothiophene derivatives hold significant promise for addressing unmet medical needs in oncology, infectious diseases, and beyond. The continued exploration of this versatile chemical space is likely to yield the next generation of innovative medicines.
References
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Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances, 5(56), 45037-45045. [Link]
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Abdel-Wahab, B. F., Abdel-Gawad, H., & Sh, G. A. (2014). Immunomodulatory and anticancer activities of some novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives. European journal of medicinal chemistry, 84, 56-62. [Link]
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MySkinRecipes. (n.d.). Methyl 3-amino-6-bromobenzo[b]thiophene-2-carboxylate. Retrieved from [Link]
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Gurska, S., Dzijak, R., Dibus, M., Galankin, O., Pospisil, J., Hajduch, M., & Dzubak, P. (2024). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. Journal of medicinal chemistry. [Link]
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Scilit. (n.d.). Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Retrieved from [Link]
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Impactfactor. (n.d.). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]
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JOCPR. (n.d.). In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. Retrieved from [Link]
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ResearchGate. (2019). (PDF) Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. Retrieved from [Link]
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Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). Retrieved from [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]
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Books. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate
As researchers and drug development professionals, our work extends beyond the bench; it encompasses a steadfast commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a core component of responsible scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate, grounding procedural instructions in the fundamental principles of chemical safety and regulatory compliance.
The structure of this molecule, specifically the presence of a bromine atom, classifies it as a halogenated organic compound . This classification is paramount as it dictates the specific waste stream and disposal pathway required to prevent environmental harm and ensure regulatory adherence. Halogenated wastes are often more expensive and complex to dispose of, making proper segregation essential.[1][2]
Core Principles of Laboratory Waste Management
Before handling any chemical waste, it is crucial to internalize the foundational principles that govern safe laboratory operations. All chemical waste is considered hazardous until confirmed otherwise.[1]
-
Minimize Generation: The most effective disposal strategy begins with waste minimization. Plan experiments to use the smallest practical quantities of reagents.
-
Segregation is Key: Never mix different waste streams. Incompatible chemicals can react violently, emitting toxic gases or causing fires.[3] Specifically, halogenated organic compounds must be kept separate from non-halogenated organic waste.[4][5][6]
-
Proper Containment: Use only approved, compatible containers for waste storage. Containers must be kept closed except when adding waste to prevent the release of vapors and to avoid spills.[4][7]
-
Clear and Accurate Labeling: Every waste container must be labeled the moment the first drop of waste is added.[4] Ambiguous or incomplete labels are a significant safety hazard.
-
Designated Storage: All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7]
Hazard Assessment and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate was not available, analysis of closely related benzothiophene and aminothiophene structures indicates that this compound should be handled as a hazardous substance. Analogous compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[8] Therefore, appropriate PPE is mandatory.
-
Eye Protection: Wear safety glasses with side shields or goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[9]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[10]
-
Body Protection: A standard laboratory coat must be worn.
-
Work Area: All handling and commingling of waste should be conducted within an operating chemical fume hood to minimize inhalation exposure.[2]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the disposal of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate and materials contaminated with it.
Step 1: Waste Segregation
As a brominated compound, this chemical waste must be classified as Halogenated Organic Waste .
-
Liquid Waste: Collect all solutions containing the compound, as well as solvent rinses from the glassware, in a dedicated halogenated liquid waste container. Do not mix with non-halogenated solvents like acetone, ethanol, or hexane.[5][6]
-
Solid Waste: Collect any solid form of the compound, contaminated filter paper, or spill cleanup debris in a separate, clearly labeled solid waste container. List the chemical contaminant on the waste tag.[6]
Step 2: Container Selection
The integrity of the waste container is critical to preventing leaks and spills.
-
Compatibility: Use a container made of a material that is non-reactive to the waste. Plastic is often preferred for solvent waste.[3][7]
-
Condition: The container must be in good condition with a secure, threaded screw cap that can create a vapor-tight seal.[3][4]
-
Headspace: Do not overfill the container. Always leave at least one inch of headspace at the top to allow for vapor expansion.[3]
Step 3: Labeling the Waste Container
Proper labeling is a regulatory requirement and essential for the safety of all personnel.
-
Affix a "Hazardous Waste" tag, provided by your institution's Environmental Health & Safety (EHRS) department, to the container before adding any waste.[2][11]
-
The label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "Waste Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate" . If in a solvent mixture, list all components and their approximate percentages.[3]
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The name and contact information of the generating researcher or lab.
-
The accumulation start date (the date the first drop of waste was added).
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
The designated SAA is the only approved location for storing hazardous waste.
-
The SAA must be at or near the point of waste generation.[7]
-
The waste container must be stored in secondary containment, such as a chemical-resistant tub or tray, to contain any potential leaks.[1]
-
Store waste away from heat sources, direct sunlight, and incompatible materials.[12] Specifically, keep away from strong oxidizing agents, acids, and bases.[9]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for proper collection and storage, but final disposal is handled by trained professionals.
-
Once the waste container is nearly full (e.g., 75% capacity) or has been stored for the maximum allowable time (check with your institution, often 6-12 months), submit a chemical waste collection request to your EHRS office.[7][11]
-
Never attempt to transport hazardous waste across campus yourself.[11]
-
Never dispose of this chemical down the drain or by evaporation in a fume hood.[7][11]
Summary of Disposal Procedures
For quick reference, the key operational details are summarized below.
| Parameter | Guideline | Rationale & References |
| Waste Classification | Halogenated Organic Waste | The molecule contains bromine, a halogen. Segregation is required for proper treatment and is cost-effective.[1][2][5] |
| Primary Container | Clean, compatible plastic or glass container with a tight-fitting screw cap. | Prevents leaks, spills, and vapor release. Must be non-reactive with the chemical.[3][4] |
| Labeling | Use official "Hazardous Waste" tag. List full chemical name(s) and percentages. | Ensures regulatory compliance and safety for all handlers.[4][11] |
| Required PPE | Safety goggles, nitrile gloves, lab coat. | Protects against skin/eye irritation and accidental exposure.[8][9][10] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment. | Prevents spills from spreading and keeps waste in a known, controlled location.[1][7] |
| Key Incompatibilities | Strong oxidizing agents, strong acids, strong bases, reducing agents. | Avoids potentially hazardous chemical reactions within the waste container.[9] |
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for handling waste generated from experiments involving Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate.
Caption: Decision workflow for proper segregation and disposal of the specified chemical waste.
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]
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Guide to Managing Laboratory Chemical Waste . Vanderbilt University. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois. [Link]
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Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. [Link]
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Organic solvent waste . Kemicentrum, Lund University. [Link]
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Safeguarding Your Research: A Practical Guide to Handling Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate
In the dynamic landscape of drug discovery and chemical synthesis, the safe handling of novel compounds is paramount. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate. As a Senior Application Scientist, my objective is to distill complex safety data into a practical, field-proven framework that prioritizes your well-being and the integrity of your research.
Understanding the Risks: A Proactive Stance
The structure of Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate, featuring a brominated benzothiophene core and an amino group, suggests potential hazards that demand respect and meticulous handling. Based on data from similar compounds, such as 5-Bromobenzo[b]thiophene and 7-Bromobenzo[b]thiophene, we can anticipate the following primary risks:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][3]
-
Serious Eye Irritation: The compound is likely to cause significant eye irritation, potentially leading to damage if not promptly addressed.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2]
-
Unknown Toxicological Properties: As a research chemical, the full toxicological profile is likely not yet determined. Therefore, it should be handled as a potentially hazardous substance.
This proactive risk assessment forms the bedrock of our recommended safety protocols, ensuring that every experimental choice is grounded in a commitment to safety.
Core Directive: Your Personal Protective Equipment (PPE) Arsenal
A multi-layered approach to PPE is crucial when handling chemicals of unknown or uncertain toxicity. The following table outlines the minimum required PPE, with explanations for the causality behind each selection.
| PPE Component | Specifications & Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory. They provide a seal around the eyes, offering superior protection against splashes and airborne particles compared to safety glasses.[4][5][6][7][8] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles. [6][8][9] |
| Hand Protection | Double-gloving with nitrile gloves is recommended. The outer glove can be removed if contaminated, leaving a clean glove underneath. Nitrile provides good resistance to a range of chemicals.[9][10] For extended handling, consider a more robust glove, such as a Silver Shield or 4H glove, worn under a nitrile glove.[8] Always inspect gloves for tears or holes before use.[7] |
| Body Protection | A flame-resistant lab coat is essential. It should be fully buttoned to provide maximum coverage.[4][10] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[7] |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary, and this would require participation in a respiratory protection program.[10][11][12][13] |
| Foot Protection | Closed-toe shoes made of a non-porous material are mandatory. This protects against spills and falling objects.[4][5][14] |
This comprehensive PPE ensemble creates a self-validating system of protection, where each component addresses a specific route of potential exposure.
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan is critical for minimizing risk and ensuring reproducible, safe experimental outcomes.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the chemical name, date of receipt, and any known hazards.
-
Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][15] The storage location should be clearly marked.
Handling and Use: A Step-by-Step Protocol
-
Preparation: Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower must be accessible.[1]
-
Donning PPE: Follow the correct sequence for donning PPE to ensure maximum protection. A general guideline is to start with shoe covers (if applicable), followed by the inner gloves, lab coat, outer gloves, and finally, eye and face protection.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the chemical fume hood.
-
Use a disposable weighing boat to prevent contamination of balances.
-
Handle the compound gently to avoid creating dust.
-
-
Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Ensure the vessel is appropriately sized for the volume of the solution.
-
-
Post-Handling:
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Segregation: All disposable materials that have come into contact with Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate, including gloves, weighing boats, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Chemical Waste: Unused compound and solutions must be disposed of as hazardous chemical waste in accordance with your institution's and local regulations. Do not pour chemical waste down the drain.[1][2][3][15][17]
-
Container Disposal: Empty containers should be rinsed with an appropriate solvent (the rinsate collected as hazardous waste) before being disposed of or recycled according to institutional guidelines.
Visualizing the Workflow: A Commitment to Clarity
The following diagram illustrates the logical flow of the handling and disposal process, reinforcing the procedural steps outlined above.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
